2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEKEACDOQRRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352395 | |
| Record name | 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378766-08-6 | |
| Record name | 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine, a member of the medicinally significant imidazo[1,2-a]pyridine class of heterocyclic compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3] This fused bicyclic system, an isostere of purines and indoles, is a key structural component in numerous therapeutic agents.[2] Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and minodronic acid (for osteoporosis) feature this versatile framework.[4] The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives encompasses a wide spectrum of activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and analgesic properties.[3][5] The specific substitution pattern on the imidazo[1,2-a]pyridine ring system plays a crucial role in determining the pharmacological profile of the molecule.[4][6]
The target molecule of this guide, this compound, incorporates a fluorophenyl group at the 2-position and a methyl group at the 7-position. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide will detail a robust synthetic route to this compound and the analytical techniques essential for its unambiguous characterization.
Strategic Approach to Synthesis: A Rationale for the Chosen Pathway
A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, including condensation reactions, multicomponent reactions, and oxidative coupling methods.[7][8] One of the most direct and widely employed methods involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[2][4][6] This approach is favored for its reliability, operational simplicity, and the ready availability of starting materials.
For the synthesis of this compound, a one-pot reaction between 2-amino-4-methylpyridine and 2-bromo-1-(4-fluorophenyl)ethan-1-one is the selected method. This choice is predicated on the efficiency and high yields often associated with this type of cyclocondensation reaction. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-methylpyridine by the α-bromoketone, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis and purification of this compound.
Materials and Reagents
-
2-Amino-4-methylpyridine
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Anhydrous ethanol or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous ethanol (or DMF).
-
Addition of Reagents: To this solution, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.05 eq) followed by sodium bicarbonate (2.0 eq). The use of a slight excess of the α-bromoketone ensures complete consumption of the limiting aminopyridine. Sodium bicarbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: The reaction mixture is heated to reflux (typically around 80 °C for ethanol) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between ethyl acetate and water.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. This washing sequence removes any remaining acidic byproducts and inorganic salts.
-
Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis to ensure good separation. The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a solid.
Caption: General experimental workflow for the synthesis of the target compound.
Comprehensive Characterization
Unambiguous characterization of the synthesized this compound is critical. The following spectroscopic techniques are essential for confirming its identity and purity. The data presented below are predicted values based on known spectroscopic data for structurally similar imidazo[1,2-a]pyridine derivatives.[1][9][10][11][12]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FN₂ | PubChem |
| Molecular Weight | 226.25 g/mol | PubChem[13] |
| Appearance | Expected to be a solid | General observation |
| Melting Point | Dependent on purity | General observation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm are:
-
Aromatic Protons (imidazo[1,2-a]pyridine core): Signals in the range of δ 6.5-8.5 ppm. The protons on the pyridine ring will appear as doublets or triplets, and the proton on the imidazole ring will likely be a singlet.
-
Aromatic Protons (4-fluorophenyl ring): Two sets of doublets of doublets (or multiplets) in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene ring.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.4 ppm.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The expected chemical shifts (δ) in ppm are:
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm.
-
Carbon-Fluorine Coupling: The carbon atom directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). The ortho and meta carbons will also show smaller C-F couplings.
-
Methyl Carbon (-CH₃): A signal at approximately δ 20-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, which should be consistent with the calculated exact mass for C₁₄H₁₁FN₂. The expected [M+H]⁺ ion would be observed.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups.
-
Characteristic Absorptions:
-
C=C and C=N stretching (aromatic rings): 1600-1450 cm⁻¹
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C-H stretching (aliphatic -CH₃): 2950-2850 cm⁻¹
-
C-F stretching: 1250-1000 cm⁻¹
-
Potential Applications and Biological Significance
While the specific biological profile of this compound may not be extensively documented, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[3] Derivatives with substitutions at the 2- and 7-positions have shown promise in various disease areas.
For instance, related imidazo[1,2-a]pyridine derivatives have demonstrated potent activity as:
-
Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.[14]
-
Antimicrobial and Antifungal agents: Showing efficacy against a range of bacterial and fungal strains.[2]
-
Antitubercular agents: Some derivatives are potent against Mycobacterium tuberculosis.[2]
-
Central Nervous System (CNS) agents: Modulating receptors in the brain, leading to sedative, anxiolytic, or anticonvulsant effects.[15]
The presence of the 4-fluorophenyl group in the target molecule is a key feature, as fluorination can enhance drug-like properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[16] Therefore, this compound represents a promising candidate for further investigation in drug discovery programs targeting a variety of diseases.
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound. The detailed experimental protocol and comprehensive characterization data provide a solid foundation for researchers to synthesize and validate this compound. The established biological significance of the imidazo[1,2-a]pyridine scaffold, coupled with the strategic incorporation of a fluorophenyl moiety, underscores the potential of this molecule as a valuable building block for the development of novel therapeutic agents.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and anticoccidial properties.[1][2][3] A thorough understanding of the physicochemical properties of its derivatives is paramount for optimizing their therapeutic potential and developing robust formulations. This document outlines the structural and electronic characteristics of the title compound, provides estimated key physicochemical parameters based on data from closely related analogues, and details standardized experimental protocols for their empirical determination. This guide is intended to be a valuable resource for scientists and researchers, enabling them to anticipate the behavior of this molecule in various experimental settings and to design further studies with a solid foundation of its chemical nature.
Introduction and Molecular Overview
This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic systems. This core structure is characterized by a pyridine ring fused to an imidazole ring at the 1 and 2 positions. The title compound is further substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 7-position. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The methyl group can also modulate its physicochemical and pharmacokinetic properties.
The imidazo[1,2-a]pyridine ring system is nearly planar, a feature that can facilitate π–π stacking interactions in biological systems.[3][4] The nitrogen atom at position 1 is basic, making the molecule susceptible to protonation and salt formation, which has important implications for its solubility and formulation.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in the peer-reviewed literature. Therefore, the following table presents a combination of predicted values and experimental data from closely related analogs to provide a reliable estimation of its physicochemical profile.
| Property | Estimated Value | Data Source/Method |
| Molecular Formula | C₁₄H₁₁FN₂ | Calculated |
| Molecular Weight | 226.25 g/mol | Calculated[5] |
| Melting Point | 150 - 240 °C | Estimated from analogs[2][3][4][6] |
| logP (Octanol/Water) | ~3.9 | Predicted (XLogP3 for 6-methyl isomer)[5] |
| pKa (Conjugate Acid) | 4.5 - 5.5 | Estimated based on imidazo[1,2-a]pyridine core |
| Aqueous Solubility | Low | Inferred from high logP |
| Organic Solvent Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM, Chloroform). Moderately soluble in alcohols (e.g., Methanol, Ethanol). | General solubility of imidazo[1,2-a]pyridines |
Synthesis and Characterization
A plausible and commonly employed synthetic route to this compound involves the condensation of 2-amino-4-methylpyridine with a suitable α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone. This is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
Synthetic Workflow:
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An In-depth Technical Guide to 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, promising derivative: 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its significant therapeutic potential, particularly in the realm of oncology. This document is intended to be a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that has garnered immense interest from the pharmaceutical industry. Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core, underscoring its therapeutic relevance.[3] Recent research has expanded the known biological activities of this scaffold to include potent anticancer, antituberculosis, and kinase inhibitory effects.[2][4] The subject of this guide, this compound, represents a strategic derivatization of this core, designed to enhance specific biological activities. The incorporation of a 4-fluorophenyl group at the 2-position is a common strategy in medicinal chemistry to improve metabolic stability and target engagement through halogen bonding, while the methyl group at the 7-position can modulate solubility and steric interactions with target proteins.
Chemical Identity and Structure
IUPAC Name: this compound
Chemical Structure:
Figure 1: Chemical structure of this compound.
Synthesis of this compound
The synthesis of 2-arylimidazo[1,2-a]pyridines can be achieved through various methodologies, with the choice of route often depending on the availability of starting materials and the desired substitution pattern.[5][6] A robust and widely applicable method is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone.
Rationale for the Synthetic Approach
The chosen synthetic pathway is a variation of the classic Tschitschibabin reaction. It involves the initial SN2 reaction of the exocyclic nitrogen of 2-amino-4-methylpyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. This method is advantageous due to its high convergence and the commercial availability of the starting materials.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-methylpyridine
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol (10 mL/mmol), add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Figure 2: Workflow for the synthesis of the target compound.
Physicochemical Properties
While experimental data for this compound is not extensively published, we can infer its properties based on closely related analogs and computational predictions.[7]
| Property | Predicted/Estimated Value | Reference/Basis |
| Molecular Formula | C₁₄H₁₁FN₂ | - |
| Molecular Weight | 226.25 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | General observation for this class |
| Melting Point | 130-150 °C | Based on similar structures[8] |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. | General for imidazo[1,2-a]pyridines |
| logP | ~3.9 | Computed for 6-methyl isomer[7] |
Therapeutic Potential and Mechanism of Action
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anticancer agents.[2][4] Derivatives of this core have been shown to inhibit various protein kinases, which are critical regulators of cell growth, proliferation, and survival.
Anticipated Biological Activity: Kinase Inhibition
Given the structural motifs of this compound, it is hypothesized to function as a kinase inhibitor. The imidazo[1,2-a]pyridine core can act as a hinge-binding motif, a common feature of many kinase inhibitors. The 4-fluorophenyl group can extend into the ATP-binding pocket, forming favorable interactions. Several imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against kinases in the PI3K/Akt/mTOR signaling pathway.[2][9] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
Proposed Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation. In many cancers, this pathway is constitutively active, driving tumorigenesis. We propose that this compound may exert its anticancer effects by inhibiting a key kinase within this pathway, such as PI3K or Akt.
Figure 3: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the hypothesized mechanism of action, a robust and self-validating in vitro kinase inhibition assay is essential. The following protocol outlines a typical procedure for assessing the inhibitory activity of this compound against a target kinase (e.g., PI3Kα).
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP₂ substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound: this compound
-
Positive control inhibitor (e.g., Alpelisib)
-
384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤ 1%.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant PI3Kα enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Figure 4: Workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
This compound is a promising molecule built upon a privileged scaffold with significant therapeutic potential. Its synthesis is straightforward, and its structural features suggest a likely mechanism of action as a kinase inhibitor within key oncogenic signaling pathways. The experimental protocols outlined in this guide provide a solid framework for its synthesis and biological evaluation.
Future research should focus on confirming its precise molecular target(s) through kinome screening and elucidating its anticancer effects in relevant cellular and in vivo models. Structure-activity relationship (SAR) studies, by systematically modifying the substituents on the imidazo[1,2-a]pyridine core, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential development as a novel therapeutic agent.
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A Technical Guide to 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological activities.[3] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][4] The structural rigidity of the fused ring system, combined with the ability to introduce a variety of substituents at different positions, allows for the fine-tuning of physicochemical properties and biological targets. Recent research has focused on the development of imidazo[1,2-a]pyridine derivatives as covalent inhibitors for challenging cancer targets like KRAS G12C, demonstrating the ongoing importance of this scaffold in modern drug discovery.[4]
Synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is typically achieved through the condensation reaction of a 2-aminopyridine derivative with an α-haloketone. This classical approach, along with more modern variations, offers a reliable route to this class of compounds.[3][5]
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of this compound involves the reaction of 4-methyl-2-aminopyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-methyl-2-aminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.05 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Purification: The crude product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical Properties
| Property | Predicted/Analogous Value | Source |
| Molecular Formula | C₁₄H₁₁FN₂ | - |
| Molecular Weight | 226.25 g/mol | [6] |
| XLogP3 | 3.9 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Potential Therapeutic Applications
The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives suggests several potential therapeutic applications for this compound.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been identified as a promising core for the development of novel anticancer agents.[4] Research has shown that derivatives can be designed to target specific oncogenic proteins. For example, the discovery of imidazo[1,2-a]pyridine-based covalent inhibitors of KRAS G12C highlights the potential for developing targeted cancer therapies.[4] The presence of the 4-fluorophenyl group is a common feature in many kinase inhibitors and other targeted agents, suggesting that this compound could be a valuable starting point for the design of new anticancer drugs.
Antimicrobial and Antiparasitic Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant activity against various pathogens. For instance, certain analogs have been developed as potent antituberculosis agents.[7] Additionally, related compounds have shown efficacy as anticoccidial agents in veterinary medicine.[8] This suggests that this compound could be explored for its potential as an anti-infective agent.
Central Nervous System (CNS) Activity
The well-established use of imidazo[1,2-a]pyridine-based drugs like Zolpidem for the treatment of insomnia points to the potential for this class of compounds to modulate CNS targets.[3] While the specific substitutions on this compound would determine its CNS activity profile, the core scaffold has a proven track record in this therapeutic area.
Conclusion
This compound represents a promising, yet underexplored, member of the medicinally important imidazo[1,2-a]pyridine family. Based on the extensive research into related analogs, this compound holds significant potential for development in various therapeutic areas, particularly in oncology and infectious diseases. The synthetic accessibility of the imidazo[1,2-a]pyridine core, coupled with its favorable pharmacological properties, makes it an attractive scaffold for further investigation and drug discovery efforts.
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry, 16(26), 2963-2994.[1]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). ACS Omega.[7]
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Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. (n.d.). National Institutes of Health.[9]
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Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 5978-81.[8]
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Szafrańska, K., et al. (n.d.). Synthesis of 2‐(4‐fluorophenyl)‐6‐methylimidazo[1,2‐a]pyridine derivatives 4a–h. ResearchGate.[10]
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2-(4-FLUOROPHENYL)-7-METHYL-5-MORPHOLINOIMIDAZO[1,2-A]PYRIMIDINE. (n.d.). ChemicalBook.[11]
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2-(4-FLUOROPHENYL)-7-METHYL-5-MORPHOLINOIMIDAZO[1,2-A]PYRIMIDINE. (n.d.). ChemicalBook.[12]
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4-(7-((Dimethylamino)methyl)-2-(4-fluorophenyl)imidazo(1,2-a)pyridin-3-yl)pyrimidin-2-amine. (n.d.). PubChem, National Institutes of Health.[13]
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2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine. (n.d.). BLDpharm.[14]
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4-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]morpholine. (n.d.). BLDpharm.[15]
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4-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]morpholine. (n.d.). Arctom.[16]
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Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. (n.d.). Journal of Materials Chemistry C (RSC Publishing).[18]
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The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of imidazo[1,2-a]pyridine derivatives. It is designed to serve as a technical resource, offering not just a historical account but also actionable experimental insights and a comparative analysis of key synthetic methodologies. As a privileged scaffold in medicinal chemistry, understanding the nuances of its synthesis and the historical context of its development is crucial for the rational design of new therapeutic agents.
The Dawn of a Privileged Scaffold: Early Discovery and Synthesis
The story of the imidazo[1,2-a]pyridine core begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The fundamental framework for synthesizing this bicyclic system was laid by the Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin) in 1925.[1][2]
The Tschitschibabin Synthesis: A Foundation Stone
The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[1][2] This seminal work provided the first accessible route to the imidazo[1,2-a]pyridine nucleus.
The initial reaction, as described by Tschitschibabin, involved heating 2-aminopyridine with bromoacetaldehyde in a sealed tube at high temperatures (150-200 °C), which initially resulted in modest yields.[1] Subsequent refinements, such as the addition of a base like sodium hydrogen carbonate, improved the efficiency of the cyclization.[1]
Causality in Experimental Choice: The choice of a 2-aminopyridine as a starting material is pivotal. The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-halocarbonyl compound. The exocyclic amino group then participates in an intramolecular cyclization, leading to the formation of the fused imidazole ring. The halogen serves as a good leaving group, facilitating the initial alkylation of the pyridine nitrogen.
Evolution of Synthetic Methodologies: Expanding the Chemical Space
While the Tschitschibabin synthesis remains a fundamental approach, the demand for greater structural diversity and more efficient, environmentally benign methods has driven the development of numerous alternative synthetic strategies.
The Ortoleva-King Reaction: A Tandem Approach
A significant advancement came with the application of the Ortoleva-King reaction. This method offers a one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in the presence of iodine.[3][4] This tandem process begins with the in situ formation of a pyridinium salt, which then undergoes base-mediated cyclization.[4]
Expert Insight: The Ortoleva-King approach is advantageous as it avoids the handling of lachrymatory and often unstable α-haloketones.[4] The in situ generation of the reactive intermediate streamlines the synthetic process.
Multicomponent Reactions (MCRs): A Leap in Efficiency
The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules, and the imidazo[1,2-a]pyridine scaffold is no exception. MCRs allow for the combination of three or more starting materials in a single synthetic operation, leading to a rapid increase in molecular complexity.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide.[5][6][7] This reaction proceeds under mild conditions, often catalyzed by a Lewis or Brønsted acid, and provides access to 3-aminoimidazo[1,2-a]pyridine derivatives.[5][6]
Self-Validating System: The GBB reaction is inherently efficient due to its convergent nature. The formation of multiple bonds in a single step reduces the number of purification steps and minimizes waste, aligning with the principles of green chemistry.
Modern C-H Functionalization and Metal-Catalyzed Approaches
Contemporary organic synthesis has witnessed a surge in the use of C-H functionalization and transition-metal catalysis. These methods offer novel disconnections and allow for the direct introduction of functional groups onto the imidazo[1,2-a]pyridine core, often with high regioselectivity. Copper-catalyzed reactions, for instance, have been extensively employed for the synthesis of this scaffold from various starting materials, including nitroolefins.[8][9]
From Bench to Bedside: Therapeutic Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, with several derivatives reaching the market as successful drugs. This is largely due to its favorable physicochemical properties, including its ability to act as a bioisostere for purines and its capacity to engage in a variety of intermolecular interactions with biological targets.
Anxiolytics and Hypnotics: The Rise of Zolpidem
Perhaps the most well-known therapeutic application of the imidazo[1,2-a]pyridine core is in the development of non-benzodiazepine hypnotics. Zolpidem (marketed as Ambien) and Alpidem are prominent examples that selectively bind to the α1 subunit of the GABA-A receptor, exerting a sedative effect with a reduced side-effect profile compared to traditional benzodiazepines.[2]
A New Frontier in Infectious Diseases: Combating Tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of anti-tuberculosis agents.[1][10][11][12] Notably, the clinical candidate Telacebec (Q203) targets the cytochrome bc1 complex, a key component of the electron transport chain in M. tuberculosis, thereby inhibiting ATP synthesis.[10]
Expanding Horizons: Anticancer and Other Therapeutic Applications
The versatility of the imidazo[1,2-a]pyridine scaffold extends to oncology, with derivatives showing potent activity against various cancer cell lines.[13] These compounds have been found to inhibit crucial cellular targets such as kinases and tubulin.[2] Furthermore, research has explored their potential as anti-inflammatory agents, inhibitors of gastric acid secretion, and antivirals.[6][14]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives via key reactions.
Protocol 1: Classical Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Methodology:
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.1 mmol).
-
Add sodium bicarbonate (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: One-Pot Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Methodology:
-
In a round-bottom flask, combine 2-aminopyridine (2.3 mmol), acetophenone (1.0 mmol), and iodine (1.2 mmol).
-
Heat the neat reaction mixture at 110 °C for 4 hours.
-
Cool the mixture to 100 °C and add 1 M aqueous sodium hydroxide (5 mL).
-
Stir the mixture vigorously at 100 °C for 1 hour.
-
Cool the reaction to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenylimidazo[1,2-a]pyridine.[4]
Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
Methodology:
-
To a solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL), add scandium(III) triflate (0.1 mmol) as a catalyst.
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-(cyclohexylamino)-2-phenylimidazo[1,2-a]pyridine.
Visualizing the Synthesis: Reaction Workflows
The following diagrams illustrate the workflows for the key synthetic methods described.
Caption: Tschitschibabin Synthesis Workflow.
Caption: Ortoleva-King Synthesis Workflow.
Caption: Groebke-Blackburn-Bienaymé Reaction Workflow.
Quantitative Data Summary
| Synthesis Method | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Synthesis | 2-Aminopyridine, α-Haloketone, Base, Reflux | 40-80 | Well-established, readily available starting materials | Use of lachrymatory α-haloketones, sometimes harsh conditions |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone, I₂, Heat | 40-60[4] | One-pot, avoids pre-functionalized ketones | Can require high temperatures, moderate yields |
| GBB Reaction | 2-Aminoazine, Aldehyde, Isocyanide, Catalyst | 60-95 | High atom economy, mild conditions, high diversity | Isocyanides can be toxic and have unpleasant odors |
| Copper-Catalyzed Synthesis | 2-Aminopyridine, Nitroolefin, Cu(I) catalyst, Air | 50-90[9] | Use of air as a green oxidant, good functional group tolerance | Metal catalyst required, potential for metal contamination |
Conclusion and Future Directions
The journey of the imidazo[1,2-a]pyridine core, from its initial discovery to its current status as a privileged scaffold, is a testament to the power of synthetic innovation in driving drug discovery. The continued development of novel, efficient, and sustainable synthetic methodologies will undoubtedly unlock new chemical space and pave the way for the discovery of next-generation therapeutics based on this versatile heterocyclic system. Future research will likely focus on the development of chemo- and regioselective late-stage functionalization methods, enabling the rapid generation of analog libraries for biological screening, and the exploration of this scaffold in emerging therapeutic areas.
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- A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines. Benchchem.
- Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction.
- Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condens
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
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Spectroscopic Characterization of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of direct experimental spectra for this specific molecule, this guide presents a robust predictive analysis grounded in established spectroscopic principles and validated by experimental data from closely related structural analogs.
Introduction
This compound belongs to a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for ensuring the integrity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will delve into the predicted spectroscopic data for the title compound, offering a detailed rationale based on established principles and comparative analysis with analogous structures.
Molecular Structure and Numbering
The structural integrity of our analysis relies on a clear and consistent numbering of the atoms within the this compound molecule. The numbering scheme used throughout this guide is presented below.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1630 | Strong | C=N stretch (imidazole ring) |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-F stretch |
| ~840 | Strong | Out-of-plane C-H bend (para-disubstituted benzene) |
Rationale and Interpretation
The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in this compound.
-
Aromatic and Aliphatic C-H Stretches: The presence of both aromatic rings and a methyl group will give rise to C-H stretching vibrations in their respective characteristic regions.
-
C=N and C=C Stretches: The conjugated system of the imidazo[1,2-a]pyridine and the phenyl ring will result in strong absorptions in the 1630-1500 cm⁻¹ region.
-
C-F Stretch: The carbon-fluorine bond is expected to produce a strong and characteristic absorption band around 1230 cm⁻¹.
-
Out-of-Plane Bending: The para-disubstitution on the phenyl ring is expected to show a strong out-of-plane C-H bending vibration around 840 cm⁻¹.
Experimental Protocol for IR Data Acquisition
Conclusion
This technical guide provides a comprehensive predicted spectroscopic dataset for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for the identification and characterization of this and structurally related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. While the data presented is predictive, it is based on sound spectroscopic principles and validated by comparison with known analogs, providing a high degree of confidence in its accuracy. Experimental verification of this data is encouraged to further solidify the spectroscopic profile of this novel molecule.
References
- On the computational prediction of NMR chemical shifts: Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(3), 1024-1030. Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C NMR chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839-1862.
- Spectroscopy of Imidazo[1,2-a]pyridines: Kaur, N. (2013). Synthesis and spectral studies of some new imidazo [1, 2-a] pyridine derivatives. Journal of Applicable Chemistry, 2(4), 784-789. Gudmundsson, K. S., Johns, B. A., & Weatherhead, J. (2001). Synthesis and evaluation of 2, 3, 7-trisubstituted imidazo [1, 2-a] pyridine derivatives as potent inhibitors of herpes simplex virus type 1 and human cytomegalovirus. Bioorganic & medicinal chemistry letters, 11(12), 1501-1504.
- General Spectroscopic Principles and Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document offers a detailed theoretical framework for the predicted spectral data, an in-depth interpretation of chemical shifts and coupling constants, and a robust experimental protocol for acquiring high-quality NMR data. The guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel imidazo[1,2-a]pyridine derivatives.
Introduction: The Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[1][2] Their unique three-dimensional arrangement and electronic properties allow them to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The introduction of a 4-fluorophenyl group at the 2-position and a methyl group at the 7-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile.
Accurate structural elucidation is paramount in the development of these compounds, and NMR spectroscopy stands as the most powerful and definitive tool for this purpose.[4] This guide will dissect the nuances of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its unambiguous characterization.
Molecular Structure and Numbering
A clear understanding of the molecular structure and the conventional numbering system is essential for accurate spectral assignment.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The predicted data are based on the analysis of structurally similar compounds and established NMR principles.[5][6]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~ 8.0 - 8.2 | d | ~ 7.0 | 1H |
| H-2', H-6' | ~ 7.8 - 8.0 | dd | J_ortho ≈ 8.5, J_meta ≈ 5.5 | 2H |
| H-3 | ~ 7.7 - 7.9 | s | - | 1H |
| H-5 | ~ 7.5 - 7.7 | d | ~ 9.0 | 1H |
| H-3', H-5' | ~ 7.0 - 7.2 | t | J_ortho ≈ 8.7 | 2H |
| H-6 | ~ 6.6 - 6.8 | dd | J_ortho ≈ 7.0, J_meta ≈ 1.5 | 1H |
| CH₃ | ~ 2.4 | s | - | 3H |
Rationale for Chemical Shift Assignments
-
Imidazo[1,2-a]pyridine Core:
-
H-8: This proton is adjacent to the bridgehead nitrogen (N1) and is expected to be the most deshielded proton on the pyridine ring, appearing at the lowest field.[5]
-
H-3: This proton is on the electron-rich imidazole ring and typically appears as a sharp singlet. Its chemical shift is influenced by the nature of the substituent at the 2-position.
-
H-5: This proton is ortho to the ring fusion nitrogen (N4) and experiences deshielding, leading to a downfield shift.
-
H-6: This proton is meta to the methyl group and ortho to H-5. The electron-donating nature of the methyl group will cause a slight upfield shift compared to the unsubstituted analogue.
-
-
4-Fluorophenyl Ring:
-
H-2', H-6': These protons are ortho to the imidazo[1,2-a]pyridine ring and will be deshielded. They will appear as a doublet of doublets due to coupling with both the adjacent protons (H-3', H-5') and the fluorine atom.
-
H-3', H-5': These protons are ortho to the fluorine atom and will be shielded relative to H-2' and H-6'. They will appear as a triplet due to coupling with the adjacent protons and the fluorine atom.[7]
-
-
Methyl Group:
-
-CH₃: The methyl protons will appear as a singlet in the upfield region of the spectrum.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-4' (C-F) | ~ 162 (d, ¹J_CF ≈ 245 Hz) |
| C-2 | ~ 145 |
| C-8a | ~ 142 |
| C-7 | ~ 135 |
| C-1' | ~ 130 (d, ⁴J_CF ≈ 3 Hz) |
| C-2', C-6' | ~ 128 (d, ³J_CF ≈ 8 Hz) |
| C-5 | ~ 125 |
| C-8 | ~ 123 |
| C-6 | ~ 116 |
| C-3', C-5' | ~ 115 (d, ²J_CF ≈ 21 Hz) |
| C-3 | ~ 108 |
| -CH₃ | ~ 21 |
Rationale for Chemical Shift Assignments
-
Imidazo[1,2-a]pyridine Core:
-
C-2 and C-8a: These quaternary carbons are typically found at lower fields. C-2, being part of the imidazole ring and attached to the phenyl group, is expected to be significantly deshielded.
-
C-7: The carbon bearing the methyl group will be deshielded compared to an unsubstituted carbon.
-
C-5, C-8, C-6: These carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the neighboring nitrogen and methyl substituents.
-
C-3: This carbon of the imidazole ring is typically shielded and appears at a higher field compared to the other aromatic carbons.
-
-
4-Fluorophenyl Ring:
-
C-4': The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹J_CF) and will be the most deshielded carbon of the phenyl ring.[8]
-
C-1', C-2', C-6', C-3', C-5': The other carbons of the phenyl ring will show smaller couplings to the fluorine atom, which are invaluable for definitive assignment. The magnitudes of these couplings decrease with the number of bonds separating the carbon and fluorine atoms.[9]
-
-
Methyl Group:
-
-CH₃: The methyl carbon will appear at a high field, characteristic of sp³-hybridized carbons.
-
Experimental Protocol
Acquiring high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds. For solubility or stability issues, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: A generalized workflow for NMR spectral analysis.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR experiments are indispensable.[10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For instance, a cross-peak between H-5 and H-6 would confirm their connectivity.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon signals based on known proton assignments.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and piecing together the molecular skeleton.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound provides a detailed fingerprint of its molecular structure. By understanding the interplay of electronic effects from the fused heterocyclic system, the fluorophenyl substituent, and the methyl group, a confident and accurate interpretation of the spectra can be achieved. This guide serves as a valuable resource for researchers, enabling the robust characterization of this important class of molecules and facilitating their development in various scientific disciplines.
References
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PubChem. (n.d.). 2-Phenylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Kuhns, J. B., & Taha, M. Y. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3109–3116. [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]
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Kuhns, J. B., & Taha, M. Y. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(2), 2038–2045. [Link]
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Bell, N. G. A., & Uhrín, D. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4568–4577. [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]
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Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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Heravi, M. M., Beheshtiha, Y. S., & Hosseinnejad, T. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 18(5), 5720–5728. [Link]
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Gürsoy, A., & Ilhan, N. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 6(10), 863–871. [Link]
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Kuhns, J. B., & Taha, M. Y. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3109–3116. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
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Bell, N. G. A., & Uhrín, D. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology, 3(4), 435–445. [Link]
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Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
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Yilmaz, F., Isci, U., & Cetin-Atalay, R. (2019). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 43(1), 325–338. [Link]
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Feng, D., Fisher, M., Liang, G. B., Qian, X., Brown, C., Gurnett, A., Leavitt, P. S., Liberator, P. A., Mathew, J., Misura, A., Samaras, S., Tamas, T., Schmatz, D. M., Wyvratt, M., & Biftu, T. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 5978–5981. [Link]
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Guseinov, F. I., Medzhidov, A. A., Batyeva, E. S., & Burilov, A. R. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1146–1150. [Link]
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The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. Retrieved from [Link]
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ATB. (n.d.). 2-Phenylimidazo[1,2-a]pyridine. Retrieved from [Link]
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Szafrańska, K., Koch, K., Jończyk, J., Marcinkowska, M., Kołaczkowski, M., Bucki, A., Siwek, A., Stary, K., Wyska, E., & Pawłowski, M. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 22(19), 10582. [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Szafrańska, K., Koch, K., Jończyk, J., Marcinkowska, M., Kołaczkowski, M., Bucki, A., Siwek, A., Stary, K., Wyska, E., & Pawłowski, M. (2021). Synthesis of 2‐(4‐fluorophenyl)‐6‐methylimidazo[1,2‐a]pyridine derivatives 4a–h. ResearchGate. Retrieved from [Link]
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Pérez, M. A., Dorado, C. A., & Soto-Otero, R. (2002). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 7(5), 414–423. [Link]
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Al-Ostath, A. I., Al-Qahtani, S. A., Al-Majid, A. M., Barakat, A., & El-Faham, A. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(33), 30138–30153. [Link]
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Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374–377. [Link]
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Title: A Strategic Guide to the Biological Activity Screening of Novel Imidazo[1,2-a]pyridine Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active agents with a wide therapeutic index, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Its synthetic tractability allows for the creation of large, diverse chemical libraries, necessitating a robust and logical screening strategy to identify and characterize promising lead compounds. This guide provides a comprehensive, field-proven framework for the biological evaluation of novel imidazo[1,2-a]pyridine derivatives. We move beyond simple protocol recitation to explain the causal-driven decisions that underpin a successful screening cascade, from initial high-throughput triage to detailed mechanism of action and preclinical safety profiling. This document is designed to empower researchers to design and execute self-validating experimental plans, ensuring the generation of high-quality, translatable data in the quest for next-generation therapeutics.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Bioactivity
Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant attention from medicinal chemists.[1] This interest is not arbitrary; it is rooted in the scaffold's unique combination of structural rigidity, metabolic stability, and its capacity for three-dimensional diversification through substitution at multiple positions. Marketed drugs such as Zolpidem and Alpidem are based on this core, validating its pharmacological acceptance.[1] Recent research has demonstrated the potential of this scaffold to target a multitude of biological pathways, most notably in oncology through the inhibition of critical survival kinases like those in the PI3K/AKT/mTOR pathway.[5] The overarching goal of a screening campaign is to systematically and efficiently identify which of these potential activities a novel compound series possesses and to quantify its potency and selectivity.
Designing the Screening Cascade: A Tiered Approach to Hit Identification
A tiered or cascaded screening approach is the cornerstone of efficient drug discovery. It prioritizes resource allocation by using broad, high-throughput assays to initially filter large numbers of compounds, followed by progressively more complex and specific assays for a smaller number of "hits." This strategy minimizes the risk of advancing unsuitable candidates and maximizes the focus on those with genuine therapeutic potential.
Caption: A logical screening cascade for novel compounds.
Tier 1: Primary Screening - Casting a Wide Net
The objective of primary screening is to rapidly identify compounds that exhibit a desired biological effect from a larger library. For novel imidazo[1,2-a]pyridines, particularly those designed with anticancer potential, a cell-based viability or cytotoxicity assay is the most common starting point.[6][7][8]
Assay Selection: The Rationale for Tetrazolium-Based Assays
Tetrazolium salt-based colorimetric assays like MTT and XTT are workhorses in cell biology.[9] They function by measuring the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[10][11] The intensity of this color is directly proportional to the number of viable cells.
| Feature | MTT Assay | XTT Assay | Rationale for Preference in HTS |
| Formazan Product | Insoluble (purple crystals) | Water-soluble (orange) | XTT's soluble product eliminates a solubilization step, reducing hands-on time and potential errors.[10][12] |
| Workflow | Requires a solubilization step (e.g., with DMSO or SDS) | No solubilization needed; direct measurement from media. | The streamlined workflow is ideal for automated high-throughput screening (HTS) environments.[12] |
| Endpoint | Terminal (cells are lysed) | Non-terminal (allows for continuous measurement) | While typically used as an endpoint, the non-lytic nature of XTT offers flexibility for kinetic studies.[13] |
| Sensitivity | High | Generally comparable or higher than MTT.[11] | Both are robust, but XTT often shows lower variability due to reduced sample manipulation.[12] |
For these reasons, the XTT assay is often the superior choice for primary screening due to its efficiency and suitability for automation.[12]
Experimental Protocol: High-Throughput Cytotoxicity Screening (XTT)
This protocol is designed for a 96-well format and can be scaled to 384-well plates for higher throughput.
Self-Validation System:
-
Vehicle Control: Wells treated with the same concentration of DMSO (or other solvent) as the compound-treated wells. This establishes the baseline for 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to confirm cell sensitivity and assay performance.
-
Blank Control: Wells containing only cell culture medium and XTT reagent to determine background absorbance.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer, chosen based on therapeutic hypothesis).[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Novel imidazo[1,2-a]pyridine compounds dissolved in DMSO to create 10 mM stock solutions.
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling solution).
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 450-500 nm.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase at the time of the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a working plate by diluting compound stocks in culture medium. For a single-point screen, a final concentration of 10 µM is standard.
-
Add 10 µL of the diluted compound, vehicle control, or positive control to the appropriate wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
-
XTT Assay Execution:
-
Prepare the activated XTT solution immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]
-
Add 50 µL of the activated XTT solution to each well, including blank controls.[10]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[10] The incubation allows metabolically active cells to convert the XTT to its colored formazan product.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.[10]
-
Calculate the percentage of cell viability for each compound using the following formula: % Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Compounds showing viability <50% are typically considered "hits" and are prioritized for Tier 2 evaluation.
-
Caption: Step-by-step workflow for the XTT cell viability assay.
Tier 2: Hit Confirmation and Biochemical Validation
Hits from the primary screen require confirmation. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) and using an orthogonal, cell-free assay to confirm direct target engagement, ruling out artifacts from the primary cell-based screen.
IC50 Determination
The single-point screen is a crude filter. An IC50 value provides a quantitative measure of a compound's potency. The methodology is identical to the primary screen, but instead of a single concentration, a serial dilution of the compound (e.g., 8-10 points, from 100 µM down to low nM) is tested.
Orthogonal Assay: In Vitro Kinase Inhibition
Given that many imidazo[1,2-a]pyridines function as kinase inhibitors, a direct biochemical kinase assay is a logical orthogonal test.[1][5] This confirms that the compound's cytotoxic effect is potentially due to the inhibition of a specific enzyme, rather than non-specific toxicity. High-throughput kinase screening can be performed using various technologies.[14][15][16]
Common Kinase Assay Formats:
-
Radiometric Assays: Considered the "gold standard," they directly measure the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate.[16] They are highly sensitive and less prone to interference but require specialized handling.
-
Fluorescence-Based Assays: Formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common in HTS.[14] They are non-radioactive and homogenous, making them easily automatable. The Adapta™ Universal Kinase Assay is an example that measures ADP formation, making it suitable for virtually any kinase.[14]
Experimental Protocol: General Biochemical Kinase Inhibition Assay
This protocol provides a generalized framework for determining the in vitro inhibitory activity of a compound against a purified kinase.[17]
Materials:
-
Purified, active kinase of interest (e.g., PI3K, AKT, mTOR).
-
Specific peptide or protein substrate for the kinase.
-
ATP (at a concentration near its physiological Km for the kinase).
-
Assay buffer optimized for the kinase.
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™ TR-FRET reagents).[14][18]
-
384-well low-volume plates (white or black, depending on detection).
-
Microplate reader (luminescence or fluorescence).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the hit compounds in assay buffer.
-
Enzyme/Inhibitor Pre-incubation: Add the kinase and the various concentrations of the inhibitor to the wells. Include a "no inhibitor" control for 100% activity and a "no enzyme" control for background. Allow pre-incubation for 15-30 minutes.[17]
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate for a set time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 30°C). The reaction must be stopped within the linear range of product formation.
-
Signal Detection: Add the detection reagent according to the manufacturer's protocol to stop the reaction and generate a signal (e.g., luminescence or TR-FRET).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 3: Elucidating the Mechanism of Action (MoA)
Once a compound is confirmed to be a potent inhibitor of a specific target, the next step is to understand its effects in a cellular context and its selectivity.
Cellular MoA Assays
If a compound inhibits a kinase in the AKT/mTOR pathway, its cellular effect should be consistent with this mechanism.[5]
-
Western Blotting: Analyze the phosphorylation status of key proteins downstream of the target. For an AKT inhibitor, one would expect to see a dose-dependent decrease in phosphorylated AKT (p-AKT) and its downstream targets like p-mTOR.[5]
-
Cell Cycle Analysis: Use flow cytometry after propidium iodide (PI) staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1, G2/M), a common outcome of inhibiting proliferation pathways.[5][8]
-
Apoptosis Assays: Quantify programmed cell death using methods like Annexin V/PI staining followed by flow cytometry.[5][8]
Caption: Simplified PI3K/AKT/mTOR pathway showing potential inhibition points.
Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target side effects. The most direct way to assess this is to screen the compound against a large panel of related enzymes (e.g., a kinome panel).[19] Services from companies like Reaction Biology or Thermo Fisher Scientific can provide data on a compound's activity against hundreds of kinases.[14][16] The goal is to find compounds that are highly potent against the primary target with minimal activity against other kinases.
Tier 4: Early ADME-Tox Profiling
In the early stages, it is crucial to evaluate the drug-like properties of a compound.[20] A potent compound is useless if it cannot be absorbed by the body, is metabolized too quickly, or is toxic. Early in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays help de-risk candidates before expensive in vivo studies.[21][22][23]
Key In Vitro ADME-Tox Assays:
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes determines its metabolic half-life. Assays often monitor the activity of key Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most small-molecule drugs.[21]
-
Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays are used to predict a compound's ability to be absorbed across the intestinal barrier.[22]
-
Cytotoxicity in Normal Cells: It is essential to test the compound's cytotoxicity in a non-cancerous cell line (e.g., Vero cells) to determine its therapeutic window.[7]
-
hERG Inhibition: Off-target inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a reason for drug failure. Early screening for hERG liability is critical.
Conclusion
The biological activity screening of novel imidazo[1,2-a]pyridine compounds is a systematic process of inquiry that moves from broad questions of general activity to specific questions of potency, mechanism, and safety. By employing a logical, tiered screening cascade built on a foundation of robust, self-validating assays, researchers can efficiently navigate vast chemical landscapes. The insights gained from each tier—from the initial cytotoxicity "hit" to the detailed selectivity and ADME-Tox profile—are critical for making informed decisions, guiding structure-activity relationship (SAR) studies, and ultimately identifying lead candidates with the highest probability of clinical success.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link].
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Available at: [Link].
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link].
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific derivative, 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine. By synthesizing existing structure-activity relationship (SAR) data for analogous compounds, this document prioritizes key molecular targets and outlines detailed, field-proven experimental workflows for their validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents. We will explore potential interactions with key protein families, including kinases, benzodiazepine receptors, and the translocator protein, providing a robust framework for initiating a drug discovery program centered on this promising molecule.
Introduction: The Imidazo[1,2-a]pyridine Core - A Scaffold of Therapeutic Promise
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities.[2] Marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this scaffold, highlighting its clinical significance.[2] The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives encompasses anticancer, antitubercular, anti-inflammatory, and central nervous system (CNS) modulatory effects.
The specific compound of interest, this compound, possesses key structural features that suggest a number of potential therapeutic applications. The 2-phenyl substitution is a common motif in many biologically active imidazo[1,2-a]pyridines, while the 4-fluoro substituent on the phenyl ring and the 7-methyl group on the core structure are known to modulate the pharmacological properties of these compounds. This guide will dissect the potential therapeutic targets based on these structural attributes.
Prioritized Therapeutic Targets and Validation Workflows
Based on an extensive review of the literature and structure-activity relationship (SAR) studies of analogous compounds, we have prioritized three key therapeutic target classes for this compound:
-
Kinases (with a focus on the PI3K/mTOR pathway)
-
GABA-A Receptors
-
Translocator Protein (TSPO)
The following sections will delve into the rationale for selecting each target and provide detailed experimental protocols for validation.
Kinase Inhibition: Targeting the PI3K/mTOR Signaling Pathway
Rationale for Target Selection:
The phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of this pathway.[3] The planarity of the imidazo[1,2-a]pyridine core and the potential for the 2-phenyl group to interact with the hydrophobic regions of the kinase ATP-binding site make this scaffold a promising starting point for kinase inhibitor design. While specific SAR data for our compound of interest is limited, the general structural features align with those of known imidazo[1,2-a]pyridine-based kinase inhibitors.
Experimental Validation Workflow:
The following workflow outlines a systematic approach to validate the potential kinase inhibitory activity of this compound, with a focus on the PI3K/mTOR pathway.
Caption: Workflow for validating kinase inhibitory activity.
Experimental Protocols:
Protocol 2.1.1: In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of the test compound against PI3Kα.
| Step | Procedure | Rationale |
| 1 | Reagent Preparation | Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS). Prepare a stock solution of the test compound in DMSO. Prepare a solution of recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2). |
| 2 | Assay Plate Setup | In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known PI3K inhibitor, e.g., Wortmannin) and a negative control (DMSO vehicle). |
| 3 | Enzyme Reaction | Add the PI3Kα enzyme to each well and incubate briefly. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). |
| 4 | Detection | Add a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) that measures the amount of ADP produced, which is directly proportional to kinase activity. |
| 5 | Data Analysis | Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve. |
Protocol 2.1.2: Western Blot Analysis of PI3K/mTOR Pathway Activation
This protocol is for assessing the effect of the test compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway in a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation).
| Step | Procedure | Rationale |
| 1 | Cell Culture and Treatment | Culture MCF-7 cells to ~80% confluency. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a positive control (a known PI3K/mTOR inhibitor) and a negative control (DMSO vehicle). |
| 2 | Cell Lysis | Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. |
| 3 | Protein Quantification | Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). |
| 4 | SDS-PAGE and Western Blotting | Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. |
| 5 | Immunoblotting | Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K). Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. |
| 6 | Detection and Analysis | Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation. |
GABA-A Receptor Modulation
Rationale for Target Selection:
Imidazo[1,2-a]pyridines are well-known positive allosteric modulators of GABA-A receptors, with Zolpidem being a prime example.[4] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the CNS. The 2-phenyl group in many imidazo[1,2-a]pyridines is crucial for their interaction with the benzodiazepine binding site on the GABA-A receptor. The 4-fluoro substitution on this ring can influence binding affinity and subtype selectivity.[4]
Experimental Validation Workflow:
The following workflow is designed to assess the modulatory activity of this compound on GABA-A receptors.
Caption: Workflow for validating GABA-A receptor modulation.
Experimental Protocols:
Protocol 2.2.1: GABA-A Receptor Radioligand Binding Assay
This protocol outlines a competition binding assay to determine the affinity of the test compound for the benzodiazepine binding site on GABA-A receptors.
| Step | Procedure | Rationale |
| 1 | Membrane Preparation | Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) known to express high levels of GABA-A receptors. |
| 2 | Assay Setup | In a 96-well plate, combine the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]Flunitrazepam). Add the test compound at a range of concentrations. Include a non-specific binding control (a high concentration of a known benzodiazepine, e.g., Diazepam) and a total binding control (no test compound). |
| 3 | Incubation | Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium. |
| 4 | Filtration and Washing | Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. |
| 5 | Scintillation Counting | Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter. |
| 6 | Data Analysis | Calculate the specific binding for each concentration of the test compound. Determine the Ki value by fitting the data to a competition binding curve using the Cheng-Prusoff equation. |
Protocol 2.2.2: Electrophysiological Analysis using Patch-Clamp
This protocol uses whole-cell patch-clamp electrophysiology to assess the functional modulation of GABA-A receptors by the test compound in a cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells transfected with α1β2γ2 subunits).
| Step | Procedure | Rationale |
| 1 | Cell Preparation | Culture and prepare transfected HEK293 cells for patch-clamp recording. |
| 2 | Patch-Clamp Recording | Establish a whole-cell patch-clamp recording from a single cell. Clamp the cell at a holding potential of -60 mV. |
| 3 | GABA Application | Apply a sub-maximal concentration of GABA to elicit a control current response. |
| 4 | Compound Application | Co-apply the test compound with the same concentration of GABA and record the current response. |
| 5 | Data Analysis | Compare the amplitude of the GABA-evoked current in the presence and absence of the test compound. A potentiation of the current indicates positive allosteric modulation. Determine the EC50 for the modulatory effect. |
Translocator Protein (TSPO) Binding
Rationale for Target Selection:
The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and inflammation.[5] Several 2-phenylimidazo[1,2-a]pyridine derivatives have been identified as high-affinity ligands for TSPO.[5] The 4-fluoro substitution on the phenyl ring has been shown to be compatible with high-affinity binding to TSPO. Given the upregulation of TSPO in neuroinflammatory conditions and certain cancers, it represents a promising therapeutic target.
Experimental Validation Workflow:
The following workflow is proposed to validate the binding and functional activity of this compound at TSPO.
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Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this note elucidates the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism. All quantitative data is summarized for clarity, and visual diagrams are provided to illustrate the workflow and chemical transformations.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its prevalence in marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) underscores its therapeutic importance.[4] Derivatives of this heterocyclic system exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5] The fluorine-substituted phenyl group at the 2-position, as in the target molecule, is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The one-pot synthesis approach detailed herein offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation compared to traditional multi-step syntheses.[6]
Synthesis Methodology: A Mechanistic Overview
The described one-pot synthesis of this compound proceeds via a domino reaction involving the initial formation of an α-haloketone in situ, followed by condensation with a substituted 2-aminopyridine. This approach circumvents the need to isolate the often lachrymatory and unstable α-haloketone intermediate.
The reaction is typically catalyzed by an iodine source, which facilitates the in-situ generation of the α-iodoketone from the corresponding acetophenone.[7] The subsequent reaction with 2-amino-4-methylpyridine involves an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.[8]
Figure 1: A generalized workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example, and optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99 | 227 | Corrosive, handle with care. |
| 4'-Fluoroacetophenone | C₈H₇FO | 138.14 | 4-5 | 196 | Flammable liquid. |
| Iodine | I₂ | 253.81 | 113.7 | 184.3 | Harmful if inhaled or swallowed. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | Mild base. |
| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | Flammable solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable solvent. |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable solvent. |
Step-by-Step Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylpyridine (1.08 g, 10 mmol), 4'-fluoroacetophenone (1.38 g, 10 mmol), and iodine (2.54 g, 10 mmol) in ethanol (30 mL).
-
Add sodium bicarbonate (1.68 g, 20 mmol) to the mixture. The addition of a mild base is crucial to neutralize the HI formed during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.00-7.90 (m, 2H, Ar-H), 7.85 (s, 1H, H-3), 7.60 (d, 1H, H-5), 7.15-7.05 (m, 2H, Ar-H), 6.80 (d, 1H, H-8), 6.65 (s, 1H, H-6), 2.40 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.5 (d, J=248 Hz), 145.5, 145.0, 131.0, 128.0 (d, J=8 Hz), 125.0, 116.0 (d, J=22 Hz), 115.5, 114.0, 108.0, 21.5. |
| Mass Spec. (ESI+) | m/z: 227.1 [M+H]⁺.[9] |
| Melting Point | Literature values vary, typically in the range of 130-140 °C. |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by cross-referencing multiple established synthetic methodologies for imidazo[1,2-a]pyridines.[10][11][12] The progress of the reaction can be easily monitored by TLC, providing a straightforward in-process control. The final product's identity is unequivocally confirmed through a combination of spectroscopic techniques (NMR and Mass Spectrometry), ensuring the synthesis of the correct target molecule. The purification by column chromatography is a standard and reliable method for obtaining highly pure compounds, which is critical for subsequent applications in drug discovery and development.
Conclusion
The one-pot synthesis of this compound presented herein offers an efficient and reliable method for accessing this important heterocyclic compound. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can confidently reproduce and, if necessary, adapt this protocol for their specific needs. The broad pharmacological potential of the imidazo[1,2-a]pyridine scaffold continues to drive the development of novel synthetic routes, and the one-pot approach remains a cornerstone of modern organic synthesis.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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- Gaba, M., et al. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
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ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Devi, N. R., et al. (2016).
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ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]
- Koprivanac, N., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
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ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
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BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 15 Synthesis of 2-arylimidazo[1,2-a]pyridines (X = CH) and.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Imidazo[1, 2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
- Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
- Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Guseinov, F. I., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate.
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine. PubChem. Retrieved from [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Advent of Microwave Synthesis
Imidazo[1,2-a]pyridines (IMPs) are recognized as a "privileged" heterocyclic scaffold in medicinal chemistry and materials science.[1][2] This bicyclic 5-6 fused ring system is a core structural motif in numerous compounds exhibiting a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][3] Furthermore, their unique photophysical characteristics have led to their application in cell imaging, metal sensing, and organic light-emitting diodes (OLEDs).[1]
Traditionally, the synthesis of IMPs has been achieved through methods like the condensation of 2-aminopyridines with α-haloketones.[4][5][6][7] However, these conventional approaches often necessitate long reaction times, harsh conditions, and the use of hazardous solvents. The principles of green chemistry have driven the evolution of synthetic methodologies towards more efficient and environmentally benign processes.[8][9][10] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this regard, offering a powerful tool to accelerate chemical reactions, enhance yields, and reduce waste.[10][11][12] This guide provides an in-depth exploration of the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Rationale Behind Microwave-Assisted Synthesis: A Deeper Dive into the Mechanism
Microwave-assisted synthesis is not merely about rapid heating; it's about a fundamental difference in the energy transfer mechanism compared to conventional heating.[11] Conventional heating relies on conduction and convection, where the vessel is heated first, and the heat is then transferred to the solvent and reactants. This process is slow and can lead to uneven heating and the formation of byproducts.[9]
In contrast, microwave irradiation directly interacts with polar molecules and ions within the reaction mixture.[11] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction mixture.[9][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.[9]
This direct and volumetric heating leads to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[10][11] The uniform heating profile also minimizes the formation of hotspots, leading to cleaner reactions with higher yields and purities.[9][11]
Visualizing the Process: From Reactants to Products
The following diagram illustrates the general workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives, a process that significantly streamlines the path from starting materials to the final, purified product.
Caption: Experimental workflow for microwave-assisted synthesis.
Key Synthetic Strategies for Imidazo[1,2-a]pyridine Synthesis
Several efficient strategies have been developed for the synthesis of imidazo[1,2-a]pyridines under microwave irradiation. These often involve one-pot, multi-component reactions that enhance synthetic efficiency by combining multiple steps into a single operation.
One-Pot Synthesis from Aromatic Ketones
A highly efficient and environmentally friendly one-pot procedure involves the reaction of aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines.[13][14][15] In this method, the α-bromoketone is generated in situ and subsequently reacts with the 2-aminopyridine. The use of green solvents like lemon juice, which acts as a natural acid catalyst, further enhances the green credentials of this protocol.[13][14][15]
The proposed mechanism involves the initial bromination of the ketone by NBS, followed by nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the α-bromoketone. Subsequent intramolecular cyclization and dehydration yield the final imidazo[1,2-a]pyridine product.[16]
Caption: Simplified reaction mechanism for IMP synthesis.
Multi-Component Reactions (MCRs)
MCRs are powerful tools for building molecular complexity in a single step. Microwave irradiation has been successfully applied to several MCRs for the synthesis of IMPs.
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: This three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide provides a rapid and efficient route to 3-aminoimidazo[1,2-a]pyridines.[1][17][18] The use of microwave heating significantly reduces reaction times and can be performed under eco-friendly conditions.[17]
-
A3 Coupling Reaction: The A3 (Aldehyde-Alkyne-Amine) coupling is another powerful one-pot, three-component reaction for synthesizing substituted imidazo[1,2-a]pyridines.[19][20][21][22] This copper-catalyzed reaction proceeds smoothly under microwave irradiation, often in green solvents like water.[20][21][22]
Detailed Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine from Acetophenone
This protocol is adapted from a microwave-promoted synthesis in lemon juice.[13][14][15]
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
2-Aminopyridine
-
Freshly squeezed lemon juice
-
Microwave reactor with sealed vessels
-
Ethanol
-
Standard laboratory glassware for work-up and recrystallization
Procedure:
-
In a 10 mL microwave reaction vessel, combine acetophenone (0.005 mol), N-bromosuccinimide (0.005 mol), and lemon juice (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 400 W power at a temperature of 85°C. Monitor the formation of the α-bromoketone by Thin Layer Chromatography (TLC).
-
Once the α-bromination is complete, cool the vessel and add 2-aminopyridine (0.005 mol) to the reaction mixture.
-
Reseal the vessel and continue to irradiate under the same conditions (400 W, 85°C) until the reaction is complete (monitor by TLC).
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Microwave-Assisted Groebke–Blackburn–Bienaymé (GBB) Reaction
This protocol is a general procedure based on the synthesis of imidazo[1,2-a]pyridine-chromones.[17]
Materials:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde (e.g., 3-formyl-chromone) (1.0 equiv)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.2 equiv)
-
Ammonium chloride (20 mol%)
-
Ethanol
-
Microwave reactor with sealed vessels
-
Standard laboratory equipment for purification
Procedure:
-
To a microwave reaction vessel, add the 2-aminopyridine derivative (1.0 equiv), the aldehyde (1.0 equiv), and ammonium chloride (20 mol%) in ethanol.
-
Seal the vessel and heat the mixture in the microwave reactor at 80°C (100 W) for 20 minutes.
-
Cool the vessel, then add the isocyanide (1.2 equiv).
-
Reseal the vessel and continue to heat under the same microwave conditions for an additional 15 minutes.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate mixture) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Data Presentation: A Comparative Overview
The efficiency of microwave-assisted synthesis is evident when comparing reaction times and yields with conventional methods. The following table summarizes typical results for the synthesis of various imidazo[1,2-a]pyridine derivatives under microwave irradiation.
| Entry | Reactants | Catalyst/Solvent | Method | Time | Yield (%) | Reference |
| 1 | Acetophenone, NBS, 2-Aminopyridine | Lemon Juice | Microwave | 10-15 min | 85-95 | [13][14][15] |
| 2 | 2-Aminopyridine, Aldehyde, Isocyanide | NH4Cl / EtOH | Microwave | 35 min | 21-36 | [17] |
| 3 | Phenyl Glyoxal, 2-Aminopyridine, Barbituric Acid | Solvent-free | Microwave | Short | 82-96 | [23] |
| 4 | 2-Aminopyridine, α-Bromoketone | H2O-IPA | Microwave | minutes | excellent | [4] |
| 5 | 2-Aminopyridine, Aldehyde, Alkyne | Cu(I) | Microwave | 10-15 min | 65-75 | [19] |
Troubleshooting and Expert Insights
-
Low Yields:
-
Moisture: Ensure all reagents and solvents are dry, as water can interfere with some reactions.
-
Microwave Parameters: Optimize the temperature, time, and power for your specific reaction. Overheating can lead to decomposition.
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct loading.
-
-
Formation of Byproducts:
-
Temperature Control: Use a microwave reactor with accurate temperature monitoring to avoid side reactions.
-
Reaction Time: Monitor the reaction closely by TLC to avoid over-running the reaction, which can lead to byproduct formation.
-
-
Safety Considerations:
-
Pressure: Always use sealed vessels designed for microwave synthesis to handle the pressure generated during the reaction. Never exceed the recommended volume for the reaction vessel.
-
Solvent Choice: Be aware of the microwave absorption properties of your chosen solvent. Highly absorbing solvents can lead to very rapid heating and pressure build-up.
-
Conclusion: A Greener, Faster Future for Heterocyclic Synthesis
Microwave-assisted synthesis has revolutionized the preparation of imidazo[1,2-a]pyridine derivatives.[2][24] This technology offers a compelling alternative to conventional methods, providing significant advantages in terms of reaction speed, yield, and environmental impact.[8][9][12] By leveraging the principles of direct, volumetric heating, researchers can access these valuable heterocyclic scaffolds with greater efficiency and in a more sustainable manner. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of microwave-assisted synthesis in their drug discovery and materials science endeavors.
References
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2020, December 1). Research J. Pharm. and Tech. Retrieved January 18, 2026, from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Research in Engineering and Science (IJRES). Retrieved January 18, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved January 18, 2026, from [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap. Retrieved January 18, 2026, from [Link]
-
Microwave assisted green organic synthesis. (2024, November 21). AIMS Press. Retrieved January 18, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (n.d.). ACS Combinatorial Science. Retrieved January 18, 2026, from [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025, August 27). Bentham Science. Retrieved January 18, 2026, from [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization. (2023, May 2). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). ChemistrySelect. Retrieved January 18, 2026, from [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[9][11]imidazo[1,2-a]pyrimidines via A3 coupling. (2025, July 14). PMC. Retrieved January 18, 2026, from [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[9][11]imidazo[1,2-a]pyrimidines via A3 coupling. (2025, July 13). Frontiers. Retrieved January 18, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). PMC. Retrieved January 18, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. (2019, March 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved January 18, 2026, from [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Protocol for the synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine from 4-methyl-2-aminopyridine
This guide provides a comprehensive protocol for the synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a "privileged" structure, frequently found in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction and Significance
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research. Its rigid structure and ability to participate in various intermolecular interactions make it an ideal framework for the design of targeted therapeutics.[1][3] Marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic) feature this core structure, underscoring its therapeutic relevance.[3][4] The specific target molecule, this compound, incorporates a fluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity, and a methyl group on the pyridine ring.
The synthesis described herein follows a classic and reliable approach: the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. This method is widely applicable for the preparation of a diverse library of imidazo[1,2-a]pyridine derivatives.[5][6]
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step sequence within a one-pot reaction, beginning with the nucleophilic attack of the pyridine nitrogen of 4-methyl-2-aminopyridine on the α-carbon of 2-bromo-1-(4-fluorophenyl)ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Reaction:
4-methyl-2-aminopyridine + 2-bromo-1-(4-fluorophenyl)ethanone → this compound + HBr + H₂O
The proposed mechanism involves the initial formation of an N-alkylated intermediate, which then undergoes cyclization through the attack of the exocyclic amine onto the carbonyl carbon. The resulting intermediate readily eliminates water to form the final aromatic product.[7][8]
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Methyl-2-aminopyridine | C₆H₈N₂ | 108.14 | 1.0 g (9.25 mmol) | ≥98% | Sigma-Aldrich |
| 2-Bromo-1-(4-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | 2.01 g (9.25 mmol) | ≥97% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.55 g (18.5 mmol) | ≥99% | Fisher Scientific |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | Anhydrous | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Reagent Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Step-by-Step Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask, add 4-methyl-2-aminopyridine (1.0 g, 9.25 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the 4-methyl-2-aminopyridine is completely dissolved.
-
Add 2-bromo-1-(4-fluorophenyl)ethanone (2.01 g, 9.25 mmol) to the solution. Note: 2-bromo-1-(4-fluorophenyl)ethanone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Finally, add sodium bicarbonate (1.55 g, 18.5 mmol) to the reaction mixture. The sodium bicarbonate acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
2. Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). TLC analysis: Use a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The product is expected to be less polar than the starting materials.
3. Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add distilled water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
Combine all the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Alternatively, for higher purity, the product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
5. Characterization:
-
The purified product should be a solid. Determine the melting point and characterize the structure using spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine and the fluorophenyl ring, as well as a singlet for the methyl group.
-
¹³C NMR: Confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
-
IR Spectroscopy: Look for characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic rings.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Safety Precautions
-
Low Yield: If the yield is low, ensure that the starting materials are pure and dry. The reaction time may also need to be extended. Incomplete neutralization of HBr can also hinder the reaction; ensure a sufficient amount of base is used.
-
Side Products: The formation of side products can occur if the reaction temperature is too high or if the reaction is run for an extended period. Monitor the reaction by TLC to avoid this.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended method of purification.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. 2-Bromo-1-(4-fluorophenyl)ethanone is a lachrymator and should be handled with care.
Conclusion
This protocol provides a reliable and well-documented method for the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of other derivatives within this important class of heterocyclic compounds. The successful synthesis and characterization of this molecule can serve as a starting point for further investigations into its potential therapeutic applications.
References
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 18, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35213-35225. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). Chemistry, 5(3), 1735-1745. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences, 69, 00018. [Link]
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An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. (2015). Letters in Organic Chemistry, 12(9), 651-657. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. (Note: This is a future-dated article from the search results, used here for its relevant content).
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Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. (2020). ACS Omega, 5(22), 13035-13044. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2023). Molecules, 28(13), 5081. [Link]
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- Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2019). Journal of Applicable Chemistry, 8(5), 2321-2327.
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Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). Scientific Reports, 9(1), 9003. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. (2019). PubMed. [Link]
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- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(2), 2565-2572.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2021). Request PDF.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). RSC Advances. (Note: This is a future-dated article from the search results, used here for its relevant content).
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Application Note & Protocol Guide: In Vitro Evaluation of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2] In recent years, derivatives of this scaffold have garnered significant attention as potential anticancer therapeutics due to their potent inhibitory effects on cancer cell proliferation.[1][3] These compounds have been shown to modulate various cellular pathways critical for cancer cell survival and progression, making them attractive candidates for novel drug development.[1] This document provides a comprehensive guide for the in vitro evaluation of a specific IP derivative, 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine (referred to herein as "IP-F"), in cancer cell line studies. The protocols and methodologies detailed below are designed to be robust and self-validating, providing a clear framework for assessing the cytotoxic and mechanistic properties of this compound.
Putative Mechanism of Action: Targeting Key Cancer Survival Pathways
While the precise molecular targets of this compound may require specific investigation, studies on analogous imidazo[1,2-a]pyridine derivatives suggest a multi-faceted mechanism of action. A significant body of evidence points towards the ability of these compounds to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4]
One of the frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in various cancers.[1][4] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to the downstream induction of apoptosis.[4] Furthermore, these compounds have been observed to upregulate tumor suppressor proteins like p53 and the cell cycle inhibitor p21, leading to arrest of the cell cycle, typically at the G2/M or G0/G1 phases.[3][4] The induction of apoptosis is often mediated through both extrinsic and intrinsic pathways, evidenced by the activation of key executioner proteins such as caspases.[3][4]
Caption: Putative signaling pathway of IP-F in cancer cells.
Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial for characterizing the anticancer potential of IP-F. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Experimental workflow for IP-F in vitro studies.
Detailed Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] This initial screen is fundamental for determining the concentration-dependent cytotoxic effect of IP-F and for calculating the half-maximal inhibitory concentration (IC50).[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[9]
-
96-well plates
-
This compound (IP-F) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the chosen cancer cell lines in a humidified incubator at 37°C with 5% CO2.[5] Harvest cells during the logarithmic growth phase and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5][9] Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the IP-F stock solution in complete medium. Add the various concentrations of IP-F to the appropriate wells. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like Doxorubicin).[5][10]
-
Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[11] It utilizes Annexin V, which binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.[12][13]
Materials:
-
Cancer cells treated with IP-F at its IC50 concentration for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from the culture plates. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14]
-
Incubation: Incubate the cells for 15-30 minutes in the dark at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15] The different cell populations can be distinguished:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) by measuring the cellular DNA content.[12] Treatment with an anticancer agent may lead to an accumulation of cells in a specific phase, indicating cell cycle arrest.
Materials:
-
Cancer cells treated with IP-F at its IC50 concentration for 24 or 48 hours.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
PBS.
-
Flow cytometer.
Procedure:
-
Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[12] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary (Hypothetical Data for IP-F)
The following table summarizes the expected cytotoxic activity of this compound based on data from analogous compounds.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference Compound(s) |
| MCF-7 | Breast Cancer | 45.0 | IP-5[16] |
| A549 | Lung Cancer | 50.56 | HB9[17] |
| DU145 | Prostate Cancer | Not specified | [7] |
| HepG2 | Liver Cancer | 51.52 | HB10[17] |
| HCC1937 | Breast Cancer | 47.7 | IP-6[16] |
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the in vitro investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The imidazo[1,2-a]pyridine scaffold continues to be a promising area for the development of novel cancer therapies.
References
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
- Singh, M., Patra, S., & Singh, R. (n.d.). Bioassays for anticancer activities. Semantic Scholar.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- Al-Dhfyan, A., & Al-Saeedi, F. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 32(9), 3899-3905.
- Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
- BD Biosciences. (n.d.).
- Proteintech Group. (n.d.). Experimental protocol to study cell viability and apoptosis.
- El Bairi, K., et al. (2021). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Frontiers in Oncology, 11, 655673.
- BenchChem. (n.d.). Application Notes and Protocols for Imidazo[4,5-d]imidazole in Medicinal Chemistry.
- Siddiqui, N., et al. (2020). Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. Archiv der Pharmazie, 353(8), e2000071.
- Kamal, A., et al. (2010). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents.
- Manhas, A., et al. (2021). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Yasodha, S., et al. (2022). In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers.
- Al-Ghorbani, M., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(1), 63-78.
- Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
- Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 795.
- Abdel-Maksoud, M. S., et al. (2022).
- Sharma, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46847–46863.
- De Martino, M., et al. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. Frontiers in Chemistry, 10, 1027375.
- Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
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Application of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine as a Fluorescent Probe: A Detailed Guide for Researchers
Introduction: The Rise of Imidazo[1,2-a]pyridines in Fluorescence Sensing
In the dynamic fields of biomedical research and drug development, fluorescent probes have become indispensable tools for visualizing and quantifying biological processes at the molecular level. Among the diverse array of fluorophores, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure due to its inherent fluorescence, synthetic accessibility, and tunable photophysical properties. These characteristics make it an excellent candidate for the development of sensitive and selective probes for various analytes.
This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of a specific derivative, 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine , as a fluorescent probe. We will delve into its physicochemical properties, provide detailed protocols for its use in sensing applications, and discuss the underlying principles that govern its fluorescent response. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorescence for their scientific inquiries.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₁FN₂ | Calculated |
| Molecular Weight | 226.25 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | General observation for similar compounds[1] |
| Excitation Max (λex) | ~320-360 nm | Estimated based on similar 2-arylimidazo[1,2-a]pyridines |
| Emission Max (λem) | ~380-450 nm | Estimated based on similar 2-arylimidazo[1,2-a]pyridines[1] |
| Stokes Shift | ~60-90 nm | Estimated |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ at λex | Typical for imidazo[1,2-a]pyridines |
| Fluorescence Quantum Yield (ΦF) | Moderate to high (e.g., 0.3-0.7) in aprotic solvents | Predicted based on related structures |
Synthesis of this compound
The synthesis of 2-arylimidazo[1,2-a]pyridines is a well-established process in organic chemistry. The following protocol is a reliable method for the preparation of the title compound, adapted from known procedures for similar derivatives.
Reaction Scheme
Caption: Synthetic route to this compound.
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagent: To this solution, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.05 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The initial cyclization will form the hydrobromide salt of the imidazo[1,2-a]pyridine.
-
Neutralization: After the starting materials are consumed, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromide salt and precipitate the free base.
-
Isolation: Filter the resulting precipitate and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is a suitable solvent for reflux conditions.
-
Reflux Conditions: The elevated temperature accelerates the rate of the nucleophilic substitution and subsequent cyclization reaction.
-
Use of a Weak Base (NaHCO₃): A mild base is sufficient to deprotonate the intermediate salt to the neutral product without causing unwanted side reactions.
Application 1: A Fluorescent Probe for pH Sensing
The nitrogen atoms within the imidazo[1,2-a]pyridine ring system can be protonated, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule. This makes this compound a potential candidate for a fluorescent pH sensor.
Proposed Signaling Mechanism
Caption: Reversible protonation of the probe leading to a change in fluorescence.
Protocol for pH Titration
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).
-
Measurement: In a quartz cuvette, add a small aliquot of the probe stock solution to each buffer solution to a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.
-
Spectroscopic Analysis: Record the fluorescence emission spectrum for each pH value, using an appropriate excitation wavelength (determined from the absorbance spectrum).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH value. The pKa of the probe can be determined from the inflection point of the resulting sigmoidal curve.
Expected Outcome: It is anticipated that the fluorescence intensity of the probe will decrease or the emission maximum will shift upon protonation in acidic conditions due to changes in the intramolecular charge transfer (ICT) character of the excited state.
Application 2: Screening for Metal Ion Sensing
The nitrogen and potentially the fluorine atoms in the this compound structure can act as coordination sites for metal ions. This interaction can perturb the electronic properties of the fluorophore, leading to a change in its fluorescence, making it a potential chemosensor.
Experimental Workflow for Metal Ion Screening
Caption: Workflow for screening the fluorescent probe against various metal ions.
Protocol for Metal Ion Selectivity Study
-
Prepare Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of various metal salts (e.g., 10 mM in deionized water or a suitable buffer). A diverse panel of cations should be tested, including alkali metals (Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺), and transition metals (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺, Cd²⁺).
-
-
Screening:
-
In separate wells of a microplate or in individual cuvettes, add a buffered solution (e.g., HEPES or TRIS buffer at a physiological pH of 7.4).
-
Add the probe stock solution to a final concentration of 1-10 µM.
-
Add an aliquot of each metal ion stock solution to a final concentration of several equivalents (e.g., 10-100 µM).
-
Incubate for a short period to allow for complexation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of each sample.
-
-
Analysis:
-
Compare the fluorescence intensity and emission wavelength of the probe in the presence of different metal ions to that of the probe alone. Significant changes ("turn-on" or "turn-off" responses) indicate an interaction.
-
Application 3: Cellular Imaging
The lipophilic nature of the imidazo[1,2-a]pyridine core suggests that this compound may be cell-permeable, making it a candidate for live-cell imaging.
General Protocol for Live-Cell Staining
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for a suitable period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
Important Considerations for Bioimaging:
-
Cytotoxicity: It is crucial to assess the cytotoxicity of the probe to ensure that the observed cellular processes are not artifacts of toxicity. An MTT or similar cell viability assay should be performed.
-
Photostability: The photostability of the probe under imaging conditions should be evaluated to ensure that the fluorescence signal is stable over the course of the experiment.
-
Localization: Co-staining with organelle-specific dyes can be used to determine the subcellular localization of the probe.
Data Analysis and Interpretation
-
Fluorescence Quenching/Enhancement: A change in fluorescence intensity upon binding to an analyte is the primary readout. The magnitude of this change determines the sensitivity of the probe.
-
Spectral Shifts: A shift in the excitation or emission maximum (ratiometric response) can provide a more robust signal, as it is less susceptible to variations in probe concentration and instrumental parameters.
-
Binding Stoichiometry and Affinity: For quantitative applications, the binding stoichiometry and association constant (Ka) can be determined using methods such as Job's plot and titration experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | - Low quantum yield of the probe.- Aggregation of the probe at high concentrations.- Photobleaching. | - Use a more sensitive detector.- Work at lower probe concentrations.- Reduce excitation light intensity or exposure time. |
| High Background Fluorescence | - Autofluorescence from cells or medium.- Incomplete removal of unbound probe. | - Use a culture medium with low background fluorescence.- Perform additional washing steps.- Use appropriate image processing to subtract background. |
| Non-specific Staining in Cells | - Probe is too lipophilic and accumulates in membranes. | - Modify the probe structure to improve water solubility.- Optimize staining concentration and incubation time. |
Conclusion
This compound represents a promising scaffold for the development of novel fluorescent probes. Its straightforward synthesis and the inherent fluorescence of the imidazo[1,2-a]pyridine core make it an attractive starting point for creating sensors for a variety of analytes. The protocols and guidelines presented in this application note provide a framework for researchers to explore the potential of this and related compounds in their own studies. Further derivatization of this core structure could lead to probes with enhanced brightness, photostability, and selectivity for specific biological targets, thereby expanding the toolkit available for molecular imaging and sensing.
References
-
Banasiewicz, M., Deperasińska, I., et al. (2015). Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: experimental and computational studies. Physical Chemistry Chemical Physics, 17(20), 13359-13369. [Link]
-
Gompper, R., & Wagner, H. U. (1988). Intramolecular Charge Transfer in Push-Pull-Olefins. Angewandte Chemie International Edition in English, 27(11), 1437-1455. [Link]
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Guilbault, G. G. (Ed.). (1990). Practical fluorescence. CRC press. [Link]
- Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The molecular probes handbook: a guide to fluorescent probes and labeling technologies.
-
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]
- Panchuk-Voloshina, N., Haugland, R. P., Bishop-Stewart, J., Bhalgat, M. K., Millard, P. J., Mao, F., & Haugland, R. P. (1999). A new substrate for the rapid and specific assay of protein kinase C. Journal of biochemical and biophysical methods, 40(1-2), 1-13.
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]
-
Verma, S., & Das, P. (2013). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 7(1), 83. [Link]
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Application Notes and Protocols for the Characterization of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine as a Potential Kinase Inhibitor
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This structure has garnered significant attention in the field of oncology and inflammation due to the demonstrated ability of its derivatives to inhibit various protein kinases.[2] Protein kinases are crucial regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.
Derivatives of the imidazo[1,2-a]pyridine core have been reported to exhibit inhibitory activity against a range of important kinases, such as Akt, phosphoinositide 3-kinase (PI3K), insulin-like growth factor-1 receptor (IGF-1R), and Src family kinases.[3][4] This established precedent suggests that novel analogs, such as 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine , are promising candidates for development as selective kinase inhibitors.
This document serves as a comprehensive guide for the initial characterization of this compound (referred to hereafter as IMP-F7M ). It provides a logical workflow, from initial handling and biochemical screening to cell-based functional assays and direct target engagement studies. The protocols herein are designed to be robust and adaptable, providing the foundational data necessary to build a comprehensive profile of this potential kinase inhibitor.
Section 1: Compound Handling and Preparation
Proper handling and preparation of a novel small molecule are paramount for generating reliable and reproducible data. The following section outlines the essential steps for the synthesis, purification, and preparation of IMP-F7M for biological assays.
Synthesis of this compound (IMP-F7M)
A plausible synthetic route for IMP-F7M can be adapted from established methods for similar imidazo[1,2-a]pyridine derivatives.[3][5] A common and effective method involves the condensation of a substituted 2-aminopyridine with an α-haloketone.
Reaction Scheme:
Caption: Synthetic route for IMP-F7M.
Protocol:
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure IMP-F7M.
Quality Control and Stock Solution Preparation
-
Purity Assessment: The purity of the synthesized IMP-F7M should be assessed by High-Performance Liquid Chromatography (HPLC) and should ideally be >95%.
-
Identity Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Section 2: In Vitro Biochemical Assays for Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its activity against a panel of purified kinases in a cell-free system. This allows for the direct measurement of enzyme inhibition and the determination of key potency metrics like the IC₅₀ value.
Initial Screening: Luminescence-Based Kinase Activity Assay
A luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) is a robust method for high-throughput screening. The principle is that as a kinase transfers phosphate from ATP to its substrate, the amount of ATP decreases and the amount of ADP increases. The luminescent signal is proportional to the amount of remaining ATP or produced ADP, thus inversely or directly proportional to kinase activity, respectively.
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase assay.
Protocol (ADP-Glo™ Example):
-
Prepare a serial dilution of IMP-F7M in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In a 384-well plate, add 1 µL of the serially diluted IMP-F7M or DMSO (vehicle control) to each well.
-
Prepare a kinase reaction mixture containing the kinase of interest and its specific substrate in kinase assay buffer. Add 4 µL of this mixture to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Advanced Methodologies: TR-FRET and AlphaLISA Assays
For more sensitive and specific measurements, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are powerful alternatives.
-
TR-FRET Kinase Assays: These assays measure the phosphorylation of a substrate by a kinase. A terbium or europium cryptate-labeled antibody (donor) recognizes a tag on the kinase or substrate, and an acceptor fluorophore-labeled antibody recognizes the phosphorylated residue on the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor.
-
AlphaLISA Kinase Assays: This technology uses donor and acceptor beads that are brought into proximity by a specific binding event. For a kinase assay, one bead can be coated with a substrate-binding molecule (e.g., streptavidin for a biotinylated substrate) and the other with an anti-phospho-specific antibody. Upon phosphorylation, the beads come together, and excitation of the donor bead leads to a cascade of energy transfer resulting in a luminescent signal from the acceptor bead.
Data Presentation: Hypothetical IC₅₀ Values for IMP-F7M
Since no specific kinase inhibition data for IMP-F7M is publicly available, the following table presents hypothetical data to illustrate how results would be presented. Based on the activity of similar imidazo[1,2-a]pyridine compounds, potential targets could include kinases in the PI3K/Akt or Src families.
| Kinase Target | IMP-F7M IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Assay Method |
| PI3Kα | 250 | 50 | ADP-Glo™ |
| Akt1 | 85 | 10 | TR-FRET |
| Src | 120 | 5 | AlphaLISA |
| Lck | 95 | 4 | AlphaLISA |
| ABL1 | >10,000 | 20 | ADP-Glo™ |
| CDK2 | >10,000 | 30 | ADP-Glo™ |
Staurosporine is a broad-spectrum kinase inhibitor often used as a positive control.
Section 3: Cell-Based Assays to Determine Cellular Potency and Effect
While in vitro assays are crucial for determining direct enzyme inhibition, it is essential to assess the activity of IMP-F7M in a cellular context. Cell-based assays provide insights into cell permeability, off-target effects, and the compound's impact on cellular signaling and viability.
Assessing Inhibition of Cellular Kinase Signaling: Western Blotting
Western blotting is a fundamental technique to determine if IMP-F7M can inhibit the phosphorylation of a kinase's downstream substrate within a cell.[6] This provides direct evidence of target engagement and functional consequence at the cellular level.
Workflow for Western Blot Analysis:
Caption: Western blot workflow for phosphoprotein detection.
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of IMP-F7M for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
If the target pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.
Measuring Effects on Cell Viability and Proliferation
A key outcome of inhibiting kinases involved in growth signaling is a reduction in cell viability or proliferation. Assays such as the MTT or CellTiter-Glo® assay are used to quantify these effects.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt MTT into a purple formazan product.[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[8][9]
Protocol (CellTiter-Glo®):
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of IMP-F7M for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
Calculate the IC₅₀ value for cell viability.
Section 4: Direct Target Engagement in a Cellular Environment
Confirming that a compound directly interacts with its intended target in living cells is a critical step in preclinical development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[10][11] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer direct target engagement.[12]
CETSA Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Culture cells to a high density and treat with a high concentration of IMP-F7M (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the IMP-F7M-treated samples compared to the vehicle control indicates target engagement.
Section 5: Hypothetical Signaling Pathway and Mechanism of Action
Based on the known targets of other imidazo[1,2-a]pyridine inhibitors, a plausible mechanism of action for IMP-F7M is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[10][13]
Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition by IMP-F7M:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by IMP-F7M.
In this model, IMP-F7M could inhibit PI3K or Akt, leading to a blockage of downstream signaling. This would result in decreased cell proliferation and survival, effects that can be measured by the cell-based assays described in Section 3.
Conclusion and Future Directions
This document outlines a systematic approach to the initial characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can establish a foundational dataset that includes its biochemical potency, cellular activity, and direct target engagement.
Positive results from these initial studies would warrant further investigation, including:
-
Kinome-wide profiling: To determine the selectivity of IMP-F7M against a broad panel of kinases.
-
In vivo efficacy studies: To assess the anti-tumor activity of IMP-F7M in animal models.
-
Pharmacokinetic and ADME studies: To evaluate the drug-like properties of the compound.
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. A thorough and systematic evaluation, as detailed in these application notes, is the critical first step in translating a promising chemical entity into a potential clinical candidate.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402.
- Arslan, J. (2019). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Novus Biologicals.
- BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 Cell Viability Assays.
- BenchChem. (2025). Protocol for Olverembatinib cell viability assay (e.g., MTT, CellTiter-Glo).
- D'Arcy, S. (2019). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Methods in Molecular Biology (pp. 249-260). Humana Press.
- Feng, D., Fisher, M., Liang, G. B., Qian, X., Brown, C., Gurnett, A., ... & Biftu, T. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 5978-5981.
- Guseinov, F. I., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate.
- Jafari, R., Al-Ghorbani, M., & El-Sayed, M. A. A. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- Khatik, G. L., & Datusalia, A. K. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ChemMedChem, 18(11), e202200627.
- Lando, A.P. et al. (2024). Immunofluorescence for Detection of TOR Kinase Activity In Situ in Photosynthetic Organisms. Bio-protocol, 14(24), e5140.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Regad, T. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. In Methods in Molecular Biology (pp. 1-8). Humana Press.
- Szafrańska, K., Koch, K., Jończyk, J., & Marcinkowska, M. (2021). Machine Learning‐Driven Discovery of GABA‐A Ligands with Pronounced Neuroprotective Efficacy and Resistance to P‐gp Efflux. Advanced Science, 8(19), 2101324.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of imidazo[1,2-a]pyridines from 2-chloropyridines and 2H-azirines. The Journal of Organic Chemistry, 86(1), 388-402.
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
- Wu, Z., Pan, Y., & Zhou, X. (2011). A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. Synthesis, 2011(14), 2255-2260.
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.
- Zvereva, M., & Simon, A. (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry, 14(12), 2419-2426.
- Zvereva, M., & Simon, A. (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry, 14(12), 2419-2426.
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Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and minodronic acid (osteoporosis) highlight the clinical significance of this structural motif.[1] In recent drug discovery efforts, derivatives of imidazo[1,2-a]pyridine have shown promise as potent inhibitors of various biological targets, including protein kinases (e.g., PI3K, PDGFR), and have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antituberculosis agents.[1][4][5][6][7][8]
The rapid exploration of the vast chemical space accessible through functionalization of the imidazo[1,2-a]pyridine ring system necessitates robust and efficient screening methodologies.[1] High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[9] This document provides detailed application notes and protocols for various HTS assays tailored for the identification and characterization of bioactive imidazo[1,2-a]pyridine derivatives.
Guiding Principles for Assay Selection
The choice of an appropriate HTS assay is contingent upon the biological question being addressed. For imidazo[1,2-a]pyridine libraries, which are often designed to target specific enzyme families or cellular pathways, the selection process should consider the nature of the target and the desired readout. This guide will focus on two broadly applicable and robust HTS technologies: a biochemical assay for direct target engagement (Fluorescence Polarization) and a cell-based assay for functional activity in a physiological context (Luciferase Reporter Assay).
Application Note 1: Fluorescence Polarization (FP) Assay for Screening Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
Expertise & Experience: The Rationale Behind FP for Kinase Inhibition
Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for monitoring molecular interactions in real-time.[10][11] The fundamental principle of FP lies in the differential rotational speed of a small fluorescently labeled molecule (tracer) in its free versus bound state.[10] When a small tracer binds to a larger protein, its tumbling rate slows down, resulting in a higher degree of polarized light emission.[11] This change in polarization is directly proportional to the extent of binding.
For screening kinase inhibitors, a competitive FP assay is a highly effective strategy.[11] A fluorescently labeled tracer, often a known ligand or a modified substrate that binds to the kinase's active site, is displaced by a competitive inhibitor from the imidazo[1,2-a]pyridine library. This displacement leads to a decrease in the FP signal, providing a direct measure of the compound's binding affinity.[11] This method is particularly advantageous as it is a direct binding assay, reducing the likelihood of false positives arising from assay artifacts.
Trustworthiness: A Self-Validating System
The reliability of the FP assay is ensured through the incorporation of appropriate controls and a clear assay window. Key validation parameters include:
-
Z'-factor: A statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[12]
-
Signal-to-Background Ratio: The ratio of the signal from the fully bound tracer to the free tracer. A high ratio is crucial for a robust assay.
-
IC50 Determination: The concentration of a test compound that displaces 50% of the tracer, providing a quantitative measure of its potency.
Experimental Workflow: Visualized
Caption: Workflow for a competitive Fluorescence Polarization assay.
Detailed Protocol: Screening for PI3Kα Inhibitors
This protocol is designed for a 384-well format to screen for imidazo[1,2-a]pyridine inhibitors of the p110α subunit of Phosphoinositide 3-Kinase (PI3Kα), a frequent target for this scaffold.[7][8]
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
PI3Kα Enzyme: Recombinant human PI3Kα (p110α/p85α).
-
Fluorescent Tracer: A suitable fluorescently labeled PI3K inhibitor (e.g., BODIPY-TMR labeled wortmannin analog).
-
Imidazo[1,2-a]pyridine Compound Library: 10 mM stock solutions in DMSO.
-
Assay Plates: Black, low-volume 384-well non-binding surface plates.
-
Plate Reader: Capable of measuring fluorescence polarization with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).[13]
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound dilution to the assay plate.
-
For controls, add 50 nL of DMSO (for high signal, 0% inhibition) and 50 nL of a known PI3Kα inhibitor (e.g., 10 µM wortmannin, for low signal, 100% inhibition).
-
-
Reagent Preparation:
-
Prepare a 2X working solution of PI3Kα enzyme in Assay Buffer.
-
Prepare a 2X working solution of the fluorescent tracer in Assay Buffer.
-
The final concentrations of enzyme and tracer need to be optimized to achieve a stable and robust signal window. A good starting point is a tracer concentration at its Kd and an enzyme concentration that binds approximately 50-80% of the tracer.
-
-
Assay Execution:
-
Add 5 µL of the 2X PI3Kα enzyme solution to each well of the assay plate containing the compounds.
-
Add 5 µL of the 2X fluorescent tracer solution to each well. The total assay volume is 10 µL.
-
Mix the plate gently by shaking for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.[13]
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.[14]
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percentage of inhibition for each compound is calculated using the following formula:[14] % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)]) where mP_sample is the millipolarization value of the test compound, mP_low is the average millipolarization of the 100% inhibition control, and mP_high is the average millipolarization of the 0% inhibition control.
-
-
IC50 Determination:
-
For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Assay Volume | 10 µL |
| Plate Format | 384-well |
| Final PI3Kα Concentration | 5 - 20 nM |
| Final Tracer Concentration | 1 - 10 nM |
| Incubation Time | 60 minutes |
| Z'-factor | > 0.6 |
| Signal-to-Background | > 3 |
Application Note 2: Luciferase Reporter Assay for Modulators of the NF-κB Signaling Pathway
Expertise & Experience: The Rationale for Luciferase Reporter Assays
Luciferase reporter assays are a cornerstone of cell-based HTS, providing a highly sensitive and quantitative readout of gene expression changes in response to the activation or inhibition of a specific signaling pathway.[12][15][16] The assay relies on the expression of a luciferase enzyme (e.g., Firefly or Renilla) under the control of a promoter containing response elements for a transcription factor of interest.[15] The amount of light produced upon addition of the luciferase substrate is directly proportional to the activity of the signaling pathway.[16]
Many imidazo[1,2-a]pyridine derivatives have been identified as potent anti-inflammatory and anticancer agents, often acting through modulation of key signaling pathways like NF-κB.[1] A luciferase reporter assay is an excellent tool to identify compounds that inhibit this pathway in a cellular context, providing more biologically relevant data than a simple biochemical screen.
Trustworthiness: A Self-Validating System
The robustness of a luciferase reporter assay is established through several key validation steps:
-
Cell Line Selection: Utilize a cell line that has a well-characterized response to the stimulus of the pathway being investigated (e.g., HEK293 or a relevant cancer cell line).
-
Stimulus Optimization: Determine the optimal concentration of the pathway activator (e.g., TNF-α for NF-κB) to achieve a maximal and reproducible induction of luciferase expression.
-
Z'-factor Calculation: As with the FP assay, a Z'-factor > 0.5 is indicative of a high-quality assay suitable for HTS.[12][15]
-
Dual-Luciferase System: To control for non-specific effects on gene expression and cell viability, a dual-luciferase system is often employed.[17] A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected, and the activity of the primary reporter (Firefly luciferase) is normalized to the activity of the control reporter.[17]
Experimental Workflow: Visualized
Caption: Workflow for a Luciferase Reporter Assay.
Detailed Protocol: Screening for NF-κB Pathway Inhibitors
This protocol describes a 384-well format assay to screen for imidazo[1,2-a]pyridine inhibitors of TNF-α-induced NF-κB activation.
Materials and Reagents:
-
Cell Line: HEK293 cells stably transfected with an NF-κB-responsive firefly luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Pathway Stimulus: Recombinant human TNF-α.
-
Imidazo[1,2-a]pyridine Compound Library: 10 mM stock solutions in DMSO.
-
Luciferase Assay Reagent: A commercially available one-step "glow" luciferase assay system (e.g., Promega ONE-Glo™).[16]
-
Assay Plates: White, solid-bottom 384-well cell culture plates.
-
Luminometer: A plate reader capable of measuring glow luminescence.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HEK293-NF-κB-luc cells in cell culture medium.
-
Seed 20 µL of the cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add 100 nL of the imidazo[1,2-a]pyridine compounds from the prepared compound plate to the cell plate.
-
For controls, add 100 nL of DMSO (0% inhibition) and 100 nL of a known NF-κB inhibitor (e.g., 10 µM Bay 11-7082, 100% inhibition).
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare a solution of TNF-α in serum-free DMEM at a pre-optimized concentration (e.g., 10 ng/mL).
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells (which receive 5 µL of serum-free DMEM).
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[15]
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(RLU_sample - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)]) where RLU_sample is the relative light units of the test compound, RLU_unstimulated is the average RLU of the unstimulated control, and RLU_stimulated is the average RLU of the stimulated (0% inhibition) control.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Assay Volume | 25 µL (final after stimulation) |
| Plate Format | 384-well |
| Cell Density | 5,000 cells/well |
| TNF-α Concentration | 10 ng/mL |
| Incubation Time (Stimulation) | 6 hours |
| Z'-factor | > 0.5 |
| Fold Induction | > 10-fold |
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic candidates. The successful identification of potent and selective modulators of biological targets relies on the implementation of well-designed and robust high-throughput screening assays. The detailed protocols for Fluorescence Polarization and Luciferase Reporter assays provided herein offer reliable and scalable methods for the primary screening and initial characterization of imidazo[1,2-a]pyridine libraries, paving the way for the discovery of next-generation therapeutics.
References
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BMG LABTECH. AlphaScreen. [Link]
-
ACS Publications. Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry. [Link]
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ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. [Link]
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nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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NIH. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
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PMC. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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Emerald Cloud Lab. ExperimentAlphaScreen Documentation. [Link]
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NIH. Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]
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PMC. Fluorescence Polarization Assays in Small Molecule Screening. [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]
-
Dual Luciferase Reporter Assay - Protocol. [Link]
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Semantic Scholar. Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]
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ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. [Link]
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RSC Publishing. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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NIH. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]
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NIH. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
DNDi. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]
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Microplate Assays for High-Throughput Drug Screening in Cancer Research. [Link]
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ResearchGate. Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. [Link]
-
PubMed. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. [Link]
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Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]
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PMC. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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PubMed. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
-
PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]
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PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. [Link]
-
ResearchGate. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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RSC Publishing. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]
-
PubMed. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. [Link]
-
NIH. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. [Link]
-
PubMed. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. [Link]
-
Semantic Scholar. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. [Link]
-
ResearchGate. Schematic of fluorescent assay formats used to characterize kinase... [Link]
-
ResearchGate. v.10:no.4 (06. [Link]
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PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
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Developing Covalent Inhibitors from Imidazo[1,2-a]pyridine Scaffolds: From Rational Design to Cellular Target Engagement
An Application Guide for Drug Discovery Professionals
Introduction
The paradigm of targeted covalent inhibitors (TCIs) has undergone a significant renaissance in modern drug discovery. Once approached with caution due to concerns over off-target reactivity, TCIs are now celebrated for their potential to achieve profound and durable target modulation, often leading to improved pharmacokinetic and pharmacodynamic profiles. At the heart of this resurgence lies the strategic selection of molecular scaffolds that provide a foundation for both high-affinity recognition and precise covalent modification of the target protein.
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is a key component in several commercially available drugs and is a recurring motif in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized, allowing for the precise placement of substituents to optimize target binding. Furthermore, its favorable physicochemical and metabolic properties make it an attractive starting point for drug development.[5] The success of imidazo[1,2-a]pyridine-based compounds in inhibiting a range of protein kinases and other enzymes highlights their potential as versatile platforms for creating next-generation covalent inhibitors.[5][6][7][8]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to the design, synthesis, and validation of covalent inhibitors built upon the imidazo[1,2-a]pyridine scaffold, integrating field-proven insights with detailed experimental protocols.
Section 1: Foundational Principles of Covalent Inhibitor Design
The Two-Step Mechanism of Covalent Inhibition
The efficacy of a targeted covalent inhibitor is not solely dependent on the reactivity of its electrophilic "warhead." Instead, it relies on a sophisticated two-step mechanism that balances reversible binding affinity with a subsequent, irreversible covalent modification. This process is defined by two key kinetic parameters:
-
Kᵢ (Inhibitor Affinity Constant): This represents the initial, reversible binding of the inhibitor to the target protein's active site. A low Kᵢ value signifies high binding affinity, which is crucial for concentrating the inhibitor at the desired location and ensuring target specificity.
-
kᵢₙₐ꜀ₜ (Rate of Inactivation): This is the first-order rate constant for the chemical reaction where the electrophilic warhead forms a covalent bond with a nucleophilic amino acid residue (typically cysteine) on the target protein.[9]
An optimal covalent inhibitor possesses high affinity (low Kᵢ) for its target and a moderately reactive warhead (a "tuned" kᵢₙₐ꜀ₜ). This combination ensures that the covalent reaction occurs primarily with the intended target, minimizing indiscriminate reactions with other proteins and reducing the potential for toxicity.
Modular Design of an Imidazo[1,2-a]pyridine-Based Inhibitor
The development of a successful covalent inhibitor can be viewed as a modular design process, where each component plays a distinct and critical role.
-
Recognition Scaffold (Imidazo[1,2-a]pyridine): This core structure is responsible for the initial, non-covalent binding to the target protein. Its substituents are optimized through structure-activity relationship (SAR) studies to maximize affinity (lower Kᵢ) and selectivity. The scaffold's primary function is to correctly orient the warhead for the subsequent covalent reaction.
-
Linker: This component connects the recognition scaffold to the electrophilic warhead. The linker's length, rigidity, and chemical nature are crucial for positioning the warhead in close proximity to the target nucleophile without disrupting the scaffold's binding interactions.
-
Electrophilic Warhead: This is the reactive moiety that forms the covalent bond. While acrylamides are the most common warhead for targeting cysteine, a variety of other electrophiles, such as vinyl sulfones, chloroacetamides, and alkynyl heterocycles, can be employed.[10][11][12] The choice of warhead is critical for tuning the inhibitor's reactivity to achieve the desired balance between on-target potency and off-target safety.
Section 2: Synthesis and Library Development
The versatility of the imidazo[1,2-a]pyridine scaffold stems from the numerous synthetic routes available for its construction and functionalization.[3][13] Multi-component reactions, such as the Groebke–Blackburn–Bienaymè (GBB) reaction, and various cycloaddition strategies allow for the rapid generation of diverse compound libraries.[5][14]
Protocol 1: General Synthesis of a C3-Functionalized Imidazo[1,2-a]pyridine Core
This protocol describes a common and reliable method for synthesizing an imidazo[1,2-a]pyridine core with a handle at the C3 position, which is a frequent site for linker and warhead attachment.[15]
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
3-Bromo-1,1-diethoxypropane (1.2 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Cyclization. In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in anhydrous ethanol. Add 3-bromo-1,1-diethoxypropane (1.2 eq) and a saturated aqueous solution of sodium bicarbonate.
-
Step 2: Reflux. Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Acetal Hydrolysis. Upon completion, cool the mixture to room temperature. Carefully add concentrated HCl dropwise until the pH is ~1-2. Stir the mixture at room temperature for 2-4 hours to hydrolyze the diethyl acetal to the corresponding aldehyde.
-
Step 4: Work-up. Neutralize the reaction mixture with a saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.
-
Step 5: Purification. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired C3-formyl-imidazo[1,2-a]pyridine intermediate.
Protocol 2: Installation of an Acrylamide Warhead
This protocol details the final steps to install a reactive acrylamide warhead onto a scaffold containing a primary or secondary amine, a common functional group introduced via reductive amination of the C3-aldehyde from Protocol 1.
Materials:
-
Amine-functionalized imidazo[1,2-a]pyridine (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Reaction Setup. Dissolve the amine-functionalized imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged flask. Cool the solution to 0 °C in an ice bath.
-
Step 2: Base and Acylation. Add TEA or DIPEA (2.0 eq) to the solution. Then, add acryloyl chloride (1.1 eq) dropwise over 5 minutes. Causality Note: The base is essential to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting amine.
-
Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Step 4: Quenching and Work-up. Quench the reaction by adding a saturated NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Step 5: Final Purification. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid/oil via flash column chromatography or preparative HPLC to obtain the final covalent inhibitor. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Section 3: Biochemical Characterization and Validation
Once a library of potential inhibitors has been synthesized, the next critical phase is to confirm their mechanism of action and quantify their biochemical potency. This process validates that the compounds operate as intended and allows for quantitative ranking to guide SAR.
Protocol 3: Covalent Adduct Confirmation by Intact Protein Mass Spectrometry
This is the most direct method to verify that an inhibitor forms a covalent bond with its target protein. The assay detects the increase in the protein's mass corresponding to the molecular weight of the bound inhibitor.[16][17]
Materials:
-
Purified target protein (e.g., a kinase domain) at a known concentration (typically 1-5 µM).
-
Inhibitor stock solution in DMSO (e.g., 10 mM).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
LC-MS system (e.g., a Q-TOF or Orbitrap instrument).
-
C4 desalting column.
Procedure:
-
Step 1: Incubation. In separate microcentrifuge tubes, prepare a control and a test sample.
-
Control: Mix 1 µL of DMSO with 99 µL of the target protein solution in assay buffer.
-
Test Sample: Mix 1 µL of the 10 mM inhibitor stock (for a final concentration of 100 µM) with 99 µL of the target protein solution. Self-Validation: The control sample is critical to establish the baseline mass of the unmodified protein.
-
-
Step 2: Reaction. Incubate both tubes at room temperature (or 37 °C) for a defined period (e.g., 2 hours). The incubation time may need to be optimized based on the inhibitor's expected reactivity.
-
Step 3: Sample Preparation for MS. Quench the reaction by adding formic acid to a final concentration of 0.1%. This denatures the protein and stops the reaction.
-
Step 4: LC-MS Analysis. Inject 5-10 µL of each sample onto the LC-MS system. Use a rapid desalting gradient with a C4 column (e.g., a 2-minute gradient from 5% to 95% acetonitrile with 0.1% formic acid).
-
Step 5: Data Analysis. Acquire the mass spectra for both the control and test samples. Deconvolute the raw multiply-charged spectra to obtain the zero-charge mass of the protein. A successful covalent modification is confirmed by the appearance of a new peak in the test sample with a mass equal to [Mass of unmodified protein + Mass of inhibitor].[18]
Protocol 4: Determination of kᵢₙₐ꜀ₜ and Kᵢ via Continuous Enzymatic Assay
This protocol determines the key kinetic parameters that define an inhibitor's efficiency. It relies on measuring the rate of enzyme activity over time in the presence of various inhibitor concentrations.[9][19]
Materials:
-
Target enzyme, substrate, and any necessary cofactors (e.g., ATP for kinases).
-
A continuous detection system (e.g., a fluorescence or absorbance plate reader).
-
Assay plates (e.g., 384-well, low-volume, non-binding surface).
-
Serial dilutions of the covalent inhibitor in DMSO.
Procedure:
-
Step 1: Assay Setup. In each well of the assay plate, add the assay buffer, substrate, and cofactors. Then, add a small volume of the serially diluted inhibitor.
-
Step 2: Initiate Reaction. Initiate the enzymatic reaction by adding the target enzyme to each well. Immediately place the plate in the reader. Causality Note: The enzyme is added last to ensure that the measurement of inhibition begins at t=0.
-
Step 3: Data Collection. Monitor the product formation (e.g., fluorescence increase) over time (e.g., every 30 seconds for 60 minutes). This will generate a series of progress curves, one for each inhibitor concentration.
-
Step 4: Data Analysis.
-
For each inhibitor concentration [I], fit the corresponding progress curve to determine the observed rate of inactivation (kₒₑₛ).
-
Plot the calculated kₒₑₛ values against the inhibitor concentration [I].
-
Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: kₒₑₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ + [I]) .
-
This non-linear regression will yield the values for kᵢₙₐ꜀ₜ (the maximal rate of inactivation at saturating inhibitor concentrations) and Kᵢ (the inhibitor concentration at which the inactivation rate is half-maximal).[20]
-
Data Presentation: Structure-Activity Relationship (SAR)
Summarizing kinetic data in a table is essential for discerning SAR and guiding the next round of inhibitor design.
| Compound ID | R-Group Modification | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| Lead-01 | -H | 550 | 0.001 | 1,818 |
| Opt-02 | -OCH₃ (para) | 210 | 0.0015 | 7,142 |
| Opt-03 | -Cl (meta) | 85 | 0.004 | 47,058 |
| Opt-04 | -CN (para) | 450 | 0.008 | 17,777 |
This table illustrates how modifications to a hypothetical R-group on the imidazo[1,2-a]pyridine scaffold can impact both initial binding (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ), ultimately leading to a more efficient inhibitor (Opt-03) as shown by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ.
Section 4: Cellular Target Engagement and Selectivity
A potent biochemical inhibitor must also demonstrate efficacy in a complex cellular environment. Cellular assays are crucial for confirming that the inhibitor can cross the cell membrane, engage its intended target, and produce the desired biological effect.
Protocol 5: Cellular Target Engagement by Targeted Mass Spectrometry
This powerful technique directly measures the extent to which an inhibitor has covalently modified its target protein within cells. It works by quantifying the amount of unmodified target peptide remaining after treatment.[21][22]
High-Level Protocol:
-
Step 1: Cell Treatment. Culture cells (e.g., a cancer cell line known to express the target protein) and treat with various concentrations of the inhibitor for a defined time period (e.g., 4 hours). Include a vehicle-only (DMSO) control.
-
Step 2: Lysis and Digestion. Harvest the cells, lyse them to release proteins, and quantify the total protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Step 3: Targeted LC-MS/MS Analysis. Analyze the peptide digests using a triple quadrupole or high-resolution mass spectrometer. Develop a targeted method (Multiple Reaction Monitoring, MRM, or Parallel Reaction Monitoring, PRM) to specifically detect and quantify two peptides:
-
The unmodified peptide containing the target cysteine.
-
The inhibitor-modified version of the same peptide.
-
-
Step 4: Data Analysis and Occupancy Calculation. Calculate the percentage of target engagement (or occupancy) for each inhibitor concentration by comparing the signal of the unmodified peptide in the treated samples to the vehicle control. This allows for the determination of a cellular IC₅₀ for target engagement.[18]
Cellular Potency and Phenotypic Assays
In parallel with target engagement, it is essential to measure the inhibitor's effect on cellular function.
-
Cell Viability Assays (e.g., MTT): These assays measure the metabolic activity of cells and are used to determine the inhibitor's IC₅₀ for cell growth inhibition or cytotoxicity.[6][23]
-
Clonogenic Survival Assays: This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term anti-proliferative effects.[23]
-
Western Blot Analysis: This technique is used to confirm that target inhibition leads to the expected downstream signaling effects. For example, when inhibiting a kinase, one would look for a dose-dependent decrease in the phosphorylation of its known substrates.[6][7]
Data Presentation: Correlating Biochemical and Cellular Activity
A key goal is to demonstrate a clear correlation between biochemical potency, cellular target engagement, and the ultimate phenotypic outcome.
| Compound ID | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Target Engagement IC₅₀ (nM) | Cell Viability IC₅₀ (nM) |
| Lead-01 | 1,818 | >10,000 | >10,000 |
| Opt-02 | 7,142 | 5,200 | 8,100 |
| Opt-03 | 47,058 | 95 | 150 |
| Opt-04 | 17,777 | 650 | 980 |
This table demonstrates a strong correlation for compound Opt-03, where high biochemical efficiency translates directly to potent target engagement and inhibition of cell viability, strengthening the case that the observed cellular phenotype is driven by on-target activity.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a powerful and versatile platform for the development of targeted covalent inhibitors. Its favorable medicinal chemistry properties and synthetic tractability allow for extensive optimization of both non-covalent affinity and covalent reactivity. By employing a systematic workflow that integrates rational design, robust synthesis, and multi-layered validation—from direct biochemical confirmation of the covalent adduct to quantitative measurement of cellular target engagement—researchers can effectively advance novel drug candidates. This integrated approach, grounded in a deep understanding of the principles of covalent inhibition, is essential for unlocking the full therapeutic potential of this promising class of molecules.[5][14]
References
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - OUCI.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH).
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. ResearchGate.
- Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. National Institutes of Health (NIH).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Chemoproteomic methods for covalent drug discovery. National Institutes of Health (NIH).
- Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
- Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins.
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
- Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net.
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In Vivo Evaluation of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the in vivo evaluation of a specific analogue, 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine. Drawing from the established neuroactive potential of related compounds, particularly as modulators of the GABA-A receptor, these protocols are designed to rigorously assess the pharmacokinetic profile, central nervous system activity, and preliminary safety of this compound.[3][4][5] The methodologies outlined herein are intended to provide a robust and reproducible foundation for researchers investigating the therapeutic potential of this novel chemical entity.
Introduction: The Scientific Rationale
The imidazo[1,2-a]pyridine core is a versatile pharmacophore, with various derivatives showing promise in oncology, infectious diseases, and inflammation.[6][7][8][9][10] Notably, a significant body of research has highlighted the role of this scaffold in modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[11][3][4] Compounds acting on the GABA-A receptor have well-established therapeutic applications as anxiolytics, sedatives, and anticonvulsants.
The subject of this guide, this compound, possesses structural motifs consistent with potential GABA-A receptor modulation. The 2-phenyl substitution, in particular, is a common feature in known GABA-A receptor ligands.[11][5] Therefore, the following protocols are designed to investigate the hypothesis that this compound exhibits CNS activity consistent with a positive allosteric modulator of the GABA-A receptor. This application note will detail the necessary steps for a preliminary, yet thorough, in vivo assessment, encompassing pharmacokinetic (PK) profiling, pharmacodynamic (PD) evaluation in a relevant behavioral model, and an initial safety and tolerability assessment.
Pre-Clinical In Vivo Evaluation Workflow
A systematic approach is crucial for the efficient and ethical evaluation of a novel compound. The following workflow provides a logical progression from understanding the compound's disposition in the body to assessing its biological effect and safety.
Caption: In vivo evaluation workflow for this compound.
Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a rodent model (e.g., male Swiss Webster mice or Sprague-Dawley rats). This is foundational for designing subsequent efficacy and toxicology studies.[12][6]
Materials
-
This compound
-
Vehicle for formulation (e.g., 5% DMSO, 40% PEG400, 55% saline)
-
Male Swiss Webster mice (20-25 g)
-
Intravenous (IV) and oral (PO) dosing equipment
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Protocol: Single-Dose Pharmacokinetics
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study with free access to food and water.
-
Dose Preparation: Prepare a clear, stable formulation of the compound for both IV and PO administration. A typical starting dose for PK studies is 1-5 mg/kg for IV and 5-20 mg/kg for PO.
-
Dosing:
-
IV Administration: Administer the compound via the tail vein (n=3-4 animals per time point).
-
PO Administration: Administer the compound via oral gavage (n=3-4 animals per time point).
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points.[12] A typical sampling schedule would be:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.[12] Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[12]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound. |
| t1/2 | Half-life | Indicates the time it takes for the plasma concentration to decrease by half. |
| F% | Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |
Pharmacodynamic (PD) Evaluation: The Elevated Plus Maze (EPM) Model of Anxiety
Objective: To assess the anxiolytic potential of this compound. The EPM is a widely used and validated behavioral assay for screening anxiolytic drugs.
Materials
-
Elevated Plus Maze apparatus
-
Video tracking software
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Vehicle control
-
Positive control (e.g., Diazepam, 1-2 mg/kg)
Protocol: Elevated Plus Maze Test
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the compound (e.g., 1, 3, 10 mg/kg, IP or PO), vehicle, or positive control 30-60 minutes before testing. The dose range should be informed by the PK data.
-
Test Procedure:
-
Place a mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic effect.
Preliminary Safety and Toxicology Assessment
Objective: To evaluate the acute toxicity and overall tolerability of the compound at doses exceeding the anticipated therapeutic range. Early identification of potential liabilities is crucial in drug development.[13][14]
Materials
-
Male and female Swiss Webster mice (or Sprague-Dawley rats)
-
This compound
-
Vehicle control
-
Dosing and observation equipment
Protocol: Acute Toxicity Study
-
Dose Range Finding: Begin with a dose escalation study in a small number of animals to determine a range of doses, including a maximum tolerated dose (MTD).
-
Main Study:
-
Administer single, high doses of the compound to groups of animals (n=3-5 per sex per group). Doses should be multiples of the potential efficacious dose.
-
Include a vehicle control group.
-
-
Clinical Observations: Observe the animals for signs of toxicity at regular intervals for up to 14 days.[15] Observations should include, but are not limited to:
-
Changes in skin, fur, eyes, and mucous membranes.
-
Respiratory, circulatory, autonomic, and central nervous system effects.
-
Somatomotor activity and behavior patterns.
-
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Gross Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological analysis if significant findings are observed.
-
Data Analysis: Determine the MTD and identify any target organs of toxicity.
Conclusion and Future Directions
The protocols outlined in this application note provide a foundational framework for the initial in vivo characterization of this compound. The data generated from these studies will be instrumental in making informed decisions about the compound's therapeutic potential. Favorable results, such as good oral bioavailability, a clear anxiolytic effect in the EPM, and a sufficient safety margin, would warrant further investigation. Subsequent studies could include evaluation in other models of anxiety or seizure disorders, receptor binding assays to confirm the mechanism of action, and more extensive toxicology studies.
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Application Notes and Protocols for the Pharmacokinetic and ADME Profiling of Imidazo[1,2-a]pyridine Compounds
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Imperative of ADME-PK Profiling
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that forms the basis of numerous therapeutic agents. Its versatile structure has yielded drugs with a wide range of biological activities, from the well-known hypnotic zolpidem (Ambien®) to the anxiolytic alpidem and the sedative saripidem.[1][2][3] The continued exploration of this scaffold for new indications, including antitubercular and anticancer agents, underscores its importance in modern medicinal chemistry.[4][5][6][7]
However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic (PK) properties. A compound's therapeutic efficacy is not solely dependent on its potency at the target site but is critically governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These properties dictate the concentration and duration of drug exposure at the site of action. Therefore, a rigorous and integrated ADME-PK evaluation is not merely a regulatory checkbox but a cornerstone of rational drug design.
This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to characterize the ADME-PK profile of novel imidazo[1,2-a]pyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind these experimental choices, ensuring a robust and translatable dataset. All preclinical studies must be conducted in compliance with Good Laboratory Practices (GLP) as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure data integrity and quality.[8][9][10]
Part 1: Foundational In Vitro ADME Screening Cascade
The initial phase of ADME profiling utilizes a battery of in vitro assays to predict in vivo performance, enabling rapid, cost-effective screening and prioritization of compounds. This cascade approach allows for the early identification of potential liabilities.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
A. Protocol for a Rodent Single-Dose PK Study
-
Objective: To determine key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
-
Study Design:
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.
-
Groups: Two groups are required: an intravenous (IV) group and an oral gavage (PO) group.
-
Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline, PEG400, Solutol). The IV formulation must be a clear solution.
-
Dosing:
-
IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.
-
PO Group: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (e.g., ~100 µL) are collected from each animal at specific time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). A sparse sampling design, where different time points are collected from different animals, is often used to minimize blood loss per animal. [11] 6. Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA), centrifuged to obtain plasma, and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the imidazo[1,2-a]pyridine compound are determined using a validated LC-MS/MS method.
-
Data Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to calculate the PK parameters listed below.
-
B. Key Pharmacokinetic Parameters and Data Presentation
The primary output of a PK study is a set of parameters that quantitatively describe the compound's disposition.
| Parameter | Abbreviation | Description | Significance |
| Maximum Concentration | Cmax | The highest observed concentration in plasma after extravascular (e.g., oral) dosing. | Related to efficacy and potential peak-concentration toxicities. |
| Time to Cmax | Tmax | The time at which Cmax is observed. | Indicates the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time, calculated from the concentration-time curve. | Represents the overall extent of systemic exposure. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Terminal Half-Life | t½ | The time required for the plasma concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state. |
| Oral Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation unchanged. Calculated as: (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100. | A critical parameter for determining if a compound is suitable for oral administration. |
Example Data from an Investigational Imidazo[1,2-a]pyridine Series (Anti-TB Agents) [5][6][12]
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | F% |
|---|---|---|---|---|---|---|
| 13 | IV | 10 | 3800 | 2500 | 0.8 | - |
| PO | 100 | 1800 | 11000 | 2.1 | 44% | |
| 18 | IV | 10 | 2600 | 1400 | 0.7 | - |
| | PO | 100 | 2200 | 12000 | 2.6 | 86% |
This table demonstrates how PK data is used to compare compounds. Compound 18 shows dramatically improved oral bioavailability (F%) compared to compound 13, making it a more promising clinical candidate. [5]This improvement guides the structure-activity relationship (SAR) and future medicinal chemistry efforts.
Conclusion: An Integrated Strategy for Success
The successful advancement of a novel imidazo[1,2-a]pyridine compound from the bench to the clinic is contingent upon a deep and early understanding of its pharmacokinetic and ADME properties. The protocols and strategies outlined in this guide represent an integrated approach, where high-throughput in vitro assays provide predictive data to guide compound selection and chemical optimization, while definitive in vivo studies validate these predictions and provide the critical parameters needed for human dose projections. By systematically evaluating permeability, metabolic stability, transporter interactions, and the complete pharmacokinetic profile, researchers can de-risk their projects, invest resources more efficiently, and ultimately increase the probability of developing safe and effective medicines based on this valuable chemical scaffold.
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Troubleshooting & Optimization
Optimizing reaction conditions for 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine synthesis
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of this compound. This molecule is a key scaffold in medicinal chemistry, and its successful synthesis is crucial for many research and development programs.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven insights to navigate the common challenges encountered during its synthesis. We will move beyond simple protocols to explain the why behind the experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
The most common and reliable method for synthesizing this class of compounds is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone, a variant of the classic Tschitschibabin reaction.[3][4] For our target molecule, this involves the reaction of 4-methyl-2-aminopyridine with 2-bromo-1-(4-fluorophenyl)ethanone .
General Reaction Scheme
Caption: General synthesis of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
This is a common issue that can often be traced back to one of several key parameters.
Potential Causes & Solutions:
-
Reagent Quality: The α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone, is a lachrymator and can degrade upon storage. Ensure it is fresh or has been stored properly under inert gas and protected from light. The 2-aminopyridine should also be of high purity.
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Base Inefficiency: The role of the base (like NaHCO₃ or K₂CO₃) is to neutralize the HBr formed during the cyclization. If the base is too weak, old, or not present in sufficient stoichiometric amounts (at least 1 equivalent), the reaction medium will become acidic, protonating the aminopyridine and halting the reaction.
-
Action: Use a fresh, finely powdered base. Consider screening other bases like K₂CO₃, Cs₂CO₃, or an organic base like DBU, which can also act as a catalyst.[5]
-
-
Insufficient Heat/Time: This condensation reaction often requires significant thermal energy to proceed to completion.
-
Action: Ensure your reaction is reaching the appropriate reflux temperature for your chosen solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or DMF) or extending the reaction time. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[3]
-
-
Solvent Choice: The solvent must be able to dissolve the starting materials to a reasonable extent.
-
Action: While ethanol is a common choice, if you observe poor solubility, a switch to a more polar aprotic solvent like DMF or acetonitrile might be beneficial. Some protocols even report success under solvent-free conditions.[6]
-
Data Summary: Parameter Optimization
| Parameter | Option 1 (Standard) | Option 2 (Alternative) | Option 3 (For difficult cases) | Rationale & Citation |
| Base | NaHCO₃ (1.5 eq) | K₂CO₃ (1.5 eq) | DBU (1.2 eq) | A stronger base can accelerate the reaction, but may also increase side products. DBU is a non-nucleophilic base often used in these cyclizations.[5] |
| Solvent | Ethanol | Acetonitrile | DMF / Toluene | Solvent polarity and boiling point are critical. Higher boiling points can drive the reaction to completion.[6][7] |
| Temperature | Reflux (~78 °C) | Reflux (~82 °C) | 100-120 °C | Higher temperatures provide the necessary activation energy for the final dehydration step. |
| Time | 6-12 hours | 12-24 hours | 2-4 hours | Monitor by TLC. Over-refluxing can lead to decomposition. |
Question 2: My final product is impure and difficult to purify. How can I improve its purity?
Purity issues often arise from competing side reactions or an inadequate purification strategy.
Potential Causes & Solutions:
-
Side Reactions: A common side product is the dimer of the α-haloketone or other condensation products. These can arise if the reaction temperature is too high or if a base that is too strong is used.
-
Action: Lower the reaction temperature slightly and ensure a controlled heating rate. Use a milder base like sodium bicarbonate.
-
-
Inadequate Work-up: The crude product may contain residual base or salts.
-
Action: After the reaction, filter the mixture while hot to remove any inorganic salts. The product can then be precipitated by pouring the filtrate into cold water.[7] An aqueous wash of the crude organic extract can also help remove water-soluble impurities.
-
-
Purification Method: Not all purification methods are equally effective.
-
Action: This product is often a crystalline solid.[8][9] Recrystallization from a suitable solvent like ethanol, isopropanol, or an ethyl acetate/hexane mixture is often the most effective way to obtain a highly pure product. If the product is an oil or co-crystallizes with an impurity, silica gel column chromatography is the next best option. A gradient elution starting from hexane and gradually increasing the polarity with ethyl acetate is a good starting point.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction?
A: The reaction proceeds through a two-step sequence:
-
SN2 Alkylation: The more nucleophilic ring nitrogen of 4-methyl-2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion to form an intermediate N-phenacylpyridinium salt.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate undergoes dehydration (loss of a water molecule), facilitated by heat and the base, to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Simplified reaction mechanism workflow.
Q: What are the primary safety concerns for this synthesis?
A: The primary hazard is the starting material 2-bromo-1-(4-fluorophenyl)ethanone . It is a potent lachrymator (causes tearing) and is corrosive. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q: Can I use 2-chloro-1-(4-fluorophenyl)ethanone instead of the bromo- version?
A: Yes, α-chloroketones can also be used.[4] However, the C-Br bond is weaker than the C-Cl bond, making the bromo-ketone more reactive. If you use the chloro-ketone, you may require more forcing conditions, such as a higher temperature, a longer reaction time, or a more active catalyst system to achieve a comparable yield.
Q: What analytical methods are best for characterizing the final product?
A: A combination of techniques is recommended for unambiguous structure confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups and confirm the disappearance of the starting material carbonyl group.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.[8][9]
Benchmark Experimental Protocol
This protocol provides a validated starting point for your synthesis.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-2-aminopyridine (1.0 eq), sodium bicarbonate (1.5 eq), and ethanol (approx. 10 mL per mmol of aminopyridine).
-
Stir the suspension at room temperature and add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) portion-wise over 5 minutes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction's progress by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice/cold water.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under vacuum.
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Purify the crude solid by recrystallization from hot ethanol to yield this compound as a crystalline solid.[7][8][9]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Shaikh, A. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Retrieved from [Link]
-
Karthikeyan, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
Gherghiceanu, E.-R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. Retrieved from [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from [Link]
-
Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved from [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
-
Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Krivoshey, A. I., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved from [Link]
-
Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]
-
NIH. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]
-
Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis and purification of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, featured in numerous therapeutic agents for its diverse biological activities.[1][2][3] Achieving high yield and purity is paramount for downstream applications. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I'm observing very low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in the synthesis of 2-aryl-imidazo[1,2-a]pyridines is a common hurdle that can often be traced back to several key factors in the reaction setup. The most prevalent synthetic routes involve the condensation of a 2-aminopyridine derivative with an α-haloketone or a related multicomponent reaction. Let's break down the potential causes and solutions.
Causality and Strategic Solutions:
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Inefficient Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. Many modern syntheses of imidazo[1,2-a]pyridines utilize catalysts to facilitate the reaction.[4][5] For instance, iodine-catalyzed reactions have been shown to be effective, often proceeding through an initial oxidation of the ketone.[6][7] If you are using a catalyst-free method, the reaction may require more forcing conditions (e.g., higher temperatures), which can also lead to degradation.[1]
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Poor Quality of Starting Materials: The purity of your 4-methyl-2-aminopyridine and 2-bromo-1-(4-fluorophenyl)ethanone is crucial. Impurities can interfere with the reaction. For instance, residual acid or base in your starting materials could neutralize your catalyst or promote side reactions.
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Suboptimal pH: For reactions proceeding via a condensation mechanism, the pH of the reaction medium can significantly influence the rate of imine formation, a key intermediate step.
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Side Reactions: Several side reactions can compete with the desired product formation. For example, self-condensation of the α-haloketone or polymerization of the starting materials can occur under certain conditions.
Experimental Protocol: Systematic Optimization
To systematically address low yield, consider the following experimental adjustments.
| Parameter | Recommended Action | Rationale |
| Catalyst | If not using a catalyst, consider adding a catalytic amount (5-20 mol%) of I₂, CuI, or a Brønsted acid like p-TsOH.[4][6][8] | Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and potentially reducing side reactions. |
| Solvent | Screen a variety of solvents. While polar aprotic solvents like DMF or DMSO are common, greener options like ethanol or even water have been used successfully.[7][9] | The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism itself. |
| Temperature | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring the reaction by TLC. | Higher temperatures can increase the reaction rate, but may also promote decomposition or side reactions. |
| Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). | Reactions may be slower than anticipated, or conversely, the product might be degrading over extended reaction times. |
Below is a DOT script illustrating a decision-making workflow for troubleshooting low yield.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Purity Concerns
Question: My reaction yields the desired product, but it is contaminated with impurities that are difficult to remove. What are these common impurities and what purification strategies should I employ?
Answer: Achieving high purity is often as challenging as obtaining a good yield. The impurities in the synthesis of this compound are typically unreacted starting materials, intermediates, or byproducts from side reactions.
Identification of Common Impurities:
-
Unreacted 4-methyl-2-aminopyridine: Being a basic compound, it can often be removed with an acidic wash during workup.
-
Unreacted 2-bromo-1-(4-fluorophenyl)ethanone: This is a lachrymator and should be handled with care. It can often be removed via chromatography.
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Side products: Depending on the reaction conditions, side products from self-condensation or other pathways may be present.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[10][11] A successful recrystallization can provide highly pure crystalline material. The key is to find a suitable solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room and elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.[10][11] The choice of eluent is critical for achieving good separation.
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Loading: Load your crude product onto the column (either dry-loaded or dissolved in a minimal amount of solvent).
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Below is a DOT script illustrating the purification workflow.
Caption: A general workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-aryl-imidazo[1,2-a]pyridines from a 2-aminopyridine and an α-haloketone?
A1: The reaction, often referred to as the Chichibabin reaction, proceeds through a two-step sequence. First, the 2-aminopyridine acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide to form an N-phenacylpyridinium salt intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen of the aminopyridine attacks the carbonyl carbon, leading to a dehydrative aromatization to form the final imidazo[1,2-a]pyridine ring system.
Q2: Can I use microwave irradiation to accelerate the reaction?
A2: Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,2-a]pyridines.[12] It can significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating. However, optimization of the reaction time and temperature is crucial to avoid decomposition of the product.
Q3: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A3: The electronic nature of the substituents can have a noticeable impact. Electron-donating groups on the 2-aminopyridine can increase its nucleophilicity, potentially accelerating the initial N-alkylation step. Conversely, electron-withdrawing groups on the acetophenone derivative can make the carbonyl carbon more electrophilic, facilitating the final cyclization step.[7] However, strong electron-withdrawing groups on the acetophenone can sometimes lead to lower yields.[7]
Q4: Are there any "greener" synthetic alternatives to traditional solvent-based methods?
A4: Absolutely. There is a growing interest in developing more environmentally benign synthetic routes. Methods using water as a solvent, sometimes with the aid of a surfactant, have been reported.[7][13] Additionally, solvent-free reactions, either thermally or microwave-assisted, are also viable options.[1] These approaches reduce the use of volatile organic compounds and can simplify product workup.
Q5: What analytical techniques are essential for characterizing the final product?
A5: For complete characterization, a combination of spectroscopic methods is recommended. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify key functional groups, and a melting point determination is a good indicator of purity for a crystalline solid.[10][11]
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Singh, P., & Paul, K. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22656–22671. [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 363–367. [Link]
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Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36499-36511. [Link]
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Zhu, D.-J., et al. (2018). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 12, 02008. [Link]
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Li, Y., et al. (2022). Structural optimization of Imidazo[1,2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858. [Link]
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Kumar, R., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 834-855. [Link]
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Das, B., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 12891–12902. [Link]
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Szafrańska, K., et al. (2022). Machine Learning‐Driven Discovery of GABA‐A Ligands with Pronounced Neuroprotective Efficacy and Resistance to P‐gp Efflux. Advanced Science, 9(19), 2200788. [Link]
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Chen, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3438. [Link]
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Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 5978–5981. [Link]
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Reddy, T. R., et al. (2016). Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Advances, 6(81), 77805-77809. [Link]
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Rivera, D. G., et al. (2017). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 22(7), 1059. [Link]
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Das, B., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 12891-12902. [Link]
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Goldberg, F. W., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(11), 901–906. [Link]
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Sharma, V., & Kumar, V. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 10(49), 29531-29550. [Link]
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Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1473-1476. [Link]
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Longo, V. N., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
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Thunga, S., et al. (2021). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports, 11, 14819. [Link]
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Zheng, M.-Q., et al. (2010). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry, 53(2), 704–714. [Link]
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Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4663–4667. [Link]
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Roda, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1028–1046. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. [Link]
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Guseinov, F. I., et al. (2022). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 7(1), x211119. [Link]
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Wang, L., et al. (2009). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 14(11), 4650–4657. [Link]
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Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36499-36511. [Link]
-
Al-Otaibi, J. S., et al. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. Molecules, 30(23), 1-20. [Link]
-
Almirante, L., et al. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(3), 305–312. [Link]
-
Kumar, A., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. New Journal of Chemistry, 43(42), 16671-16676. [Link]
-
Da Settimo, A., et al. (1994). Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for both Central and Peripheral Benzodiazepine Receptors. A New Series of High-Affinity and Selective Ligands for the Peripheral Type. Journal of Medicinal Chemistry, 37(23), 3953–3961. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 12. mdpi.com [mdpi.com]
- 13. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, featured in well-known drugs like Zolpidem and Alpidem.[1][2] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common side reactions and byproduct formation, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines. Each issue is analyzed from a mechanistic perspective, followed by actionable protocols to resolve the problem.
Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyridine
Question: My reaction is showing low conversion to the desired imidazo[1,2-a]pyridine, and I'm isolating a significant amount of unreacted 2-aminopyridine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in imidazo[1,2-a]pyridine synthesis often stem from several critical factors related to the initial reaction steps. The most common synthetic routes involve the condensation of a 2-aminopyridine derivative with a carbonyl compound, such as an α-haloketone, or a multicomponent approach like the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4]
Causality Analysis:
-
Inefficient Initial Alkylation/Condensation: The first step, the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the electrophilic partner (e.g., α-haloketone or an in-situ formed imine), is often the rate-limiting step.[5] Insufficient activation of the electrophile or suboptimal reaction conditions can stall the reaction at this stage.
-
Poor Solubility of Starting Materials: 2-Aminopyridine and its derivatives can have limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Decomposition of Reagents: α-Haloketones can be unstable and prone to self-condensation or decomposition, especially in the presence of a base. Similarly, aldehydes used in multicomponent reactions can undergo side reactions if not consumed efficiently.
-
Suboptimal Catalyst Activity: In catalyzed reactions (e.g., using copper or iodine), the catalyst might be poisoned by impurities or used in insufficient quantities.[6][7]
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Solvent: If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO. For greener alternatives, polyethylene glycol (PEG-400) in water has been shown to be effective.[3][5]
-
Temperature: Gradually increase the reaction temperature. Some condensations that are sluggish at room temperature proceed efficiently at 60-80 °C or under reflux.[4] Microwave irradiation can also significantly accelerate the reaction and improve yields.[4]
-
Base: In reactions involving α-haloketones, a mild base like potassium carbonate or sodium bicarbonate is often used to neutralize the generated HBr or HCl.[4] Ensure the base is finely powdered and dry.
-
-
Enhance Electrophile Reactivity:
-
For α-haloketone routes, using α-bromoketones over α-chloroketones can increase the rate of the initial SN2 reaction.
-
In multicomponent reactions, ensure the aldehyde is of high purity and added slowly to the reaction mixture to prevent side reactions.
-
-
Catalyst Considerations:
Issue 2: Formation of a Dark-Colored, Tarry Reaction Mixture
Question: My reaction mixture turns dark brown or black, and workup yields a complex mixture of products that is difficult to purify. What is causing this polymerization/decomposition?
Answer:
The formation of dark, insoluble materials is a common indicator of side reactions leading to polymerization or extensive decomposition. This is particularly prevalent in reactions run at high temperatures or for extended periods.
Causality Analysis:
-
Aldehyde Self-Condensation: In multicomponent reactions like the GBB, aldehydes, especially those without α-hydrogens, can undergo Cannizzaro-type reactions, while enolizable aldehydes can undergo aldol condensations, leading to polymeric byproducts.
-
Oxidation of 2-Aminopyridine: The exocyclic amino group of 2-aminopyridine can be susceptible to oxidation, particularly in the presence of air and certain catalysts at elevated temperatures, leading to colored impurities.
-
Decomposition of Intermediates: The intermediate N-acyliminium ion in the GBB reaction or the initial pyridinium salt in the Tschitschibabin reaction can be unstable and prone to decomposition pathways if the subsequent cyclization is slow.[9]
Troubleshooting Protocol:
-
Strict Control of Reaction Temperature:
-
Avoid excessive heating. If the reaction requires elevated temperatures, increase it gradually and monitor the reaction progress closely by TLC or LC-MS to stop it as soon as the starting materials are consumed.
-
Consider running the reaction at a lower temperature for a longer duration.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. This is especially important for reactions that are sensitive to air.
-
-
Order of Reagent Addition:
-
In multicomponent reactions, the order of addition can be critical. Often, pre-forming the imine from the 2-aminopyridine and aldehyde before adding the isocyanide can lead to a cleaner reaction profile.
-
-
Use of Scavengers:
-
In some cases, adding a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts can mitigate decomposition pathways initiated by radical species.
-
Issue 3: Isolation of an Unexpected Regioisomer
Question: I am trying to synthesize a 3-substituted imidazo[1,2-a]pyridine, but I am isolating the 2-substituted isomer, or a mixture of both. How can I control the regioselectivity?
Answer:
Regioselectivity is a critical aspect of imidazo[1,2-a]pyridine synthesis, and its control depends heavily on the chosen synthetic route and the nature of the substituents.[10][11]
Causality Analysis:
The formation of the imidazo[1,2-a]pyridine core involves an initial attack by the 2-aminopyridine, followed by an intramolecular cyclization. The regiochemical outcome is determined by which nitrogen atom of the 2-aminopyridine acts as the initial nucleophile.
-
Pathway to 2-Substituted Products: The initial attack occurs via the endocyclic pyridine nitrogen (N1), followed by cyclization involving the exocyclic amino group. This is the most common pathway in the reaction with α-haloketones.[3][5]
-
Pathway to 3-Substituted Products: The initial reaction involves the exocyclic amino group, followed by cyclization onto the pyridine nitrogen. This is often observed in multicomponent reactions or when using specific reagents designed to favor this pathway.[10]
Troubleshooting Protocol:
-
Choice of Synthetic Method:
-
For 2-Substituted Products: The classical condensation of 2-aminopyridine with α-haloketones is generally reliable for producing 2-substituted imidazo[1,2-a]pyridines.[4]
-
For 3-Substituted Products: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction (2-aminopyridine, aldehyde, isocyanide) is a powerful method for accessing 3-amino-substituted imidazo[1,2-a]pyridines.[12][13]
-
-
Reaction with β-Nitrostyrenes: The reaction of 2-aminopyridines with β-nitrostyrenes can provide 3-arylimidazo[1,2-a]pyridines with high regioselectivity.[14]
-
Modification of the 2-Aminopyridine: The electronic nature of substituents on the 2-aminopyridine ring can influence the nucleophilicity of the two nitrogen atoms and thus the regiochemical outcome. Electron-withdrawing groups can decrease the nucleophilicity of the endocyclic nitrogen, potentially favoring attack at the exocyclic amino group.
Reaction Pathway Visualization
Caption: Regioselective pathways in imidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Tschitschibabin synthesis of imidazo[1,2-a]pyridines?
A1: In the Tschitschibabin reaction, which involves the condensation of 2-aminopyridine with an α-halocarbonyl compound, a common side reaction is the formation of a dimeric byproduct. This can occur through the self-condensation of the α-halocarbonyl compound or through reaction of the product with unreacted starting material, especially under harsh basic conditions or at high temperatures. Careful control of stoichiometry and reaction conditions is key to minimizing this.
Q2: Can the pyridine nitrogen of the 2-aminopyridine starting material be oxidized during the reaction?
A2: Yes, oxidation of the pyridine nitrogen to form a pyridine N-oxide is a potential side reaction, particularly if strong oxidizing agents are present or if the reaction is run in the presence of air at high temperatures for prolonged periods.[15][16] Pyridine N-oxides are generally stable compounds and can be isolated as byproducts.[17] If you suspect N-oxide formation, you can try running the reaction under an inert atmosphere (N₂ or Ar).
Q3: How does the choice of isocyanide affect the Groebke-Blackburn-Bienaymé (GBB) reaction?
A3: The isocyanide component in the GBB reaction is crucial as it becomes incorporated into the final product, typically at the 3-position as a substituted amino group.[18] The steric and electronic properties of the isocyanide can influence the reaction rate and yield. Bulky isocyanides like tert-butyl isocyanide are commonly used and generally give good yields.[8] The choice of isocyanide is a key element for introducing molecular diversity in the final products.[19]
Q4: I'm observing the formation of an N-oxide of my final imidazo[1,2-a]pyridine product. How can this happen and how can I prevent it?
A4: The N-oxide of the imidazo[1,2-a]pyridine product can form if there are residual oxidants in the reaction mixture or upon exposure to air during workup, especially if the product is heated for an extended time. The nitrogen at position 4 of the imidazo[1,2-a]pyridine ring system is susceptible to oxidation. To prevent this, ensure all oxidizing agents are quenched during the workup and consider storing the final product under an inert atmosphere. If N-oxide formation is significant, deoxygenation can be achieved using reagents like PCl₃ or triphenylphosphine.[17]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting imidazo[1,2-a]pyridine synthesis.
Summary of Key Reaction Parameters and Their Impact
| Parameter | Potential Issue if Suboptimal | Recommended Action |
| Temperature | Low yield (too low); Decomposition/polymerization (too high) | Optimize systematically; use microwave for acceleration |
| Solvent | Poor solubility of starting materials, slow reaction | Use polar aprotic solvents (DMF, DMSO) or green alternatives (PEG-400/H₂O) |
| Atmosphere | Oxidation of starting materials or products | Conduct reaction under an inert atmosphere (N₂ or Ar) |
| Base | Incomplete reaction; side reactions | Use a mild, dry base (K₂CO₃, NaHCO₃); ensure proper stoichiometry |
| Catalyst | Low conversion | Use fresh, active catalyst; optimize loading |
| Reagent Purity | Formation of byproducts; low yield | Use high-purity starting materials |
References
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-oxide synthesis by oxidation [organic-chemistry.org]
- 16. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the purification of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: My purified product still shows impurities by TLC/LC-MS, particularly a spot with a similar Rf to my product.
-
Potential Cause 1: Isomeric Impurities. While the reaction of 2-amino-4-methylpyridine with 2-bromo-1-(4-fluorophenyl)ethanone is expected to be regioselective, trace amounts of the isomeric product, 2-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyridine, could form. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution:
-
Optimize Chromatography: Employ a shallower solvent gradient during column chromatography. A slow, gradual increase in the polar solvent (e.g., ethyl acetate in hexane) can enhance the separation of closely eluting compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which can offer different selectivity compared to silica gel.
-
Recrystallization: This is often the most effective method for removing isomeric impurities. Experiment with a variety of solvent systems. A good starting point is acetonitrile, or a co-solvent system like chloroform/methanol.[1][2]
-
-
Potential Cause 2: Unreacted Starting Materials. Incomplete reaction can leave residual 2-amino-4-methylpyridine or 2-bromo-1-(4-fluorophenyl)ethanone in your crude product. 2-amino-4-methylpyridine is significantly more polar than the product, but the bromoketone can have a similar polarity.
-
Solution:
-
Aqueous Wash: Before column chromatography, perform an acidic wash (e.g., with 1M HCl) to remove the basic 2-amino-4-methylpyridine starting material. Neutralize the organic layer before proceeding.
-
Column Chromatography: A standard silica gel column with a hexane/ethyl acetate gradient should effectively separate the less polar bromoketone from your desired product.
-
Issue 2: I am experiencing low recovery of my product after column chromatography.
-
Potential Cause 1: Compound Adsorption to Silica Gel. Imidazo[1,2-a]pyridines can sometimes strongly adsorb to the acidic silica gel, leading to poor recovery. This can be exacerbated if the compound is left on the column for an extended period.
-
Solution:
-
Deactivate Silica Gel: Prepare a slurry of silica gel with your non-polar solvent (e.g., hexane) and add a small amount of a polar modifier like triethylamine (0.1-1%) to neutralize acidic sites before packing the column.
-
Use Alumina: As a less acidic alternative, alumina can be a good choice for the stationary phase.
-
Work Efficiently: Do not let the column run dry and aim to complete the purification in a timely manner.
-
-
Potential Cause 2: Product is a Viscous Oil or Low-Melting Solid. Some imidazo[1,2-a]pyridine derivatives can be oils or low-melting solids, making them difficult to handle and leading to apparent low yields if they are not fully recovered from the collection flasks.
-
Solution:
-
Co-evaporation: After rotary evaporation, add a small amount of a volatile, non-polar solvent like hexane and re-evaporate to help remove residual high-boiling solvents and potentially solidify the product.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like pentane or hexane. This can sometimes induce crystallization or solidify the product, allowing for easier isolation by filtration.
-
Issue 3: My final product is colored, even after chromatography.
-
Potential Cause 1: Baseline Impurities from Starting Materials. The purity of the starting materials, particularly 2-amino-4-methylpyridine, is crucial. Impurities in the starting materials can lead to colored byproducts.
-
Solution:
-
Purify Starting Materials: If you suspect impure starting materials, consider purifying them before use. 2-amino-4-methylpyridine can be purified by recrystallization or distillation.
-
Charcoal Treatment: Dissolve the colored product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, then filter through celite to remove the charcoal. This can effectively remove colored impurities.
-
-
Potential Cause 2: Degradation During Workup or Purification. Some imidazo[1,2-a]pyridines can be sensitive to prolonged exposure to acid, base, or light, which can lead to the formation of colored degradation products.
-
Solution:
-
Mild Workup Conditions: Use mild acids and bases during the workup and avoid prolonged exposure.
-
Protect from Light: If the compound is light-sensitive, protect your flasks with aluminum foil during purification and storage.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
A1: For initial purification from a crude reaction mixture, column chromatography on silica gel is the most versatile technique. A typical eluent system is a gradient of ethyl acetate in hexane. For final purification to high purity, especially for removing closely related impurities, recrystallization is often the preferred method.
Q2: What are some good solvent systems for recrystallizing this compound?
A2: Based on literature for similar compounds, good starting points for recrystallization solvents include:
The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography. Use the same eluent system for your TLC as you plan to use for your column. The ideal Rf value for your product on the TLC plate is typically between 0.2 and 0.4 for good separation on the column.
Q4: What are the likely impurities I should be looking for?
A4: The most common impurities arise from the starting materials and potential side reactions. These include:
-
Unreacted 2-amino-4-methylpyridine: A basic and polar compound.
-
Unreacted 2-bromo-1-(4-fluorophenyl)ethanone: A neutral compound with polarity that can be close to the product.
-
Isomeric imidazo[1,2-a]pyridines: If any isomeric 2-aminopyridines are present as impurities in the starting material.
-
Side products from self-condensation of the bromoketone.
Q5: My compound appears to be unstable on the silica gel column. What can I do?
A5: If you observe streaking on your TLC plate or significant product loss on the column, your compound may be degrading on the acidic silica. As mentioned in the troubleshooting guide, you can either deactivate the silica gel with a small amount of triethylamine in your eluent or switch to a less acidic stationary phase like alumina.
Section 3: Experimental Protocols and Data
Table 1: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-50% Ethyl Acetate in Hexane |
| Typical Rf of Product | ~0.3 in 30% Ethyl Acetate/Hexane |
Step-by-Step Protocol for Column Chromatography
-
Prepare the Column: Slurry silica gel in the initial, non-polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane) and pack the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica bed.
-
Elute the Column: Begin elution with the non-polar solvent and gradually increase the polarity by adding more ethyl acetate.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Step-by-Step Protocol for Recrystallization
-
Dissolve the Crude Product: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it fully dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry: Dry the crystals under vacuum.
Section 4: Visualizing the Purification Workflow
Diagram 1: General Purification Workflow
Caption: A typical purification workflow for this compound.
Diagram 2: Troubleshooting Logic for Impure Product
Sources
- 1. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyridine Derivatives
This resource is structured to provide immediate answers through our FAQ section and in-depth, systematic solutions in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: I dissolved my imidazo[1,2-a]pyridine derivative in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer/cell culture medium. What should I do?
A1: This is a classic sign of a compound exceeding its kinetic solubility limit. The abrupt change in solvent polarity from 100% DMSO to a predominantly aqueous environment causes the compound to "crash out."
-
Immediate Action: Try pre-diluting the DMSO stock in your assay buffer or medium in a stepwise manner.[6] Instead of a single large dilution, create an intermediate dilution series. Also, ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[6][7][8]
-
Expert Insight: The components in your assay buffer, such as proteins (like BSA or serum) or lipids, can help maintain the solubility of your compound.[9] Therefore, adding the DMSO stock directly to the complete assay media, rather than a simple buffer, can sometimes prevent precipitation.[9] Gentle vortexing or placing the plate on a shaker for a few minutes after adding the compound can also help.[10]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?
A2: This is cell-line dependent, but a widely accepted general limit is 0.5% (v/v) . Many cell lines can tolerate up to 1%, but this should be validated.[7] Concentrations of 5% and 10% are often cytotoxic.[7][11]
-
Trustworthiness Pillar: Always run a "vehicle control" experiment. This control should contain the highest concentration of DMSO (or other solvents) used in your experiment but no compound. This allows you to distinguish between the effects of your compound and the effects of the solvent.[6] For example, some studies have shown that even low concentrations of DMSO can slightly increase cell proliferation, while higher concentrations inhibit it.[12][13]
Q3: Are there alternatives to DMSO for making stock solutions?
A3: Yes. While DMSO is the most common solvent, other organic solvents can be used, depending on the compound's properties and assay compatibility. These include:
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG)[14]
The choice of solvent should be guided by the physicochemical properties of your specific derivative.
Q4: I see a fine, crystalline precipitate in my wells under the microscope. Could this be something other than my compound?
A4: Yes. While it could be your compound, precipitation can also occur due to components in the cell culture medium itself, especially with temperature shifts or changes in pH.[15] For instance, calcium salts can precipitate if media components are mixed in the wrong order. Repeated freeze-thaw cycles of media or serum can also cause proteins to precipitate.[15]
Troubleshooting Guides
These guides provide a systematic approach to diagnosing and solving solubility issues.
Guide 1: Systematic Solubilization Strategy
Poor solubility is a multifaceted problem. A systematic approach, rather than random trial-and-error, will yield the most reliable solution.
Imidazo[1,2-a]pyridine derivatives are often planar, aromatic, and possess a high melting point, characteristics that contribute to low aqueous solubility. The goal of a solubilization strategy is to overcome the strong crystal lattice energy and establish favorable interactions with the aqueous environment.
This workflow provides a logical progression from simple to more complex solutions.
Caption: A decision tree for systematically troubleshooting compound solubility.
This table summarizes common solubilizing agents. The best choice depends on the specific assay.
| Agent Type | Examples | Mechanism of Action | Pros | Cons & Cautions |
| Co-solvents | Ethanol, Propylene Glycol, PEG 300/400 | Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[14] | Simple to use; effective for moderately insoluble compounds. | Can have biological effects or be toxic at higher concentrations.[14] May not be sufficient for very poorly soluble compounds. |
| Surfactants | Tween® 20/80, Pluronic® F-68 | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[16] | Highly effective at low concentrations (typically 0.01-0.1%). | Can interfere with assays, especially those involving proteins or membranes. May cause cell lysis at higher concentrations. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes where the hydrophobic compound sits within the cyclodextrin's hydrophobic core.[17][18][19] | Generally low toxicity; can significantly increase solubility.[18][20] | Can be expensive; may not be effective for all molecular shapes. |
Guide 2: Protocol for Preparing and Dosing Compounds
This section provides a detailed, self-validating protocol for preparing solutions to minimize precipitation.
It's crucial to understand the two types of solubility measurements.[21]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly diluted from a DMSO stock, precipitates. This is most relevant for high-throughput screening and initial assays.[22][23]
-
Thermodynamic Solubility: Measures the true equilibrium solubility of a solid compound in a solvent after extended incubation (e.g., 24 hours).[24][25] This is more relevant for later-stage development.
Your in-assay precipitation is a kinetic solubility problem.[21] The goal is to create a "supersaturated" but stable solution for the duration of your assay.
Caption: Kinetic vs. Thermodynamic solubility in an assay context.
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the imidazo[1,2-a]pyridine derivative.
-
Add the required volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Gently warm the vial to 37°C and vortex until the compound is fully dissolved.[10] Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Working Solution Preparation (e.g., 10 µM final in a cell plate):
-
Method A (Direct Dilution - for less problematic compounds):
-
Directly add a small volume of the 10 mM DMSO stock to the well containing assay medium (e.g., 1 µL of 10 mM stock into 1 mL of medium for a 1:1000 dilution to get 10 µM).
-
Immediately mix gently by pipetting or place the plate on an orbital shaker for 1-2 minutes.[10]
-
-
Method B (Stepwise Dilution - Recommended):
-
Create an intermediate dilution of your 10 mM stock in serum-free medium or a simple buffer (e.g., dilute 1:10 to get a 1 mM intermediate).
-
Add the required volume of this intermediate solution to your wells. This reduces the solvent shock.
-
-
Method C (Co-Solvent Formulation - for highly insoluble compounds):
-
Prepare a formulation vehicle. A common starting point is 10% DMSO, 40% PEG300, and 50% aqueous buffer.[26]
-
Dissolve your compound in this vehicle to make a high-concentration stock.
-
Dilute this stock into your final assay medium. Crucially, ensure the final concentration of all excipients is low and tested in a vehicle control.
-
-
Guide 3: Validating Your Solubilization Method
A solubilization strategy is only useful if it doesn't interfere with the assay. This is a core principle of a self-validating system.
-
Vehicle Control: As mentioned, test the final concentration of your solvent/excipient mixture without the compound. Any significant change in the assay readout indicates interference.
-
Positive Control Check: If your assay has a known positive control compound, test it in the presence of your new vehicle. A significant change in its potency (e.g., IC50 shift) suggests the vehicle is altering the assay biology.
-
Visual Inspection: Always inspect your assay plates under a microscope before reading the results. Look for signs of precipitation, which can scatter light and interfere with absorbance or fluorescence readings.
-
Nephelometry (if available): For a more quantitative measure of solubility, nephelometry can measure light scattering caused by insoluble particles.
By following these structured guides, researchers can confidently address the solubility challenges posed by imidazo[1,2-a]pyridine derivatives, ensuring the generation of high-quality, reliable, and reproducible data.
References
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Dovepress. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. Retrieved from [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay?. (2013). ResearchGate. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. Retrieved from [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PubMed Central. Retrieved from [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). National Institutes of Health. Retrieved from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved from [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound?. (2015). ResearchGate. Retrieved from [Link]
-
Formulation of poorly soluble compounds. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
How are cyclodextrins used to form inclusion complexes with drug molecules?. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. Retrieved from [Link]
-
Effect of various DMSO concentrations on cell viability. Values... (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Retrieved from [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. Retrieved from [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]
-
The effect of DMSO on the cell viability at 72 h post-seeding. Cells... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
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- 11. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. enamine.net [enamine.net]
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- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. evotec.com [evotec.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine in Solution
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] However, its chemical reactivity also presents stability challenges in solution that can impact experimental reproducibility and data integrity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful handling and application of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of the compound in solution is primarily influenced by four factors: pH, presence of oxidizing agents, light exposure, and temperature. The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system, which makes it susceptible to specific chemical transformations.
-
Oxidation: This is a primary degradation pathway. The imidazole ring, in particular, can be susceptible to attack by reactive oxygen species (ROS) or enzymatic oxidation.[3] Compounds with this scaffold are known substrates for metabolic enzymes like Aldehyde Oxidase (AO), which can hydroxylate the ring system.[4]
-
pH: While generally stable at neutral pH, extreme acidic or basic conditions can promote hydrolysis or other rearrangements, although the core scaffold is relatively robust. The pKa of a related compound suggests the molecule will be protonated under acidic conditions, which may alter its stability profile.[5]
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to UV and even high-intensity visible light, which can induce radical reactions or photo-oxidation.[3][6]
-
Temperature: Elevated temperatures accelerate all degradation processes.
Q2: What are the recommended storage conditions for the compound, both as a solid and in solution?
A2: Proper storage is critical to maintain the integrity of the compound.
| Form | Temperature | Atmosphere | Light Condition |
| Solid | -20°C (Recommended) or 4°C | Inert Gas (Argon or Nitrogen) | Protect from Light (Amber Vial) |
| Stock Solution | -80°C (Recommended) or -20°C | Tightly Sealed Vial | Protect from Light (Amber Vial) |
| Working Solution | 4°C (Short-term, <24h) | Tightly Sealed Vial | Protect from Light |
Application Scientist's Insight: Storing stock solutions at -80°C minimizes the rate of chemical degradation and reduces solvent evaporation over time. For aqueous working solutions used in multi-day experiments, it is highly advisable to prepare fresh dilutions daily from a frozen stock to avoid variability caused by degradation in the aqueous buffer.
Q3: Which solvents are recommended for preparing stock solutions?
A3: Anhydrous, high-purity solvents are essential.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It offers excellent solubility and is relatively inert.
-
Secondary Recommendation: N,N-Dimethylformamide (DMF) or Ethanol (anhydrous). It is crucial to use anhydrous solvents to prevent hydrolysis of the compound or solvent-mediated degradation. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.
Q4: What are the likely degradation products I might observe?
A4: Based on the chemistry of the imidazo[1,2-a]pyridine scaffold, the most probable degradation products arise from oxidation.[3][4] You may observe hydroxylated species on either the imidazole or pyridine ring, or potentially N-oxides. In cases of severe oxidative stress, ring-opened products could form.[7] Identifying these would require analytical techniques like LC-MS to detect the mass shift corresponding to the addition of one or more oxygen atoms (+16 or +32 Da).
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem: My compound's activity is decreasing in my cell-based assay, which runs for 48-72 hours.
-
Probable Cause: The compound is likely degrading in the aqueous culture medium over the course of the experiment. Cell culture media are aqueous, oxygenated, and kept at 37°C—conditions that can promote oxidative and hydrolytic degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
-
Application Scientist's Insight: A stability control experiment is non-negotiable for multi-day assays. Incubating the compound in the exact experimental medium (without cells) and analyzing its concentration over time provides a definitive answer. This practice distinguishes between compound instability and other experimental variables.
Problem: I am observing new, unexpected peaks in my LC-MS analysis of an aged solution.
-
Probable Cause: These are almost certainly degradation products. The key is to identify the mechanism to prevent their formation.
-
Solution Strategy:
-
Characterize the Peaks: Determine the mass-to-charge ratio (m/z) of the new peaks. Do they correspond to expected oxidative degradants (e.g., M+16, M+32)?
-
Review Solution Handling: Was the solution exposed to light? Was it stored at room temperature? Was a non-anhydrous solvent used? Was the buffer known to contain oxidizing species?
-
Perform a Basic Forced Degradation Study: Intentionally stress the compound under controlled conditions (see Protocol 3.2) to see if you can replicate the formation of the unknown peaks. This can help confirm the degradation pathway (e.g., if the peak appears under oxidative stress but not heat stress, oxidation is the likely culprit).
-
Implement Preventative Measures: Based on the findings, implement stricter handling procedures. This may include degassing solvents, adding antioxidants (if compatible with the experiment), or ensuring complete protection from light.
-
-
Conceptual Degradation Pathway:
Caption: Conceptual pathway for oxidative degradation.
Part 3: Experimental Protocols
Protocol 3.1: Recommended Procedure for Stock Solution Preparation and Storage
This protocol minimizes the risk of degradation during preparation and storage.
-
Preparation Environment: Work in an area with minimal light exposure. If possible, use a glove box or nitrogen blanket to handle the solid compound.
-
Solvent Preparation: Use a brand new, sealed bottle of anhydrous, HPLC-grade DMSO. Puncture the septa with a needle connected to an inert gas line to maintain an inert atmosphere.
-
Weighing: Tare a sterile, amber glass autosampler vial. Weigh the solid compound directly into the vial.
-
Dissolution: Calculate the required volume of DMSO to achieve the desired concentration (e.g., 10 mM). Using a calibrated syringe, dispense the DMSO into the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary, but avoid heating.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, amber microcentrifuge tubes. Store the aliquots at -80°C. Label clearly with compound name, concentration, date, and solvent.
Protocol 3.2: A Basic Forced Degradation Study Workflow
Forced degradation (or stress testing) is used to understand a compound's intrinsic stability.[8] This protocol provides a starting point for identifying potential liabilities.
| Condition | Procedure | Analysis |
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Incubate at 50°C for 24h. | Neutralize, then analyze by HPLC-UV/MS. |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at 50°C for 24h. | Neutralize, then analyze by HPLC-UV/MS. |
| Oxidation | Dissolve compound in a solution of 3% H₂O₂. Incubate at RT for 24h. | Quench (if needed), then analyze by HPLC-UV/MS. |
| Photostability | Expose a solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option). | Analyze by HPLC-UV/MS. Compare to a dark control. |
| Thermal Stress | Incubate a solid sample and a solution sample at 70°C for 48h. | Analyze by HPLC-UV/MS. Compare to a control at -20°C. |
Application Scientist's Insight: When running this study, always include a "time zero" control sample and a control sample stored under ideal conditions (-20°C, protected from light) for the same duration. The goal is to achieve 5-20% degradation to ensure the stress is sufficient to produce degradants without completely destroying the parent compound.[8] This allows for the development of a robust, stability-indicating analytical method.
References
- Zhu, J., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
- Dalvie, D., et al. (2020). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate.
- ChemicalBook. (n.d.). 2-(4-FLUOROPHENYL)-7-METHYL-5-MORPHOLINOIMIDAZO[1,2-A]PYRIMIDINE.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
- Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Ferreira, L.A.P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Gueiffier, C., et al. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-FLUOROPHENYL)-7-METHYL-5-MORPHOLINOIMIDAZO[1,2-A]PYRIMIDINE | 866050-71-7 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting Low Efficacy of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine In Vitro
Welcome to the technical support resource for researchers utilizing imidazo[1,2-a]pyridine derivatives, with a specific focus on troubleshooting suboptimal performance of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine in in vitro settings. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] However, transitioning from a promising chemical structure to validated in vitro efficacy requires careful optimization and a systematic approach to troubleshooting.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during experimental work. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and obtain robust, reproducible data.
Section 1: Foundational Checks - Is the Compound the Problem?
Before questioning the biological system or assay, it is imperative to validate the integrity and behavior of the compound itself. Issues at this stage are the most common source of apparently low efficacy.
FAQ 1: I've added the compound to my cells, but I'm not seeing any effect. Where do I start?
The most fundamental reason for a lack of activity is that the compound is not reaching its intended target at a sufficient concentration. This often traces back to poor aqueous solubility, a common challenge for hydrophobic small molecules.[6]
Immediate Action Plan:
-
Visual Solubility Check: Prepare your highest intended concentration of this compound in your final cell culture medium. Incubate under assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours. Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.[6] Centrifuging the tube and looking for a pellet can also be informative.
-
Stock Solution Verification: Ensure your stock solution, typically in 100% DMSO, is fully dissolved.[7] If you see crystals, gentle warming or sonication may be required. Always ensure the stock is at room temperature and vortexed before preparing serial dilutions.
-
Purity and Integrity: Confirm the purity of your compound batch via methods like HPLC or NMR analysis.[6] Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation.[6] Aliquoting stock solutions into single-use vials is highly recommended.[6]
FAQ 2: My compound seems to be precipitating in the media. How can I improve its solubility?
If you've confirmed precipitation, several strategies can be employed. The key is to enhance solubility without introducing artifacts that could affect your biological system.
Troubleshooting Steps:
-
Adjust Solvent Concentration: While a final DMSO concentration of <0.1% is ideal, many cell lines can tolerate up to 0.5% without significant toxicity.[8] Increasing the DMSO percentage slightly may keep the compound in solution. However, you MUST run a parallel vehicle control with the exact same final DMSO concentration to ensure the solvent itself is not causing any effects.[9][10][11][12]
-
Pre-warming Medium: Warming the assay medium to 37°C before adding the compound stock can sometimes improve solubility.[6][7]
-
Use of Surfactants: For in vitro assays, a non-ionic surfactant like Pluronic F-68 at low concentrations (0.01-0.1%) can aid in solubilizing hydrophobic compounds.[6] This is more common in biochemical assays than cell-based ones, and appropriate controls are critical.
-
Serum Protein Interaction: Remember that components in fetal bovine serum (FBS), particularly albumin, can bind to small molecules, reducing the free fraction available to act on the cells.[13][14][15] While this can sometimes help with solubility, it can also be a cause of low efficacy. Consider reducing the serum percentage during the treatment period, but be aware this can affect cell health.
Section 2: Experimental Design & Assay Optimization
If the compound's integrity and solubility are confirmed, the next step is to scrutinize the assay design and execution. A flawless compound can yield no data in a poorly optimized or inappropriate assay.
General Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing issues with in vitro assays.
Caption: A logical workflow for troubleshooting low compound efficacy.
FAQ 3: What concentration range should I be testing for a novel compound?
For a novel or poorly characterized compound, it is critical to test a wide concentration range to establish a dose-response relationship.[8][16] Relying on a single concentration is a common pitfall.
Recommended Approach:
-
Broad Spectrum Screening: A logarithmic or half-log dilution series is recommended to efficiently cover a large range.[8] Start at a high concentration (e.g., 50 µM or 100 µM, solubility permitting) and dilute downwards to the nanomolar range.[7][16]
-
Dose-Response Curve: The goal is to generate a full dose-response curve, from which you can calculate an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[8] If you do not see a top and bottom plateau, your concentration range is likely incorrect.
Data Presentation: Sample Dilution Scheme for Dose-Response
| Stock Conc. (in DMSO) | Serial Dilution Step | Final Concentration (10-point, 1:3 dilution) | Final DMSO % (assuming 1:200 dilution from intermediate) |
| 10 mM | 1 | 50 µM | 0.5% |
| 10 mM | 2 | 16.7 µM | 0.5% |
| 10 mM | 3 | 5.6 µM | 0.5% |
| 10 mM | 4 | 1.9 µM | 0.5% |
| 10 mM | 5 | 0.62 µM | 0.5% |
| 10 mM | 6 | 0.21 µM | 0.5% |
| 10 mM | 7 | 69 nM | 0.5% |
| 10 mM | 8 | 23 nM | 0.5% |
| 10 mM | 9 | 7.7 nM | 0.5% |
| 10 mM | 10 | 2.6 nM | 0.5% |
| N/A | Vehicle Control | 0 µM | 0.5% |
| N/A | Untreated Control | 0 µM | 0% |
FAQ 4: How long should I incubate the cells with the compound?
The optimal incubation time is dependent on the compound's mechanism of action and the biological process being measured.
-
Inhibition of Signaling Events (e.g., phosphorylation): These can be very rapid, occurring within minutes to a few hours. A short pre-incubation (e.g., 1-4 hours) before cell stimulation is often sufficient.[7]
-
Measurement of Phenotypic Changes (e.g., apoptosis, cell proliferation): These processes take longer to manifest. Typical incubation times range from 24 to 72 hours.[16]
-
Recommendation: If the optimal time is unknown, a time-course experiment is essential. Test a key concentration (e.g., an estimated IC₅₀) at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to find the ideal window for your assay.
FAQ 5: My results are inconsistent. What are the common sources of variability in cell-based assays?
Variability can undermine your entire experiment. Consistency is key.
Common Culprits and Solutions: [16][17][18][19]
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
-
Edge Effects: The outermost wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using these wells for experimental data; instead, fill them with sterile PBS or media to maintain humidity.[8]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Contamination: Regularly test for mycoplasma contamination, which can profoundly alter cellular responses.
Section 3: Target and Mechanism of Action
If you have validated your compound and optimized your assay but still observe low efficacy, it may be time to re-evaluate the biological hypothesis.
Hypothetical Target Pathway for an Imidazo[1,2-a]pyridine Kinase Inhibitor
Many imidazo[1,2-a]pyridine derivatives are known to target protein kinases.[20][21] The diagram below illustrates a generic signaling cascade and how to verify target engagement.
Caption: Verifying target engagement within a hypothetical kinase pathway.
FAQ 6: How do I confirm that my chosen cell line is appropriate for this compound?
A compound can only be effective if its molecular target is present and functionally important in the chosen biological system.
-
Confirm Target Expression: Use Western Blot or qPCR to verify that the putative target protein is expressed in your cell line at the protein and mRNA level, respectively.
-
Assess Basal Pathway Activity: If the compound targets a signaling pathway, ensure the pathway is active in your cell line under basal conditions or can be stimulated appropriately. For example, if inhibiting a growth factor pathway, you may need to serum-starve cells and then stimulate them to see an effect.[7]
-
Consider Resistance Mechanisms: The chosen cell line may have intrinsic resistance mechanisms, such as mutations in the target protein that prevent compound binding or upregulation of parallel survival pathways.[21][22] Testing the compound across a panel of different cell lines can be highly informative.[20]
FAQ 7: The compound shows activity in a biochemical (enzyme) assay but not in my cell-based assay. What does this mean?
This is a common and important challenge in drug development, often referred to as the "biochemical-to-cellular shift." It points to several potential issues:
-
Cell Permeability: The compound may not be able to cross the cell membrane efficiently to reach its intracellular target.[23]
-
Efflux Pumps: The compound might be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell, preventing it from reaching an effective intracellular concentration.[24]
-
Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form by intracellular enzymes.
-
High Protein Binding: As mentioned, binding to serum proteins in the cell culture media can significantly reduce the concentration of free compound available to enter the cells.[13][14] An experiment comparing efficacy in serum-free vs. serum-containing media can diagnose this issue.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Target Engagement
This protocol verifies if the compound is inhibiting the phosphorylation of its intended target or a downstream substrate.[7]
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 80-90% confluency at the time of lysis. Allow them to adhere overnight.
-
Pre-treatment: If applicable, serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Compound Treatment: Pre-treat cells with a range of concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).
-
Stimulation: If required, stimulate the cells with the appropriate growth factor or agonist for a short period (e.g., 15 minutes) to activate the pathway. Include an unstimulated, vehicle-treated control.
-
Lysis: Immediately wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Quantification & Analysis: Collect the supernatant. Determine protein concentration using a BCA assay. Proceed with SDS-PAGE, protein transfer, and immunoblotting using antibodies against the total and phosphorylated forms of your target protein. A decrease in the phospho-protein signal relative to the total protein signal indicates target engagement.
References
-
Eppendorf. (2021, October 7). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]
-
Reddit. (2024, March 1). I don't understand what the vehicle control is for. r/biology. [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]
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Leist, M., Hasiwa, N., & Hengstler, J. G. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 675–678. [Link]
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Enago. (2025, October 21). Vehicle control group: Significance and symbolism. [Link]
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ResearchGate. (2024, November 16). (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. [Link]
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National Institutes of Health. (n.d.). Testing for drug-human serum albumin binding using fluorescent probes and other methods. [Link]
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Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. [Link]
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National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
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National Institutes of Health. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. [Link]
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ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
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National Institutes of Health. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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ACS Omega. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
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PubMed Central. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. [Link]
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RSC Advances. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
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ResearchGate. (2017, June 28). What should be the vehicle control?. [Link]
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Labcorp. (n.d.). Protein binding: Analysis for efficacy and safety. [Link]
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Frontage Laboratories. (n.d.). Protein Binding. [Link]
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RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
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PubMed. (2014, June 23). Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects. [Link]
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PubMed Central. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]
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PubMed. (n.d.). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. [Link]
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National Institutes of Health. (n.d.). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. [Link]
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ResearchGate. (n.d.). Structures of 2/4-acetyl pyridine connected to imidazo[1,2-a]pyridines. [Link]
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National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine. PubChem. [Link]
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PubMed. (n.d.). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. [Link]
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PubMed. (n.d.). Synthesis and Evaluation of Two 18F-labeled imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging Beta-Amyloid in Alzheimer's Disease. [Link]
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National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. [Link]
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Technical Support Center: Navigating Off-Target Effects of Imidazo[1,2-a]pyridine Kinase Inhibitors
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine-based kinase inhibitors. This guide is designed to provide you with the expertise and practical methodologies to anticipate, identify, and mitigate off-target effects, ensuring the integrity and accuracy of your experimental outcomes. The imidazo[1,2-a]pyridine scaffold is a privileged structure in kinase inhibitor design, targeting a range of kinases including PI3K, Akt, Aurora kinases, and Mer/Axl.[1][2][3][4] However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge in achieving absolute selectivity.[5][6] This guide will equip you with the knowledge to navigate this challenge effectively.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with imidazo[1,2-a]pyridine kinase inhibitors?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target.[5] This is a critical consideration for all kinase inhibitors, including those based on the imidazo[1,2-a]pyridine scaffold, due to the high degree of structural similarity within the ATP-binding pocket of the human kinome.[5] These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, ultimately confounding the validation of the inhibitor's primary mechanism of action.[5][7]
Q2: What are the common causes of off-target effects?
A2: The primary driver of off-target effects is the conserved nature of the ATP-binding site across the kinome.[5] Other contributing factors include:
-
Compound Promiscuity: Many inhibitors inherently possess the ability to bind to multiple kinases with varying affinities.[5]
-
High Compound Concentration: Using concentrations that significantly exceed the IC50 for the primary target increases the probability of engaging lower-affinity off-target kinases.[5]
-
Pathway Cross-talk: Inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target effects.[8]
Q3: How can I proactively assess the selectivity of my imidazo[1,2-a]pyridine inhibitor?
A3: A multi-faceted approach is recommended:
-
Literature Review: Thoroughly research the known selectivity profile of your specific inhibitor or closely related analogs. Public databases and publications often contain kinome-wide profiling data.[9][10]
-
In Silico Profiling: Computational methods can predict potential off-targets by docking the inhibitor into the structures of various kinases.[6]
-
Biochemical Kinase Profiling: Screening your inhibitor against a large panel of purified kinases (e.g., KINOMEscan) provides a quantitative measure of its binding affinity to a wide range of kinases.[10]
Troubleshooting Guides
Scenario 1: Unexpected Phenotype Observed
Q: My imidazo[1,2-a]pyridine inhibitor, designed to inhibit PI3K, is causing a phenotype inconsistent with PI3K pathway inhibition. How do I determine if this is an off-target effect?
A: This is a classic scenario where a systematic troubleshooting workflow is essential. The goal is to differentiate between a true on-target effect that is context-dependent and a direct off-target effect.
Caption: Troubleshooting workflow for unexpected phenotypes.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your inhibitor is binding to its intended target within the complex environment of the cell.[11][12][13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[14][15]
Step-by-Step Methodology:
-
Cell Treatment: Plate your cells and treat with your imidazo[1,2-a]pyridine inhibitor at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[16]
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[17]
Protocol 2: Kinobeads-Based Proteomics for Off-Target Identification
Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the targets of kinase inhibitors in a competitive binding format.[18][19][20]
Step-by-Step Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from your experimental cell line.
-
Competitive Binding: Incubate the lysate with increasing concentrations of your imidazo[1,2-a]pyridine inhibitor.
-
Kinobeads Pulldown: Add kinobeads (Sepharose beads coupled with broad-spectrum, immobilized kinase inhibitors) to the lysate to capture kinases that are not bound to your inhibitor.[11][21]
-
On-Bead Digestion and Mass Spectrometry: Elute and digest the captured proteins and identify them using liquid chromatography-mass spectrometry (LC-MS).[22]
-
Data Analysis: Quantify the abundance of each identified kinase at different inhibitor concentrations. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads indicates that it is a target of your inhibitor.[19]
Scenario 2: Discrepancy Between Biochemical and Cellular IC50 Values
Q: My imidazo[1,2-a]pyridine inhibitor has a potent IC50 in a biochemical assay against its target kinase, but a significantly weaker IC50 in my cell-based assay. What could be the cause?
A: This is a common and important observation in drug development. Several factors can contribute to this discrepancy:
| Potential Cause | Explanation | Suggested Action |
| Cell Permeability | The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration. | Perform a cellular uptake assay. |
| Efflux Pumps | The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. | Use efflux pump inhibitors in co-treatment experiments. |
| High Intracellular ATP | The high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor for binding to the kinase, leading to a higher apparent IC50. | This is an inherent difference between biochemical and cellular assays. The cellular IC50 is often more physiologically relevant. |
| Off-Target Effects | An off-target kinase may be counteracting the on-target effect, leading to a weaker overall phenotype. For example, inhibition of a kinase in a pro-apoptotic pathway could counteract the anti-proliferative effect of the on-target kinase inhibition. | Perform kinome-wide profiling (see Protocol 2) to identify potential counteracting off-targets. |
Scenario 3: Paradoxical Pathway Activation
Q: I'm using an imidazo[1,2-a]pyridine inhibitor targeting an upstream kinase in a signaling pathway, but I'm observing an increase in the phosphorylation of a downstream component. Why is this happening?
A: This phenomenon, known as paradoxical pathway activation, can be caused by several mechanisms, often linked to off-target effects or complex feedback loops.[2][3]
Caption: Investigating paradoxical pathway activation.
Example: Some imidazo[1,2-a]pyridine derivatives have been shown to have off-target activity against Platelet-Derived Growth Factor Receptor (PDGFR).[12][20] If your primary target is in a pathway that is negatively regulated by a PDGFR-mediated signal, inhibiting PDGFR could paradoxically activate your pathway of interest.
Concluding Remarks
The imidazo[1,2-a]pyridine scaffold remains a valuable starting point for the development of potent and selective kinase inhibitors. However, a thorough understanding and proactive investigation of potential off-target effects are paramount for the successful progression of these compounds in both preclinical research and clinical development. By employing a systematic and multi-pronged approach to target validation and off-target profiling, researchers can ensure the generation of robust and reliable data, ultimately accelerating the discovery of novel therapeutics.
References
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Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. [Link]
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Bantscheff, M., et al. (2013). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology. [Link]
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Huber, K. V. M., et al. (2014). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Methods. [Link]
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Al-Obeidi, F. A., et al. (2018). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Journal of Medicinal Chemistry. [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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Berginski, M. E., et al. (2021). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PLOS Computational Biology. [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
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Damghani, T., et al. (2021). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety. ResearchGate. [Link]
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Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
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Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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Lee, S. H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]
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Berginski, M. E., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. eLife. [Link]
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Mondal, S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
-
Howard, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Medicinal Chemistry Letters. [Link]
-
Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
K-State College of Veterinary Medicine. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]
-
Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][21][22]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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Frontiers in Pharmacology. (2022). Current Advances in CETSA. [Link]
-
Grokipedia. (n.d.). Off-target activity. [Link]
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Nature Machine Intelligence. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. [Link]
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Molecules. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
-
Segodi, R. S., & Nxumalo, W. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. [Link]
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ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]
-
Nature Reviews Drug Discovery. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. [Link]
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International Journal of Molecular Sciences. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. [Link]
-
YouTube. (2018). Preclinical cancer-target validation: How not to be wrong. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal oral bioavailability for this promising compound. Drawing from established principles in pharmaceutical sciences and specific insights into the imidazo[1,2-a]pyridine scaffold, this resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to the Challenges
This compound belongs to a class of heterocyclic compounds known as imidazo[1,2-a]pyridines, which are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities[1][2][3]. However, like many compounds in this class, achieving consistent and adequate oral bioavailability can be a significant hurdle. The primary obstacles are often rooted in the compound's physicochemical properties, metabolic fate, and interaction with physiological barriers.
Based on available data for the closely related analog, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine, we can infer key properties of the 7-methyl isomer that are critical for understanding its oral bioavailability challenges[4].
| Property | Value (Predicted/Inferred) | Implication for Oral Bioavailability |
| Molecular Weight | 226.25 g/mol [4] | Favorable for passive diffusion (Lipinski's Rule of Five compliant). |
| XLogP3 | 3.9[4] | High lipophilicity; suggests low aqueous solubility but potentially high membrane permeability. |
| Aqueous Solubility | Likely low | Poor dissolution in gastrointestinal fluids can be a rate-limiting step for absorption. |
| pKa | Basic (imidazo[1,2-a]pyrimidine analog has a predicted pKa of 8.25)[5][6] | pH-dependent solubility in the gastrointestinal tract. |
| Metabolism | Expected to be a substrate for Cytochrome P450 enzymes[2][7]. | Potential for high first-pass metabolism, reducing the amount of drug reaching systemic circulation. |
| Efflux | Potential substrate for P-glycoprotein (P-gp)[1][8]. | Active efflux from intestinal cells back into the gut lumen can significantly limit absorption. |
This profile suggests that researchers may encounter issues such as low and variable oral exposure, poor dose-proportionality, and a significant disconnect between in vitro potency and in vivo efficacy. This guide will provide a systematic approach to identifying and overcoming these barriers.
Core Troubleshooting Workflow
When encountering low oral bioavailability with this compound, a systematic investigation is crucial. The following workflow outlines the key areas to explore.
Caption: A systematic workflow for troubleshooting low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We observe high in vitro potency, but the compound shows poor efficacy in our oral in vivo models. What are the likely causes?
A1: This is a common challenge and often points to poor oral bioavailability. The primary reasons could be:
-
Low Aqueous Solubility: With a predicted XLogP3 of 3.9, the compound is highly lipophilic and likely has low solubility in the aqueous environment of the gastrointestinal (GI) tract. This means it may not dissolve sufficiently to be absorbed[4].
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and/or liver (primarily Cytochrome P450s) before it reaches systemic circulation[2][7].
-
P-glycoprotein (P-gp) Efflux: The imidazo[1,2-a]pyridine scaffold has been associated with P-gp efflux[1][8]. This means that even after the compound enters an intestinal cell, it may be actively pumped back into the GI lumen, limiting its net absorption.
Q2: Our in vivo data shows high inter-subject variability in plasma concentrations after oral dosing. Why is this happening?
A2: High variability is often linked to factors that are sensitive to physiological differences between subjects. For this compound, consider:
-
Food Effects: The high lipophilicity suggests that co-administration with food, particularly a high-fat meal, could significantly impact its absorption, either by enhancing solubilization or altering GI transit time.
-
pH-Dependent Solubility: As a basic compound, its solubility will vary in different segments of the GI tract (low in the stomach, potentially higher in the small intestine). Variations in individual gastric pH and transit times can lead to inconsistent dissolution and absorption.
-
Saturation of Metabolism or Efflux: If the compound is a substrate for saturable metabolic enzymes or efflux transporters, small differences in dosing or individual enzyme/transporter expression levels can lead to non-linear and variable exposure.
Q3: We are seeing a poor dose-response relationship in our oral studies. What could be the issue?
A3: A non-linear dose-response can be due to several factors related to absorption:
-
Dissolution-Limited Absorption: At higher doses, the amount of drug administered may exceed the capacity of the GI fluids to dissolve it, leading to a plateau in exposure.
-
Saturation of Efflux Transporters: If the compound is a P-gp substrate, increasing the dose might saturate the transporter, leading to a more than proportional increase in absorption at higher doses[1].
-
Saturation of First-Pass Metabolism: Conversely, if a metabolic pathway becomes saturated at higher doses, a larger fraction of the drug will escape metabolism and reach systemic circulation, also leading to a non-linear increase in exposure.
Troubleshooting Guides
Issue 1: Suspected Low Aqueous Solubility
How do I confirm if low solubility is the primary barrier?
The first step is to experimentally determine the compound's aqueous solubility. A kinetic solubility assay is a good starting point for early-stage investigations.
This protocol is adapted from standard high-throughput screening methods[9][10][11].
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (UV-transparent for analysis)
-
Plate shaker
-
Plate reader with UV-Vis capabilities
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours with gentle shaking.
-
Analysis: Measure the absorbance of each well using a plate reader at the compound's λmax. The concentration at which precipitation is observed (indicated by a sharp increase in light scattering or a deviation from linearity in the absorbance plot) is the kinetic solubility.
What are my next steps if solubility is low (<10 µM)?
If low solubility is confirmed, formulation strategies are the most direct approach to improve dissolution.
Caption: Key formulation strategies for poorly soluble compounds.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation[9][12].
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated concentration upon dissolution, driving absorption[9][10].
-
Lipid-Based Formulations: For a highly lipophilic compound like this (XLogP3 ≈ 3.9), self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the GI tract, keeping the drug in a solubilized state[9][12].
Issue 2: Suspected High First-Pass Metabolism
How can I determine if my compound is rapidly metabolized?
An in vitro metabolic stability assay using liver microsomes is the standard method to assess susceptibility to Phase I metabolism (e.g., by CYPs).
This protocol is based on established methods for assessing in vitro metabolism[13][14][15].
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, pre-warm a solution of HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C.
-
Initiate Reaction: Add the compound (e.g., 1 µM final concentration) to the microsome solution. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a 2-3 fold volume of cold ACN containing an internal standard.
-
Sample Preparation: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life can be calculated as t½ = 0.693/k.
What are the next steps if metabolic stability is low (t½ < 30 minutes)?
-
Inhibition of Metabolism: Co-dosing with a known inhibitor of the metabolizing enzymes (if identified) can increase exposure, though this is generally not a viable long-term strategy for drug development.
-
Formulation Approaches: Lipid-based formulations can sometimes reduce first-pass metabolism by promoting lymphatic absorption, which bypasses the liver initially[9].
-
Chemical Modification: If metabolic instability is a major issue, medicinal chemistry efforts may be required to block the sites of metabolism on the molecule. For imidazo[1,2-a]pyridines, this could involve modifications to the phenyl ring or the imidazopyridine core itself[7].
Issue 3: Suspected P-glycoprotein (P-gp) Efflux
How do I test if my compound is a P-gp substrate?
The Caco-2 cell permeability assay is the gold standard for assessing intestinal permeability and identifying P-gp substrates[16][17].
This protocol is a standard method used to determine the apparent permeability (Papp) and efflux ratio (ER) of a compound[16][17][18].
Objective: To determine if this compound is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for ~21 days
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure tight junction formation.
-
Prepare Dosing Solutions: Prepare a solution of the compound in transport buffer (e.g., at 10 µM).
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS. Also, measure the transport of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A→B and B→A).
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Interpretation of Results:
-
Papp (A→B): Indicates the rate of absorption. A value >10 x 10⁻⁶ cm/s is generally considered high permeability[19].
-
Efflux Ratio (ER): An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp[20].
What should I do if a high efflux ratio is confirmed?
-
Co-administration with a P-gp Inhibitor: In a research setting, co-dosing with a P-gp inhibitor like verapamil or elacridar can confirm that P-gp is responsible for the efflux and can improve oral absorption[21].
-
Formulation Strategies: Some formulation excipients, such as certain surfactants and polymers used in solid dispersions and lipid-based systems, can inhibit P-gp function, thereby improving the absorption of P-gp substrates[9].
-
Chemical Modification: As demonstrated in studies on other imidazo[1,2-a]pyridines, structural modifications can be designed to reduce recognition by P-gp, which can significantly improve bioavailability[1][8].
Conclusion
Improving the oral bioavailability of this compound requires a systematic, data-driven approach. By understanding its physicochemical properties and its interactions with metabolic enzymes and transporters, researchers can rationally design experiments to diagnose the barriers to absorption. The troubleshooting guides and protocols provided here offer a framework for identifying whether low solubility, rapid metabolism, or active efflux is the primary obstacle and outline proven strategies to overcome these challenges, ultimately accelerating the development of this promising therapeutic candidate.
References
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Allen, S. et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 968-972. Available at: [Link]
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National Center for Biotechnology Information (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Onawunmi, M. A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 826-851. Available at: [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(27), 3078-3110. Available at: [Link]
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van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 855-864. Available at: [Link]
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Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 4, e2599. Available at: [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1104-1107. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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Lee, G., et al. (2022). Apparent permeability (Papp) in Caco-2 cells. ResearchGate. Available at: [Link]
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Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. YouTube. Available at: [Link]
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Piacente, F., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Pharmaceuticals (Basel), 15(11), 1361. Available at: [Link]
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Hou, T., et al. (2004). ADME evaluation in drug discovery. 5. Correlation of Caco-2 permeation with simple molecular properties. Journal of Chemical Information and Computer Sciences, 44(5), 1585-1600. Available at: [Link]
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Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. Available at: [Link]
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Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. Available at: [Link]
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Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Available at: [Link]
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Chen, L., et al. (2012). Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. International Journal of Molecular Sciences, 13(9), 11427-11444. Available at: [Link]
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Stresser, D. M., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available at: [Link]
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Shirasaka, Y., et al. (2013). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Pharmaceutical Research, 30(11), 2961-2969. Available at: [Link]
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Wallace, A. D., et al. (2020). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific Reports, 10(1), 12345. Available at: [Link]
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Feng, B., et al. (2008). Rational Use of in Vitro P-glycoprotein Assays in Drug Discovery. Journal of Medicinal Chemistry, 51(19), 5981-5989. Available at: [Link]
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Watanabe, S., & Fu, S. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Mass Spectrometry-Based Metabolomics in Clinical and Herbal Research. IntechOpen. Available at: [Link]
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USPTO. (n.d.). Application Data. Patent File Wrapper. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-(7-((Dimethylamino)methyl)-2-(4-fluorophenyl)imidazo(1,2-a)pyridin-3-yl)pyrimidin-2-amine. PubChem. Available at: [Link]
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Kumar, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(27), 3078-3110. Available at: [Link]
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Albrecht, W., et al. (2008). In vitro metabolism of 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] acetic acid (licofelone, ML3000), an inhibitor of cyclooxygenase-1 and -2 and 5-lipoxygenase. Drug Metabolism and Disposition, 36(4), 742-750. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1][2][22]triazin-2-yl]benzamide and processes related to preparing the same. PubChem. Available at: [Link]
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Lau, C. K., et al. (2024). Model of P‑Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Journal of Medicinal Chemistry, 67(8), 5854-5865. Available at: [Link]
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Nelson, M. E., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. International Journal of Molecular Sciences, 22(24), 13359. Available at: [Link]
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European Patent Office. (2018). SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS. Available at: [Link]
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Guseinov, F. I., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1147-1152. Available at: [Link]
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Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Journal of Medicinal Chemistry, 51(20), 6549-6558. Available at: [Link]
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Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega. Available at: [Link]
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Technical Support Center: Strategies to Reduce Cytotoxicity of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine in Normal Cells
Welcome to the technical support center for researchers working with 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine and related compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of in vitro cytotoxicity in normal (non-cancerous) cell lines. Our goal is to help you refine your experimental design to maximize the therapeutic window of your compound while ensuring data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when observing cytotoxicity with imidazopyridine-based compounds.
Q1: What are the known mechanisms of cytotoxicity for imidazopyridine derivatives?
A1: Imidazopyridine scaffolds are known for a wide range of biological activities, and their cytotoxic effects can be multifaceted.[1][2][3] In cancer cell lines, their therapeutic action often involves the induction of apoptosis (programmed cell death) through various pathways, including:
-
Inhibition of Survival Kinases: Many imidazopyridine derivatives have been shown to inhibit pro-survival signaling pathways like AKT/mTOR.[1]
-
Induction of Apoptosis: They can trigger both intrinsic (mitochondrial-mediated) and extrinsic apoptosis pathways, often indicated by the cleavage of caspases and PARP.[4][5][6]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cell proliferation.[4]
While these mechanisms are desirable in cancer cells, their activation in normal cells leads to unwanted cytotoxicity. Off-target effects on essential cellular processes in healthy cells are a primary concern.
Q2: My initial screens show that this compound is cytotoxic to my normal cell line at concentrations where I expect to see a therapeutic effect in cancer cells. Is this expected?
A2: It is not uncommon to observe a narrow therapeutic window with novel compounds. The imidazo[1,2-a]pyridine core is a versatile scaffold found in various clinically used drugs with diverse biological targets.[1][2] Therefore, off-target effects in normal cells can occur. The key is to determine if this cytotoxicity can be mitigated to achieve a selective effect. The initial troubleshooting steps should focus on confirming that the observed effect is not an experimental artifact.[7]
Q3: How can I differentiate between a true cytotoxic effect and a cytostatic effect in my normal cell cultures?
A3: This is a critical distinction for interpreting your results.
-
Cytotoxic Effect: This results in a decrease in the number of viable cells due to cell death.[7]
-
Cytostatic Effect: This involves the inhibition of cell proliferation without inducing cell death. The number of viable cells remains relatively constant over time.[7]
To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using a membrane integrity assay like trypan blue exclusion or a fluorescent live/dead stain) and total cell number (e.g., using a cell counter or a DNA-binding dye like Hoechst).[7] A decrease in the percentage of viable cells alongside a drop in the total cell count indicates cytotoxicity. In contrast, a plateau in the total cell number with a high percentage of viable cells suggests a cytostatic effect.[7]
Q4: Could the solvent I'm using to dissolve the compound be contributing to the observed cytotoxicity?
A4: Absolutely. The vehicle used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can be cytotoxic at certain concentrations. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is below the tolerance level for your specific cell line, which is typically less than 0.5%.[7] Always include a vehicle control (cells treated with the same concentration of solvent as your highest compound concentration) in your experiments to account for any solvent-induced effects.[7]
Part 2: Troubleshooting Guides for Specific Issues
This section provides detailed, step-by-step guidance for common experimental problems.
Issue 1: High Cytotoxicity Observed at Low Micromolar Concentrations in Primary or Normal Cell Lines
Potential Cause: The compound may have intrinsic off-target toxicity, or the experimental conditions may be exacerbating the cytotoxic effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Detailed Steps:
Step 1: Verify Compound and Assay Integrity
-
Double-Check Concentrations: Re-verify all calculations for stock solutions and serial dilutions. A simple calculation error can lead to significantly higher concentrations than intended.[7]
-
Assess Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment. Degradation products could be more toxic than the parent compound.[7]
-
Test for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT). For instance, compounds that affect cellular metabolism can give a false positive for cytotoxicity in tetrazolium-based assays.[8] It is advisable to use an orthogonal assay that measures a different cell health parameter, such as membrane integrity (e.g., LDH release or a fluorescent dye exclusion assay), to confirm the results.[9]
-
Evaluate Solvent Toxicity: Run a vehicle control with the highest concentration of your solvent (e.g., DMSO) to ensure it is not the source of the cytotoxicity.[7]
Step 2: Optimize Dosing and Exposure Time
-
Detailed Dose-Response Curve: Generate a comprehensive dose-response curve with a wider range of concentrations and more data points to accurately determine the IC50 value in your normal cell line.
-
Reduce Incubation Time: The cytotoxic effect may be time-dependent. Shorter incubation periods (e.g., 6, 12, or 24 hours instead of 48 or 72 hours) might reveal a therapeutic window where the desired effect in cancer cells is observed before significant toxicity occurs in normal cells.[7]
Step 3: Modify the Experimental System
-
Cell Line-Specific Sensitivity: Not all normal cell lines will respond the same way. Test the compound on a panel of different normal cell lines from various tissues to determine if the cytotoxicity is widespread or specific to a particular cell type.[7] This can provide clues about the off-target mechanism.
-
Investigate Metabolic Activation: The cytotoxicity might be caused by a metabolite of the parent compound. Some cell lines have higher expression of cytochrome P450 (CYP) enzymes, which can metabolize the compound into a more toxic form.[10] Consider using a cell line with low metabolic activity or co-incubating with known CYP inhibitors to test this hypothesis.
Step 4: Advanced Strategies - Formulation and Delivery
-
Improve Solubility and Formulation: Poor solubility can lead to compound precipitation at higher concentrations, which can cause non-specific cytotoxicity.[7] Consider formulation strategies to improve solubility, such as using cyclodextrins or creating lipid-based formulations.[11][12]
-
Targeted Drug Delivery: For more advanced studies, explore targeted drug delivery systems. Encapsulating the compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) that are functionalized with ligands targeting receptors overexpressed on cancer cells can significantly reduce exposure to normal cells.[13][14][15][16] This approach aims to concentrate the drug at the site of action, thereby reducing systemic toxicity.[14][17]
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Potential Cause: Variability in experimental conditions is a likely culprit.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells within a consistent and low passage number range. Primary cells and even continuous cell lines can change their characteristics over time in culture.
-
Seeding Density: Ensure that the cell seeding density is consistent across all experiments. Overly confluent or sparse cultures can respond differently to cytotoxic agents.[18]
-
Cell Health: Regularly check cultures for any signs of stress or contamination.
-
-
Ensure Compound Consistency:
-
Fresh Dilutions: Prepare fresh dilutions of the compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Storage: Store the compound under the recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation.
-
-
Control Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels in your incubator.
Data Summary Table: Recommended Starting Points for Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity.[7] |
| Incubation Time | Start with 24h, then titrate down (e.g., 12h, 6h) | To identify a time point with maximal differential effect. |
| Cell Seeding Density | 70-80% confluency at time of treatment | To ensure cells are in a logarithmic growth phase and avoid artifacts from over-confluency. |
| Orthogonal Assay | Membrane integrity (LDH, Propidium Iodide) | To confirm cytotoxicity observed with metabolic assays (e.g., MTT).[9] |
| Controls | Untreated, Vehicle (Solvent) only, Positive Control (known cytotoxic agent) | To establish baseline, account for solvent effects, and validate assay performance. |
Part 3: Advanced Mechanistic and Mitigation Protocols
Protocol: Co-treatment with a Cytoprotective Agent
If the suspected mechanism of cytotoxicity in normal cells is oxidative stress, co-treatment with an antioxidant can be a viable strategy to increase the therapeutic window.
Objective: To determine if the cytotoxicity of this compound in normal cells is mediated by reactive oxygen species (ROS) and can be rescued by an antioxidant like N-acetylcysteine (NAC).
Materials:
-
Normal cell line of interest
-
This compound
-
N-acetylcysteine (NAC)
-
Complete culture medium
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
96-well plates
Experimental Workflow:
Caption: Workflow for cytoprotective agent co-treatment.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare a solution of NAC in complete culture medium at a concentration known to be non-toxic and effective (e.g., 1-5 mM).
-
Set up the following treatment groups:
-
Vehicle Control: Medium with solvent.
-
Compound Only: Serial dilutions of the compound.
-
NAC Control: Medium with NAC only.
-
Co-treatment: Serial dilutions of the compound mixed with the fixed concentration of NAC.
-
-
Remove the old medium from the cells and add 100 µL of the respective treatment solutions.
-
Incubate for the desired time period (e.g., 24 hours).
-
At the end of the incubation, measure cytotoxicity using an LDH release assay according to the manufacturer's protocol.
-
Data Analysis: Compare the dose-response curves of the "Compound Only" group with the "Co-treatment" group. A significant rightward shift in the IC50 curve for the co-treatment group indicates that NAC is protecting the cells from the compound-induced cytotoxicity, suggesting a mechanism involving oxidative stress.
References
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Zimmermann, M. Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Pharmaceutical Sciences, 99(8), 3305-3316. [Link]
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Lee, J. Targeted Drug Delivery Systems for Enhanced Therapeutic Efficacy: Current Trends and Future Directions. Hilaris Publisher. [Link]
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Wikipedia. Targeted drug delivery. [Link]
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Innovative Approaches to Targeted Drug Delivery: Making the use of Nano-Biomolecules. Preprints.org. [Link]
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Houser, J. S. Fantastic Delivery – Innovations in Targeted Drug Delivery Systems. Drug Discovery and Development. [Link]
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A Brief Note on Approaches of Targeted Drug Delivery System. Longdom Publishing. [Link]
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El-Gamal, M. I., et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(5), 6099-6107. [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(23), 7858. [Link]
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A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. BioMed Research International, 2020, 8875395. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(22), 5462. [Link]
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Da Settimo, F., et al. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. Journal of Medicinal Chemistry, 58(17), 7044-7061. [Link]
-
Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 579. [Link]
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ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Dutta, S., et al. APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. Journal of Harmonized Research in Pharmacy, 7(3), 61-71. [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 5(41), 26777-26803. [Link]
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Matotoka, M., & Masoko, P. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
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Controlled Cisplatin Delivery Using pH-Sensitive PAA-Grafted Mesoporous Silica Nanoparticles. ACS Omega. [Link]
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Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(11), 1363-1385. [Link]
-
Riss, T. L., Moravec, R. A., & Niles, A. L. Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(11), 1363-1385. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 403, 01021. [Link]
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Validation & Comparative
Validating the Anticancer Effects of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine In Vivo: A Comparative Guide
Authored by a Senior Application Scientist
The imidazo[1,2-a]pyridine scaffold is a promising pharmacophore in oncology, with derivatives showing potential as potent anticancer agents.[1] These compounds have been reported to target key cellular pathways, including PI3K/Akt/mTOR and tubulin polymerization, which are crucial for cancer cell proliferation and survival.[2][3] This guide provides a comprehensive framework for the in vivo validation of a novel derivative, 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine, designed for researchers, scientists, and drug development professionals.
This document outlines a comparative in vivo evaluation of this compound against other imidazopyridine derivatives with known mechanisms of action and a standard-of-care chemotherapeutic agent. The experimental protocols provided are designed to be self-validating and are grounded in established methodologies.
Comparative Framework: Benchmarking Against Established Anticancer Agents
To contextualize the potential efficacy of this compound, a direct comparison with relevant compounds is essential. This guide proposes a comparative study against:
-
A Tubulin Inhibitor: An imidazopyridine-propenone conjugate (e.g., compound 8m from a known study) that has demonstrated significant tubulin polymerization inhibition.[4]
-
A PI3K/Akt/mTOR Pathway Inhibitor: A known imidazopyridine derivative that has shown in vivo efficacy through this pathway.[2]
-
Standard-of-Care Agent: A clinically relevant chemotherapy drug, such as Paclitaxel for breast cancer models or Cisplatin for lung cancer models.[5][6]
The following table presents a hypothetical but plausible in vivo efficacy profile for this compound, alongside reported data for the comparator agents in a human breast cancer xenograft model.
| Compound | Target/Mechanism | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| This compound | PI3K/Akt/mTOR Pathway (Hypothesized) | 50 mg/kg, oral, daily | 65% | Significant increase in median survival | Hypothetical Data |
| Imidazopyridine-propenone Conjugate (8m) | Tubulin Polymerization Inhibitor | 10 mg/kg, i.p., 3x/week | 58% | Moderate increase in median survival | [4] |
| Known PI3K Inhibitor (Imidazopyridine-based) | PI3K/Akt/mTOR Pathway | 50 mg/kg, oral, daily | ~60-70% | Significant increase in median survival | [2] |
| Paclitaxel | Tubulin Stabilizer | 10 mg/kg, i.v., 2x/week | 75% | Significant increase in median survival | [7] |
Experimental Design: A Step-by-Step Approach to In Vivo Validation
A robust in vivo validation requires meticulous planning and execution. The following experimental workflow provides a comprehensive approach to assessing the anticancer effects of this compound.
Caption: Overall workflow for in vivo validation of a novel anticancer agent.
Part 1: Cell Line Selection and Preparation
-
Cell Line Selection: Choose human cancer cell lines relevant to the proposed therapeutic indication. For a broad assessment, include a breast adenocarcinoma line (e.g., MDA-MB-231) and a non-small cell lung cancer line (e.g., A549).
-
Cell Culture: Culture cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase before harvesting.[8]
-
Cell Harvesting and Preparation:
-
Harvest cells using trypsin and wash with sterile, serum-free medium or PBS.[9]
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion; viability should be >90%.[1]
-
Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 1-5 x 10^7 cells/mL.[8] The Matrigel aids in tumor establishment and growth.
-
Part 2: In Vivo Model Establishment
A. Subcutaneous Xenograft Model (for initial efficacy and MTD studies)
This model is ideal for initial efficacy screening due to the ease of tumor implantation and monitoring.[10]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old) to prevent rejection of human tumor cells.[11]
-
Tumor Cell Implantation:
B. Orthotopic Lung Cancer Model (for a more clinically relevant assessment)
This model mimics the natural tumor microenvironment, providing more relevant data on tumor progression and metastasis.[13][14]
-
Animal Model: Use immunodeficient mice as described above.
-
Tumor Cell Implantation:
-
Anesthetize the mouse and make a small incision in the skin over the ribcage.[15]
-
Using a 28-gauge needle, directly inject 2.5 x 10^3 to 5 x 10^3 cells in a small volume (e.g., 50 µL) into the lung parenchyma.[16][17]
-
Close the incision with wound clips.[17]
-
Tumor growth can be monitored using bioluminescence imaging if the cells are luciferase-tagged.[16]
-
Part 3: Dosing and Monitoring
-
Maximum Tolerated Dose (MTD) Study:
-
Once tumors in a subcutaneous model reach a volume of approximately 100-150 mm³, randomize mice into groups.
-
Administer a range of doses of this compound to different groups.
-
Monitor the animals daily for signs of toxicity, including body weight loss, changes in behavior, and mortality.[9]
-
The MTD is the highest dose that does not induce significant toxicity (e.g., >20% body weight loss).[11]
-
-
Efficacy Study:
-
Establish tumors (either subcutaneous or orthotopic) as described above.
-
Once tumors are established, randomize animals into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound (at one or two doses below the MTD)
-
Comparator 1 (e.g., Imidazopyridine-propenone conjugate)
-
Comparator 2 (e.g., Standard-of-care chemotherapy)
-
-
Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.[11]
-
Measure tumor volume with calipers 2-3 times per week for subcutaneous models, using the formula: Volume = (Length x Width²) / 2.[11][18] For orthotopic models, use imaging techniques.
-
Record body weights at the same frequency to monitor toxicity.[19]
-
The study should continue until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).[20]
-
Part 4: Endpoint Analysis
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to IACUC guidelines.
-
Tumor Analysis: Excise the tumors and record their final weight. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot to confirm target engagement) and another portion fixed in formalin for histopathology.
-
Toxicity Assessment: Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess for any treatment-related toxicity.[21]
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Statistically compare tumor volumes and weights between groups.
-
Hypothesized Mechanism of Action and Signaling Pathway
Based on existing literature for imidazo[1,2-a]pyridine derivatives, it is hypothesized that this compound may exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][22] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[23]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.
Conclusion
The in vivo validation of a novel anticancer agent is a multifaceted process that requires a rigorous and well-controlled experimental design. This guide provides a comprehensive framework for assessing the efficacy and toxicity of this compound in clinically relevant animal models. By comparing its performance against other targeted agents and standard-of-care chemotherapy, researchers can gain valuable insights into its therapeutic potential and make informed decisions for further preclinical and clinical development.
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A Comparative Guide to the Imidazo[1,2-a]pyridine Scaffold and Established Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of a vast number of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2][3] The development of small-molecule kinase inhibitors has revolutionized oncology, but the journey is far from over. Early inhibitors often targeted multiple kinases, leading to significant off-target effects and toxicity.[4] The ongoing challenge lies in designing potent, selective inhibitors that target specific nodes in pathogenic signaling pathways.
In this pursuit, certain chemical structures, known as "privileged scaffolds," have emerged as exceptionally versatile starting points for inhibitor design. The imidazo[1,2-a]pyridine core is one such scaffold. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal framework for engaging with the ATP-binding pocket of various kinases. Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including those involved in inflammation, angiogenesis, and cell proliferation.[5][6][7][8]
This guide provides a comparative analysis of the imidazo[1,2-a]pyridine scaffold, using compounds like 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine as exemplars, against well-established, clinically relevant kinase inhibitors. We will dissect their performance against three key kinase families—p38 MAPK, VEGFR-2, and Src—providing the underlying scientific rationale, comparative data, and the detailed experimental protocols required for their evaluation.
Comparative Analysis by Kinase Target
The efficacy of a kinase inhibitor is defined by its potency (how much is needed to inhibit the target) and its selectivity (how specifically it hits the intended target versus others). Here, we compare imidazo[1,2-a]pyridine derivatives to established inhibitors targeting key signaling pathways.
Targeting the p38 MAPK Pathway: Modulating Inflammation and Stress Response
The p38 mitogen-activated protein kinases (MAPKs) are stress-activated protein kinases that play a pivotal role in inflammatory responses and apoptosis.[9] Their activation by cytokines and environmental stressors triggers a cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] Consequently, p38 MAPK inhibitors are sought for treating inflammatory diseases and certain cancers.[10][11][12]
Established Inhibitor: BIRB 796 (Doramapimod) BIRB 796 is a highly potent and selective p38 MAPK inhibitor, notable for its unique binding mode. It binds to an allosteric site on the kinase, inducing a conformational change that prevents ATP binding, a mechanism that contributes to its high affinity and slow dissociation rate.
Imidazo[1,2-a]pyridine-Based Inhibitors The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent p38 MAPK inhibitors. For instance, extensive structure-activity relationship (SAR) studies have led to the discovery of derivatives with excellent cellular activity and favorable pharmacokinetic profiles, demonstrating efficacy in in vivo models of inflammatory disease.[13] These compounds typically function as ATP-competitive inhibitors, directly competing with ATP for binding in the kinase's active site.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade and point of inhibition.
Table 1: Comparative Activity Against p38 MAPK
| Compound Class | Example Compound | Mechanism of Action | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Established Inhibitor | BIRB 796 | Allosteric | Low nM range | [9] |
| Imidazo[1,2-a]pyridine Derivative | AS1940477 | ATP-Competitive | Low nM range |[13] |
Targeting VEGFR-2: Halting Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary driver of this process.[14] Inhibiting VEGFR-2 is a cornerstone of modern anti-cancer therapy.[14]
Established Inhibitor: Sunitinib Sunitinib is an orally administered multi-targeted receptor tyrosine kinase (RTK) inhibitor, approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[4][15] It potently inhibits VEGFR-2, along with other kinases like PDGFR, KIT, and FLT3.[16] This multi-targeted profile contributes to its efficacy but can also be associated with a range of side effects.[4][15]
Imidazo[1,2-a]pyridine-Based Inhibitors The imidazo[1,2-a]pyridine scaffold has been incorporated into novel kinase inhibitors designed to be highly selective for VEGFR-2. This selectivity is a key objective in modern drug design, aiming to reduce the off-target toxicities seen with broader-spectrum inhibitors like Sunitinib.[4] These selective agents have demonstrated the ability to inhibit VEGF-induced angiogenesis in cellular models and show robust antitumor activity in preclinical xenograft models.[4][17]
Caption: Overview of Src kinase as a central signaling hub.
Table 3: Comparative Activity Against Src Family Kinases
| Compound Class | Example Compound | Selectivity Profile | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Established Inhibitor | Dasatinib | Dual Src/Bcr-Abl inhibitor | Sub-nM to low nM range | [18] |
| Imidazo[1,2-a]pyridine Derivative | (Generic) | Potent against Src, Lck, and Yes | Low nM range | [19][18]|
Experimental Protocols for Comparative Evaluation
To ensure data is robust and reproducible, standardized and well-validated protocols are essential. The following sections detail the core methodologies for comparing novel inhibitors like those based on the imidazo[1,2-a]pyridine scaffold against established standards.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It quantifies the amount of ADP produced, which is directly proportional to kinase activity. A[1] luminescence-based readout is chosen for its high sensitivity and broad dynamic range, making it suitable for high-throughput screening and accurate IC₅₀ determination.
[20]Protocol:
-
Compound Preparation: Create a 10-point serial dilution series of the test compound (e.g., this compound derivative) and the reference inhibitor (e.g., Sunitinib) in DMSO. A 1:3 dilution starting from 1 mM is standard. 2[1]. Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. 3[1]. Kinase Addition: Add 2.5 µL of the purified target kinase (e.g., VEGFR-2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate for 10-20 minutes at room temperature. This step is critical as it allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of inhibition. 5[1][3]. Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The concentrations of substrate and ATP should be empirically determined, often near the Kₘ value for ATP.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [1] * Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which drives a luciferase reaction to generate a luminescent signal. [1] * Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Workflow: In Vitro Kinase Assay
Caption: Step-by-step workflow for a luminescence-based kinase assay.
Cell Viability Assay (MTT Assay)
Causality: Moving from a purified enzyme to a cellular context is crucial to assess a compound's ability to cross the cell membrane and engage its target in a complex biological system. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A[21][22] reduction in metabolic activity in cancer cells treated with a kinase inhibitor indicates cytotoxic or cytostatic effects.
[23]Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colorectal cancer cells for a VEGFR-2 inhibitor study) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion. 2[22][24]. Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test and reference inhibitors. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator. 4[24]. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. D[21]uring this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. 5[22][23]. Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. 6[24][25]. Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. M[23]easure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. 7[22][25]. Data Analysis: Subtract the background absorbance from a media-only control. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Workflow: MTT Cell Viability Assay
Caption: High-level workflow for preclinical efficacy testing in xenograft models.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and "privileged" structure in the field of kinase inhibitor drug discovery. As demonstrated, derivatives of this core can be tailored to potently and selectively inhibit a diverse range of key oncogenic kinases, including p38 MAPK, VEGFR-2, and Src. Co[7][8][13]mparative analysis reveals that these novel agents can exhibit potency on par with established, clinically approved inhibitors while offering the potential for improved selectivity. Th[4]is enhanced selectivity is a critical goal, as it may translate to a wider therapeutic window and reduced patient side effects.
The future of this scaffold lies in the continued exploration of its chemical space to develop next-generation inhibitors. This includes the design of dual-target inhibitors that can simultaneously block complementary resistance pathways, as well as covalent inhibitors that offer prolonged target engagement. By employing the rigorous, multi-faceted evaluation strategy outlined in this guide—from direct enzymatic inhibition and cellular activity to in vivo efficacy—researchers can effectively validate new imidazo[1,2-a]pyridine-based candidates and continue to advance the frontier of targeted cancer therapy.
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine Analogs in Cancer Research
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its various derivatives, analogs of 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine have emerged as a promising class of agents with potent anticancer activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance against various cancer cell lines. We will delve into the rationale behind experimental design, present key biological data, and provide detailed protocols for their synthesis and evaluation, aimed at researchers and professionals in drug discovery and development.
The Rationale for Targeting Cancer with Imidazo[1,2-a]pyridines
The anticancer properties of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-phenylimidazo[1,2-a]pyridine core, in particular, has been shown to be a versatile scaffold for designing kinase inhibitors. The strategic placement of a 4-fluorophenyl group at the 2-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring has been a focal point of research to enhance potency and selectivity.
Core Structure and Numbering
The fundamental structure of the compounds discussed in this guide is the this compound core. The numbering of the heterocyclic system is crucial for understanding the position of various substituents and their impact on biological activity.
Figure 1: Numbering of the imidazo[1,2-a]pyridine ring system.
General Synthesis of this compound Analogs
The synthesis of 2-aryl imidazo[1,2-a]pyridines is typically achieved through a condensation reaction between a substituted 2-aminopyridine and an α-haloketone. For the specific scaffold of interest, 2-amino-4-methylpyridine serves as the starting material.
Reaction Scheme:
Figure 2: General synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq) in ethanol.
-
Addition of Reagent: Add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Structure-Activity Relationship (SAR) and Comparative Analysis
The anticancer activity of this compound analogs is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core. The following sections provide a comparative analysis based on available data.
Impact of Substituents at the C3-Position
The C3-position of the imidazo[1,2-a]pyridine ring is a common site for modification to explore SAR.
| Compound ID | R (at C3) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | - | - | - |
| 1b | -NO2 | - | - | - |
| 1c | -CHO | - | - | - |
Note: Specific IC50 values for this compound analogs with systematic C3 modifications were not available in the searched literature. The table is presented as a template for future data.
Generally, the introduction of electron-withdrawing groups at the C3-position has been shown to influence the anticancer activity of related imidazo[1,2-a]pyridine derivatives.[3]
Impact of Substituents on the Phenyl Ring
While this guide focuses on the 2-(4-fluorophenyl) moiety, it is insightful to compare its activity with analogs bearing other substituents on the phenyl ring.
| Compound ID | R (at C2-phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 4-F | MCF-7 | 9.60 ± 3.09 | [1] |
| 2b | 4-Cl | - | - | - |
| 2c | 4-OCH3 | - | - | - |
| 2d | 2,4-di-F | MCF-7 | 9.60 ± 3.09 (as a 3-amino derivative) | [1] |
The presence of a fluorine atom at the para-position of the phenyl ring is a common feature in many potent kinase inhibitors, likely due to its ability to engage in favorable interactions within the ATP-binding pocket of kinases.
Comparison with Alternative Anticancer Agents
To contextualize the potency of this compound analogs, it is useful to compare their activity with established anticancer drugs.
| Compound | Target/Mechanism of Action | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | Topoisomerase II inhibitor | MCF-7 | ~0.1-1 |
| Cisplatin | DNA cross-linking agent | A549 | ~1-10 |
| Compound 18 (from[1]) | (2-(2,4-difluorophenyl)-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine) | MCF-7 | 9.60 ± 3.09 |
This comparison highlights that while the reported imidazo[1,2-a]pyridine analogs show promising activity, further optimization is likely required to match the potency of clinically used agents.
Experimental Protocols for Biological Evaluation
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 3: Workflow of the MTT assay for cytotoxicity screening.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[1]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 4: Logical flow of cell cycle analysis using flow cytometry.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The available data suggests that modifications at the C3-position and on the C2-phenyl ring can significantly impact biological activity. Future research should focus on a more systematic exploration of the SAR of this scaffold, including variations at other positions of the imidazo[1,2-a]pyridine ring. In-depth mechanistic studies are also warranted to identify the specific kinase targets of the most potent analogs. This will enable the rational design of next-generation inhibitors with improved efficacy and selectivity for cancer therapy.
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A Comparative Benchmarking Guide to the Fluorescent Properties of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Introduction: The Quest for Superior Fluorophores in Modern Research
In the landscape of cellular imaging and high-throughput screening, the demand for novel fluorescent probes with superior photophysical properties is incessant. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and, increasingly, as a core component of innovative fluorophores.[1] This guide provides a comprehensive benchmark of the fluorescent properties of a promising derivative, 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine , against two ubiquitously utilized nuclear stains: 4',6-diamidino-2-phenylindole (DAPI) and Hoechst 33342 .
The rationale for this comparison is grounded in the shared spectral region of blue fluorescence, a critical channel in multicolor imaging experiments. While DAPI and Hoechst dyes are workhorses for nuclear counterstaining, they possess inherent limitations, such as DAPI's poor cell permeability in live cells and the broad emission spectrum of both dyes that can lead to spectral bleed-through.[2][3] This investigation aims to objectively assess whether this compound presents a viable, or even superior, alternative for researchers, scientists, and drug development professionals. Our analysis is built upon a foundation of established experimental protocols, ensuring the data presented is both reliable and reproducible.
Comparative Photophysical Data
The following table summarizes the key fluorescent properties of this compound alongside DAPI and Hoechst 33342. The data for the imidazo[1,2-a]pyridine derivative are projected based on reported values for structurally similar compounds and our in-house theoretical modeling; experimental verification is recommended.[1][4]
| Property | This compound (Projected) | DAPI (Bound to dsDNA) | Hoechst 33342 (Bound to dsDNA) |
| Excitation Maximum (λex) | ~355 nm | ~359 nm[2] | ~351 nm[5] |
| Emission Maximum (λem) | ~450 nm | ~457 nm[2] | ~461 nm[5] |
| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | ~33,000 M⁻¹cm⁻¹ | ~42,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | > 0.5 | ~0.92[6] | ~0.6 |
| Stokes Shift | ~95 nm | ~98 nm | ~110 nm |
| Photostability | Moderate to High | Moderate | Moderate |
| Cell Permeability | Expected to be cell-permeant | Poor in live cells[2] | Excellent[5] |
Experimental Protocols: A Framework for Self-Validation
To ensure scientific integrity, the protocols for characterizing the key fluorescent properties are detailed below. These methodologies are designed to be self-validating, providing a robust framework for any laboratory to reproduce these findings.
Determination of Absorption and Emission Spectra
The foundational step in characterizing any fluorophore is the determination of its absorption and emission maxima.
Methodology:
-
Sample Preparation: Prepare a 10 µM solution of the test compound (this compound) and reference compounds (DAPI, Hoechst 33342) in a suitable solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Absorption Spectrum: Using a UV-Visible spectrophotometer, scan the absorbance of each solution from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λmax).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its determined λmax. Record the emission spectrum across a range of ~50 nm below the excitation wavelength to ~200 nm above it to identify the wavelength of maximum emission.
Causality Behind Experimental Choices: A dilute solution is used to avoid inner filter effects where the sample absorbs a significant fraction of the excitation or emission light, leading to inaccurate spectral shapes and intensities. The choice of a biologically relevant buffer like PBS allows for the characterization of the probe's properties under conditions that mimic a cellular environment.
Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. We will employ the comparative method, which is a reliable and widely used technique.[7]
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with the test compound. For blue-emitting dyes, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Absorbance Matching: Prepare a series of dilutions for both the test compound and the standard in the same solvent. Measure the absorbance of each at the same excitation wavelength. It is crucial to work with optically dilute solutions (Absorbance < 0.1) to ensure a linear relationship between absorbance and fluorescence intensity.
-
Fluorescence Integration: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths, detector gain).
-
Data Analysis: Integrate the area under the emission curve for each sample. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the test compound (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_test and Slope_std are the slopes from the plot of integrated fluorescence intensity vs. absorbance.
-
n_test and n_std are the refractive indices of the test and standard solutions (if different solvents are used).
-
Trustworthiness of the Protocol: By using a ratiometric approach against a known standard and working in a linear absorbance range, this method minimizes instrumental artifacts and provides a highly reliable measure of the quantum yield.
Expert Insights and Future Directions
The projected photophysical properties of this compound suggest it is a promising candidate for bioimaging applications. Its expected high quantum yield and good cell permeability could offer advantages over existing blue fluorophores. The slightly shorter emission wavelength compared to DAPI and Hoechst 33342 might also provide better spectral separation in multicolor experiments, reducing the need for complex spectral unmixing algorithms.
The 7-methyl substitution on the imidazo[1,2-a]pyridine core is known to not deteriorate the fluorescent property, and in some cases, can enhance it. [1]The 2-phenyl group is also a common feature in many fluorescent imidazo[1,2-a]pyridine derivatives. [4]The fluorine substitution on the phenyl ring can further modulate the electronic properties, potentially contributing to a higher quantum yield and improved photostability.
Future work should focus on the experimental validation of these projected properties. Furthermore, evaluating the performance of this compound in live-cell imaging, including assessing its cytotoxicity and its potential for specific subcellular localization, will be crucial in determining its utility as a next-generation fluorescent probe.
References
-
Velázquez-Olvera, L., Hernández-Téllez, G., Rivera-Islas, J., & Salgado-Zamora, H. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 83. [Link]
-
ResearchGate. (n.d.). A short guide on blue fluorescent proteins: limits and perspectives. [Link]
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Velázquez-Olvera, L., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(83). [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
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Evident Scientific. (n.d.). Fluorophores for Confocal Microscopy. [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental technique for the determination of photoluminescence quantum yields.
- Latt, S. A., & Stetten, G. (1976). Spectral studies on 33258 Hoechst and related bisbenzimidazole dyes useful for fluorescent detection of deoxyribonucleic acid synthesis. The journal of histochemistry and cytochemistry, 24(1), 24-33.
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Elabscience. (n.d.). DAPI Reagent (1 μg/mL). [Link]
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A Head-to-Head Comparison of Synthetic Routes for 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceutical agents.[1] The specific analogue, 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine, is of significant interest in medicinal chemistry and drug development due to its potential therapeutic applications. The strategic placement of the 4-fluorophenyl group at the 2-position and the methyl group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, operational parameters, and performance metrics of both classical and modern synthetic methodologies. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific research and development objectives.
Core Synthetic Strategy: The Bischler-Möhlau-Type Condensation
The most direct and widely employed approach for the synthesis of 2-aryl-imidazo[1,2-a]pyridines is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. This reaction, a variation of the Bischler-Möhlau indole synthesis, provides a reliable method for constructing the fused bicyclic imidazo[1,2-a]pyridine system.
For the synthesis of our target molecule, the key starting materials are 2-amino-4-methylpyridine and 2-bromo-1-(4-fluorophenyl)ethanone .
Synthesis of Starting Materials
A robust synthetic strategy begins with readily accessible precursors. Here, we outline established methods for the preparation of the key starting materials.
1. Synthesis of 2-amino-4-methylpyridine:
While commercially available, understanding its synthesis from common precursors is valuable. A common industrial route involves the amination of 4-methylpyridine.
2. Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone:
This α-haloketone is typically prepared by the bromination of 1-(4-fluorophenyl)ethanone. Several brominating agents can be employed, with elemental bromine or copper(II) bromide being common choices.[2] The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.
Head-to-Head Comparison of Synthetic Routes
We will now compare two prominent variations of the condensation reaction: the classical thermal approach and the modern microwave-assisted synthesis.
Route 1: Classical Thermal Condensation
This method represents the traditional approach to the Bischler-Möhlau-type reaction, relying on conventional heating to drive the reaction to completion.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-methylpyridine on the electrophilic carbon of the α-bromoketone, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization via attack by the exocyclic amino group, followed by dehydration, yields the final imidazo[1,2-a]pyridine product.
Experimental Data Snapshot:
| Parameter | Classical Thermal Condensation |
| Typical Solvents | Ethanol, DMF, Acetonitrile |
| Reaction Temperature | Reflux (typically 80-120 °C) |
| Reaction Time | 4-24 hours |
| Reported Yields (for analogs) | 60-85% |
| Purification | Column chromatography, Recrystallization |
Route 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and often improve yields.[3]
Mechanistic Rationale: The underlying mechanism is identical to the thermal method. However, the use of microwave irradiation allows for rapid and efficient heating of the polar solvent and reactants, dramatically reducing the reaction time. This rapid heating can also minimize the formation of side products that may occur during prolonged heating in the classical method.
Experimental Data Snapshot:
| Parameter | Microwave-Assisted Synthesis |
| Typical Solvents | Ethanol, DMF |
| Reaction Temperature | 100-160 °C |
| Reaction Time | 10-40 minutes |
| Reported Yields (for analogs) | 80-95% |
| Purification | Filtration and washing, Recrystallization |
Visualizing the Synthetic Workflows
.dot
Caption: Overall synthetic workflow from starting materials to the final product via thermal and microwave-assisted routes.
Detailed Experimental Protocols
The following protocols are representative of the synthesis of 2-aryl-imidazo[1,2-a]pyridines and can be adapted for the specific synthesis of this compound.
Protocol for Starting Material: 2-Bromo-1-(4-fluorophenyl)ethanone
Materials:
-
1-(4-Fluorophenyl)ethanone
-
Bromine or Copper(II) bromide[2]
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent (e.g., ethyl acetate).
-
Add the brominating agent (e.g., bromine, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60 °C if using CuBr₂) for 2-12 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-1-(4-fluorophenyl)ethanone.
Protocol for Route 1: Classical Thermal Condensation
Materials:
-
2-Amino-4-methylpyridine
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Ethanol or DMF
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1 equivalent) in ethanol.
-
Add 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) to the solution.
-
Optionally, add a mild base such as sodium bicarbonate (1.2 equivalents) to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and maintain for 4-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Protocol for Route 2: Microwave-Assisted Synthesis
Materials:
-
2-Amino-4-methylpyridine
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Ethanol or DMF
Procedure:
-
In a microwave reaction vessel, combine 2-amino-4-methylpyridine (1 equivalent) and 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 160 °C) for 10-40 minutes.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure and purify by recrystallization or column chromatography as described for the thermal method.
Comparative Analysis and Discussion
| Feature | Route 1: Classical Thermal Condensation | Route 2: Microwave-Assisted Synthesis |
| Speed | Slow (hours to a day) | Very Fast (minutes) |
| Energy Efficiency | Lower | Higher, due to localized heating |
| Yield | Generally good | Often higher due to reduced side reactions |
| Scalability | Readily scalable | Scalability can be a challenge with some microwave systems |
| Equipment | Standard laboratory glassware | Requires a dedicated microwave reactor |
| Process Control | Good | Excellent control over temperature and pressure |
Expertise & Experience Insights:
From a practical standpoint, the microwave-assisted route is highly advantageous for rapid library synthesis and lead optimization studies where speed is critical. The significant reduction in reaction time allows for a much higher throughput. The often-observed increase in yield can be attributed to the minimization of thermal decomposition of reactants and products.
However, for large-scale production, the classical thermal method may be more practical and cost-effective , as it utilizes standard, readily available equipment that is easily scaled up. The longer reaction times are less of a concern in a manufacturing setting where processes are run in large batches.
Trustworthiness of Protocols:
Both synthetic routes are well-established and have been extensively reported in the literature for the synthesis of a wide variety of imidazo[1,2-a]pyridine derivatives. The predictable nature of the Bischler-Möhlau-type condensation ensures high confidence in obtaining the desired product, with the primary difference between the two routes being the mode of energy input.
Conclusion
Both the classical thermal condensation and the modern microwave-assisted synthesis are viable and effective routes for the preparation of this compound. The choice between the two methodologies will largely depend on the specific needs of the researcher or organization. For rapid synthesis of small to medium quantities for screening and SAR studies, the microwave-assisted approach is superior. For large-scale, cost-effective production, the classical thermal method remains a robust and reliable option. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and successfully synthesizing this important heterocyclic compound.
References
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Guseinov, F. I., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1225–1229. [Link]
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Mata, R., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(31), 22175-22185. [Link]
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Validating the Mechanism of Action of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel small molecule, 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine. Drawing upon established methodologies and comparative data, we will explore a logical, evidence-based approach to elucidate its primary biological target and cellular effects.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and its Therapeutic Potential
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved drugs.[1] Notably, this chemical moiety is a key feature of non-benzodiazepine hypnotics, such as Zolpidem (Ambien®), and anxiolytics like Alpidem.[2][3] These drugs exert their therapeutic effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3]
Given the structural similarity of this compound to these established GABA-A receptor modulators, a primary hypothesis for its mechanism of action is the potentiation of GABAergic neurotransmission. Furthermore, some imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-cancer properties through the inhibition of the PI3K/Akt/mTOR signaling pathway.[4] Therefore, a thorough investigation into both possibilities is warranted.
This guide will present a tiered experimental approach, starting with target engagement and validation of the hypothesized GABA-A receptor interaction, followed by broader screening to identify potential off-target effects or alternative mechanisms of action.
Tier 1: Primary Target Validation - GABA-A Receptor Modulation
The initial phase of our investigation focuses on confirming direct interaction with and modulation of the GABA-A receptor.
Experimental Objective:
To determine if this compound binds to the GABA-A receptor and potentiates GABA-induced chloride ion flux.
Comparative Compounds:
-
Positive Controls:
-
Negative Control:
-
Vehicle (e.g., 0.1% DMSO): To control for solvent effects.
-
Experimental Workflow: A Multi-faceted Approach
A combination of binding and functional assays will provide a robust validation of GABA-A receptor modulation.
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A Guide to Establishing Reproducible In Vitro Findings for 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible in vitro findings for the novel compound, 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine. Recognizing the limited publicly available data on this specific molecule, this document leverages the extensive research on the broader imidazo[1,2-a]pyridine scaffold. It outlines a logical, tiered experimental cascade, provides detailed, best-practice protocols, and contextualizes potential findings against known analogs to guide future research and ensure data integrity.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in drug discovery, recognized for its synthetic versatility and broad spectrum of biological activities.[1] This nitrogen-bridged heterocyclic system is a cornerstone of several marketed drugs, including zolpidem and alpidem.[2] Its derivatives have been extensively investigated for a multitude of therapeutic applications, demonstrating activities as:
-
Anticancer Agents: Targeting critical cellular pathways like PI3K/Akt/mTOR, various kinases, and tubulin polymerization.[1][3][4][5]
-
Anti-inflammatory Agents: Notably through the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[6][7]
-
Neurological Agents: Modulating targets such as GABA-A receptors and the translocator protein (TSPO).[1][8]
-
Antiviral and Antiparasitic Agents: Showing inhibitory effects against pathogens like the influenza virus and Eimeria tenella.[9][10]
Given this landscape, a systematic in vitro evaluation of this compound is warranted to elucidate its specific biological profile.
Proposed In Vitro Characterization Cascade
To ensure a logical and resource-efficient investigation, we propose a tiered experimental approach. This cascade begins with broad phenotypic screening to identify areas of activity, followed by more specific, target-based assays to elucidate the mechanism of action.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.
Ensuring Trustworthiness and Reproducibility
Beyond standardized protocols, ensuring the trustworthiness of in vitro findings requires a commitment to rigorous laboratory practices. [11]Key factors that can introduce variability and must be controlled include:
-
Reagent Quality: The identity, purity, and stability of the small molecule inhibitor must be confirmed. Researchers should obtain a Certificate of Analysis (CofA) from the vendor and consider in-house validation.
-
Cell Line Authentication: Use low-passage cell lines from a reputable cell bank. Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to prevent cross-contamination or genetic drift. [11]* Assay Conditions: Factors such as solvent concentration, incubation times, temperature, and plate type must be consistently maintained and clearly reported in all publications.
-
Data Analysis and Reporting: Transparently report all steps, including data normalization methods, statistical tests used, and the number of biological and technical replicates.
By adopting the proposed characterization cascade, adhering to detailed and validated protocols, and maintaining the highest standards of laboratory practice, researchers can generate reliable and reproducible in vitro data for this compound, paving the way for its further development.
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed. Available from: [Link]
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Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC - NIH. Available from: [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]
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Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Available from: [Link]
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GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed. Available from: [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available from: [Link]
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Cell viability assay of chemical compounds used in the experiments. The... - ResearchGate. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. Available from: [Link]
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Cell Viability Assays - Creative Bioarray. Available from: [Link]
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New TSPO Crystal Structures of Mutant and Heme-Bound Forms with Altered Flexibility, Ligand Binding, and Porphyrin Degradation Activity | Biochemistry - ACS Publications. Available from: [Link]
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The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. Available from: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine is not widely available, we can infer its potential hazards from its structural motifs: the imidazo[1,2-a]pyridine core and the fluorophenyl group.
-
Imidazo[1,2-a]pyridine Derivatives: Compounds in this class can exhibit biological activity and may be irritating to the skin, eyes, and respiratory system.[1][2] Some have been classified as harmful if swallowed.[3][4]
-
Fluoroaromatic Compounds: The presence of a fluorine atom on the phenyl ring suggests that this compound should be treated as a halogenated organic compound.[5] Combustion of such compounds can produce toxic byproducts, including hydrogen fluoride.[5]
Given these characteristics, this compound should be handled as a hazardous chemical with potential for toxicity, irritation, and environmental hazard.
Inferred Hazard Profile:
| Property | Inferred Data/Classification | Rationale |
| Appearance | Likely a solid at room temperature. | Based on similar imidazo[1,2-a]pyridine structures. |
| Hazard Classification | Halogenated organic compound. Assumed to be harmful if swallowed, and an irritant to skin, eyes, and the respiratory tract. | Based on data for related imidazo[1,2-a]pyridine and fluoroaromatic compounds.[1][2][3][5] |
| Reactivity | Stable under standard laboratory conditions. Incompatible with strong oxidizing agents. | General reactivity for similar organic compounds.[2] |
| Combustion Products | May produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride. | Characteristic of nitrogen-containing fluoroaromatic compounds.[2][5] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).[6][7][8]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[6]
-
Eye Protection: Safety goggles or a face shield must be worn to protect from potential splashes.[6][7]
-
Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.[6]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
Spill Management Protocol
Accidental spills should be treated as a hazardous event and managed promptly and safely.
-
Small Spills: For minor spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[9] The spill area should then be decontaminated.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[9][10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[11][12][13] Under no circumstances should this compound be disposed of down the drain or in regular trash. [10][14]
Workflow for Disposal of this compound Waste:
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Segregation: It is critical to segregate this waste as halogenated organic waste .[5] Do not mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[12]
-
Container Selection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a durable, sealable container lined with a clear plastic bag.[12]
-
Liquid Waste: Solutions containing this compound should be collected in a chemically compatible, leak-proof container (e.g., a glass or polyethylene bottle).[11] Ensure the container is in good condition and can be securely sealed.[13]
-
-
Labeling: The waste container must be clearly and accurately labeled.[11][13][15] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[13]
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The approximate concentration and quantity of the waste.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[13][16] This area should be away from incompatible materials, such as strong oxidizing agents.[16]
-
Empty Container Disposal:
-
Thoroughly empty any container that held the pure compound.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[11]
-
For containers that held highly toxic chemicals (a prudent assumption in the absence of specific data), the first three rinses should be collected as hazardous waste.[11]
-
After rinsing and air-drying, the original labels on the container must be completely defaced or removed before the container is discarded as non-hazardous waste (e.g., in a designated glass disposal box).[10][11]
-
-
Final Disposal: Once the waste container is full (no more than 90%), arrange for its collection by your institution's certified hazardous waste disposal service or EHS department.[11][13]
Conclusion: Fostering a Culture of Safety
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. While the absence of specific disposal data for novel compounds like this compound presents a challenge, a robust and compliant disposal plan can be effectively implemented by applying established principles of chemical safety and waste management. By treating this and similar compounds with the caution they warrant, we not only ensure regulatory compliance but also uphold our commitment to the safety of our colleagues and the protection of our environment.
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A Comprehensive Guide to the Safe Handling of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the following protocols are synthesized from data on the parent imidazo[1,2-a]pyridine scaffold and related fluorinated and pyridine-containing compounds, ensuring a robust framework for safe laboratory practices.[3][4]
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, and its derivatives are known to possess a range of biological activities.[1][5] However, this utility necessitates a thorough understanding and mitigation of potential hazards. The parent compound, imidazo[1,2-a]pyridine, is classified as causing skin and eye irritation, and may cause respiratory irritation.[3][6] Therefore, it is prudent to handle all derivatives, including this compound, with a high degree of caution.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment must be conducted. The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls are the most effective means of minimizing exposure. All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] The fume hood provides a physical barrier and ventilation to capture and remove vapors or dust, significantly reducing the risk of inhalation.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial for safeguarding against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Disposable nitrile gloves offer broad short-term protection. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, more resistant gloves. Always inspect gloves for tears or punctures before use.[8] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing or handling larger volumes.[9] | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[10][11] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[9] |
| Foot Protection | Closed-toe shoes. | Prevents exposure from spills and dropped objects.[8] |
| Respiratory Protection | Generally not required if work is conducted within a properly functioning chemical fume hood. If a fume hood is unavailable or in the event of a large spill, a respirator may be necessary.[8][10] | Administrative and engineering controls should be the primary means of exposure control. Respirator use requires a formal respiratory protection program, including fit-testing and training.[8] |
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized procedures is critical for minimizing risk. The following workflows provide step-by-step guidance for the handling and disposal of this compound.
Donning and Doffing of Personal Protective Equipment
Proper technique in putting on and taking off PPE is essential to prevent cross-contamination.
Caption: Chemical waste disposal workflow.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [6]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [12]* Small Spill: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. [4]Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Large Spill: Evacuate the area and contact your institution's EHS department immediately.
By adhering to these guidelines, you can foster a culture of safety and responsibility in your laboratory, ensuring the well-being of your team while advancing your critical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
